Product packaging for 4-[(2R)-2-aminopropyl]phenol(Cat. No.:CAS No. 1518-89-4)

4-[(2R)-2-aminopropyl]phenol

Cat. No.: B075186
CAS No.: 1518-89-4
M. Wt: 151.21 g/mol
InChI Key: GIKNHHRFLCDOEU-SSDOTTSWSA-N
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Description

4-[(2R)-2-aminopropyl]phenol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B075186 4-[(2R)-2-aminopropyl]phenol CAS No. 1518-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2R)-2-aminopropyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKNHHRFLCDOEU-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1518-89-4
Record name Hydroxyamphetamine, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HYDROXYAMPHETAMINE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4LK5VKU9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (R)-4-(2-aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-4-(2-aminopropyl)phenol, a chiral molecule of interest in pharmaceutical research and development. This document outlines detailed experimental protocols for its preparation via racemic synthesis and subsequent chiral resolution, along with a thorough description of analytical methods for its characterization.

Introduction

(R)-4-(2-aminopropyl)phenol, also known as (R)-p-hydroxyamphetamine, is the (R)-enantiomer of a sympathomimetic amine. It is a metabolite of amphetamine and is of significant interest due to its stereospecific interactions with biological targets. The precise synthesis and rigorous characterization of the individual enantiomers are crucial for pharmacological studies and drug development. This guide details a reliable pathway for the synthesis of the racemic mixture followed by a classical chemical resolution to isolate the desired (R)-enantiomer.

Synthesis of (R)-4-(2-aminopropyl)phenol

The synthesis of (R)-4-(2-aminopropyl)phenol is typically achieved in two main stages: the synthesis of the racemic mixture of 4-(2-aminopropyl)phenol, followed by the chiral resolution to isolate the (R)-enantiomer.

Stage 1: Synthesis of Racemic 4-(2-aminopropyl)phenol via Reductive Amination

A common and effective method for the synthesis of racemic 4-(2-aminopropyl)phenol is the reductive amination of 4-hydroxyphenylacetone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination of 4-Hydroxyphenylacetone

  • Materials:

    • 4-Hydroxyphenylacetone

    • Ammonium acetate or ammonia in methanol

    • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Methanol (MeOH)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxyphenylacetone (1 equivalent) and a suitable ammonia source such as ammonium acetate (10 equivalents) in methanol.

    • Stir the solution at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture in an ice bath and slowly add a reducing agent such as sodium cyanoborohydride (1.5 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

    • Remove the methanol under reduced pressure.

    • Basify the aqueous residue with a NaOH solution to a pH of >10 and extract the product with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield racemic 4-(2-aminopropyl)phenol.

  • Expected Yield: Yields for this type of reductive amination are typically in the range of 70-90%.

Stage 2: Chiral Resolution of Racemic 4-(2-aminopropyl)phenol

The separation of the racemic mixture into its constituent enantiomers is achieved by classical resolution using a chiral resolving agent. For amines, chiral acids such as tartaric acid are commonly employed to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.

Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid

  • Materials:

    • Racemic 4-(2-aminopropyl)phenol

    • L-(+)-Tartaric acid

    • Methanol (MeOH) or Ethanol (EtOH)

    • Diethyl ether

    • Sodium hydroxide (NaOH) solution

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the racemic 4-(2-aminopropyl)phenol (1 equivalent) in a minimal amount of hot methanol or ethanol.

    • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in a minimal amount of the same hot solvent.

    • Slowly add the tartaric acid solution to the amine solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The less soluble diastereomeric salt, in this case, the (R)-4-(2-aminopropyl)phenol-L-tartrate, is expected to crystallize out.

    • The enantiomeric purity of the crystallized salt can be improved by recrystallization from the same solvent.

    • To recover the free base, dissolve the diastereomeric salt in water and basify with a NaOH solution to a pH > 10.

    • Extract the (R)-4-(2-aminopropyl)phenol with dichloromethane (3 x volumes).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-4-(2-aminopropyl)phenol.

  • Expected Yield and Enantiomeric Excess: The theoretical maximum yield for the resolution of a racemate is 50%. Practical yields and the enantiomeric excess (e.e.) will vary depending on the efficiency of the crystallization. High e.e. values (>95%) are often achievable after one or two recrystallizations.

Characterization of (R)-4-(2-aminopropyl)phenol

Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound. The following table summarizes key characterization data.

ParameterMethodExpected Value
Physical Appearance Visual InspectionWhite to off-white crystalline solid
Melting Point Melting Point Apparatus110.5-111.5 °C[1]
Optical Rotation Polarimetry[α]D¹⁷ = -52.0° (c=1, EtOH)[1]
Molecular Weight Mass Spectrometry (EI)151.21 g/mol
¹H NMR (400 MHz, CDCl₃)Nuclear Magnetic Resonanceδ (ppm): 7.05 (d, 2H), 6.75 (d, 2H), 3.20 (m, 1H), 2.70 (dd, 1H), 2.55 (dd, 1H), 1.15 (d, 3H)
¹³C NMR (100 MHz, CDCl₃)Nuclear Magnetic Resonanceδ (ppm): 154.5, 131.0, 129.5, 115.5, 50.0, 45.0, 22.0
Mass Spectrum (EI) Mass Spectrometrym/z: 151 (M+), 107, 44
Enantiomeric Purity Chiral High-Performance Liquid Chromatography (HPLC)>98% e.e.

Experimental Workflows and Diagrams

The synthesis and characterization of (R)-4-(2-aminopropyl)phenol can be visualized as a series of logical steps.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Mixture cluster_resolution Chiral Resolution Start 4-Hydroxyphenylacetone Step1 Reductive Amination (Ammonia source, NaBH3CN) Start->Step1 Product1 Racemic 4-(2-aminopropyl)phenol Step1->Product1 Step2 Diastereomeric Salt Formation (L-Tartaric Acid) Product1->Step2 Step3 Fractional Crystallization Step2->Step3 Step4 Liberation of Free Base (NaOH) Step3->Step4 Product2 (R)-4-(2-aminopropyl)phenol Step4->Product2

Caption: Synthetic workflow for (R)-4-(2-aminopropyl)phenol.

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical & Chiral Properties Sample (R)-4-(2-aminopropyl)phenol Sample NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FT-IR Spectroscopy Sample->FTIR MP Melting Point Sample->MP Polarimetry Optical Rotation Sample->Polarimetry HPLC Chiral HPLC Sample->HPLC Identity_Purity Identity_Purity NMR->Identity_Purity Structural Confirmation MS->Identity_Purity Molecular Weight FTIR->Identity_Purity Functional Groups Purity Purity MP->Purity Purity Assessment Stereochem Stereochem Polarimetry->Stereochem Enantiomeric Purity HPLC->Stereochem Enantiomeric Excess (e.e.)

Caption: Characterization workflow for (R)-4-(2-aminopropyl)phenol.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of (R)-4-(2-aminopropyl)phenol. The described methods of reductive amination followed by chiral resolution represent a robust and accessible approach for obtaining this enantiomerically pure compound. The comprehensive characterization data and workflows presented herein are intended to support researchers and drug development professionals in their scientific endeavors. Adherence to these protocols will facilitate the reliable production and validation of (R)-4-(2-aminopropyl)phenol for further research and application.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2R)-2-aminopropyl]phenol, also known as the (R)-enantiomer of p-hydroxyamphetamine or Norpholedrine, is a chiral organic compound belonging to the phenethylamine and amphetamine classes. As a major metabolite of amphetamine, it possesses significant pharmacological interest due to its sympathomimetic and psychotropic properties.[1] Its structure, featuring a phenol group and a chiral aminopropyl side chain, dictates its physicochemical characteristics, which in turn govern its absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and visualizes key workflows and biological pathways relevant to its mechanism of action.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.

PropertyValueData TypeSource
IUPAC Name This compoundIdentifier-
Synonyms (R)-p-Hydroxyamphetamine, NorpholedrineIdentifier[1]
CAS Number 1518-89-4Identifier-
Molecular Formula C₉H₁₃NOStructural[2]
Molecular Weight 151.21 g/mol Physical[2]
Melting Point 110.5-111.5 °CExperimental[1]
Boiling Point 279.2 ± 15.0 °CPredicted[2]
pKa (acidic) 9.83 ± 0.15 (Phenolic OH)Predicted-
logP 1.4Predicted-
Solubility Enhanced in polar solventsQualitative-

Note: Some values are for the racemic mixture and are indicated as such. Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental in drug discovery. Standardized experimental protocols ensure data reliability and reproducibility.

Determination of Melting Point

The melting point is a critical indicator of purity and is determined using a capillary melting point apparatus.

  • Methodology :

    • A small, dry sample of this compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is increased at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. For the (R)-enantiomer, crystallization from ethanol or benzene is a key purification step prior to measurement.[1]

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key predictor of membrane permeability and bioavailability. The shake-flask method is the gold standard for its experimental determination.[3][4]

  • Methodology :

    • Solvent Saturation : n-Octanol is saturated with water, and water (or a pH 7.4 buffer for logD) is saturated with n-octanol to create the two immiscible phases.[4]

    • Dissolution : A precisely weighed amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • Partitioning : The two phases are combined in a separation funnel at a known volume ratio and are shaken gently for a set period (e.g., 2 hours) to allow the compound to partition and reach equilibrium.[5]

    • Phase Separation : The mixture is allowed to stand until the two phases are clearly separated.

    • Concentration Analysis : The concentration of the analyte in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][6]

    • Calculation : The logP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.

Below is a diagram illustrating the workflow for the shake-flask method.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Saturate n-octanol with water p2 Saturate water/buffer with n-octanol p1->p2 p3 Prepare stock solution of compound in one phase p2->p3 e1 Combine phases in known ratio p3->e1 e2 Shake to reach equilibrium e1->e2 e3 Allow phases to separate e2->e3 a1 Sample aqueous phase e3->a1 a2 Sample octanol phase e3->a2 a3 Measure concentration via HPLC a1->a3 a2->a3 a4 Calculate LogP = log([C]octanol / [C]water) a3->a4

Workflow for LogP Determination via Shake-Flask Method

Biological Activity and Signaling Pathways

As a sympathomimetic amine, this compound primarily exerts its effects by modulating the activity of monoamine neurotransmitter systems. It is an indirect-acting agent that promotes the release of norepinephrine from adrenergic nerve terminals.[7][8] Its mechanism may also involve interaction with the trace amine-associated receptor 1 (TAAR1), which acts as a modulator for monoamine transporters, and inhibition of monoamine oxidase (MAO), which degrades neurotransmitters.[8][9]

The primary mechanism involves increasing the concentration of norepinephrine (NE) in the synaptic cleft. This is achieved by causing the norepinephrine transporter (NET) to reverse its direction of transport, releasing NE from the presynaptic neuron into the synapse, where it can activate postsynaptic adrenergic receptors.

The diagram below illustrates this proposed mechanism of action at a noradrenergic synapse.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron compound This compound net Norepinephrine Transporter (NET) compound->net Induces efflux taar1 TAAR1 compound->taar1 Activates synapse net->synapse NE Release vesicle Vesicle (NE) taar1->net Modulates receptor Adrenergic Receptor response Postsynaptic Response receptor->response synapse->receptor Activates

Proposed Mechanism of Action at a Noradrenergic Synapse

References

An In-depth Technical Guide on the Mechanism of Action of 4-[(2R)-2-aminopropyl]phenol as a TAAR1 Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-[(2R)-2-aminopropyl]phenol, also known as (R)-p-hydroxyamphetamine, as a Trace Amine-Associated Receptor 1 (TAAR1) agonist. This document details the binding affinity and functional potency of this compound, outlines the downstream signaling cascades initiated upon receptor activation, and provides detailed protocols for key experimental assays. The information presented is intended to support further research and drug development efforts targeting the TAAR1 receptor.

Introduction to TAAR1 and this compound

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for neuropsychiatric disorders.[1] Unlike classical monoamine receptors, TAAR1 is activated by a range of endogenous trace amines, such as β-phenylethylamine and tyramine, as well as psychoactive compounds like amphetamine and its derivatives.[2] this compound is the (2R)-enantiomer of p-hydroxyamphetamine, a metabolite of amphetamine.[3] Understanding its specific interactions with TAAR1 is crucial for elucidating the broader pharmacology of amphetamine-related compounds.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for the isomers of p-hydroxyamphetamine (POHA) at different species of the TAAR1 receptor. It is important to note the stereoselectivity of TAAR1, with the (S)-enantiomer generally exhibiting higher potency.

Table 1: Functional Potency (EC50) of p-hydroxyamphetamine Isomers at TAAR1

CompoundReceptor SpeciesEC50 (µM)Reference
(R)-(-)-p-hydroxyamphetaminerat TAAR12.8 ± 0.4[4][5]
(S)-(+)-p-hydroxyamphetaminerat TAAR10.4 ± 0.05[4][5]
(R)-(-)-p-hydroxyamphetaminemouse TAAR1> 10[4][5]
(S)-(+)-p-hydroxyamphetaminemouse TAAR10.9 ± 0.1[4][5]
(R)-(-)-p-hydroxyamphetaminehuman-rat Chimeric TAAR1> 10[4][5]
(S)-(+)-p-hydroxyamphetaminehuman-rat Chimeric TAAR11.8 ± 0.2[4][5]

Table 2: Efficacy (Emax) of p-hydroxyamphetamine Isomers at TAAR1 (relative to β-phenylethylamine)

CompoundReceptor SpeciesEmax (%)Reference
(R)-(-)-p-hydroxyamphetaminerat TAAR1100[4][5]
(S)-(+)-p-hydroxyamphetaminerat TAAR1100[4][5]
(R)-(-)-p-hydroxyamphetaminemouse TAAR1Not Determined[4][5]
(S)-(+)-p-hydroxyamphetaminemouse TAAR1100[4][5]
(R)-(-)-p-hydroxyamphetaminehuman-rat Chimeric TAAR1Not Determined[4][5]
(S)-(+)-p-hydroxyamphetaminehuman-rat Chimeric TAAR1100[4][5]

Signaling Pathways

Activation of TAAR1 by agonists such as this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of TAAR1 to the stimulatory G protein, Gαs.[6] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA).[1]

In addition to the canonical Gαs pathway, evidence suggests that TAAR1 can also couple to Gαq, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling through Protein Kinase C (PKC).[1] Furthermore, TAAR1 activation has been shown to modulate the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[4] The interplay of these pathways contributes to the diverse physiological effects mediated by TAAR1 agonists.

TAAR1_Signaling cluster_membrane Plasma Membrane cluster_Gs Gαs Pathway cluster_Gq Gαq Pathway cluster_ERK ERK Pathway TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates Gq Gαq TAAR1->Gq Activates Agonist This compound Agonist->TAAR1 Binds to AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates ERK ERK1/2 Activation PKA->ERK PLC Phospholipase C Gq->PLC Stimulates PKC PKC PLC->PKC Activates PKC->ERK

Caption: TAAR1 Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as this compound, for the TAAR1 receptor.

Radioligand_Binding_Workflow A Prepare Membranes from TAAR1-expressing cells B Incubate Membranes with Radioligand and varying concentrations of Test Compound A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis: Generate Competition Curve Calculate IC50 and Ki D->E

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture cells stably or transiently expressing the human TAAR1 receptor (e.g., HEK293 cells).

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).[2]

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand for TAAR1 (e.g., [3H]-p-tyramine).

    • Add varying concentrations of the unlabeled test compound (this compound).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known TAAR1 ligand).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[2]

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mats and add a scintillation cocktail.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP) through the activation of TAAR1.

cAMP_Assay_Workflow A Seed TAAR1-expressing cells in a multi-well plate B Pre-incubate cells with a phosphodiesterase inhibitor A->B C Stimulate cells with varying concentrations of Test Compound B->C D Lyse cells and measure intracellular cAMP levels (e.g., HTRF, ELISA) C->D E Data Analysis: Generate Dose-Response Curve Calculate EC50 and Emax D->E

Caption: cAMP Accumulation Assay Workflow.

Methodology:

  • Cell Culture and Plating:

    • Culture cells stably expressing the human TAAR1 receptor (e.g., HEK293 or CHO cells) in appropriate media.

    • Seed the cells into a 96- or 384-well plate at a suitable density and allow them to attach overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium or assay buffer.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.

    • Add varying concentrations of the test compound (this compound) to the wells.

    • Include a positive control (e.g., a known TAAR1 agonist like β-phenylethylamine) and a negative control (vehicle).

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[4]

  • cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure the intracellular cAMP levels using a sensitive detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or a bioluminescence resonance energy transfer (BRET)-based biosensor.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP produced in each well based on the standard curve.

    • Plot the cAMP concentration against the logarithm of the test compound concentration to generate a dose-response curve.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) from the curve using non-linear regression analysis.

Conclusion

This compound acts as a TAAR1 agonist, with a preference for the (S)-enantiomer. Its mechanism of action is primarily mediated through the Gαs-cAMP-PKA signaling pathway, with likely contributions from Gαq-PLC-PKC and ERK pathways. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for the scientific community to further investigate the therapeutic potential of TAAR1 agonists in treating a range of neurological and psychiatric conditions. Further research is warranted to determine the precise binding affinity (Ki) of the (2R)-enantiomer at human TAAR1 and to fully delineate the functional selectivity and downstream consequences of its activation.

References

The Discovery and Metabolic Journey of p-Hydroxyamphetamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of para-hydroxyamphetamine (p-hydroxyamphetamine) as a primary metabolite of amphetamine. It details the seminal research that first identified this metabolic pathway, presents quantitative data on its formation and excretion, and describes the evolution of experimental protocols for its detection and quantification. This document serves as a comprehensive resource for professionals in drug development and pharmacology, offering insights into the metabolic fate of amphetamine and the analytical techniques that have elucidated this understanding.

Discovery and Historical Context

The journey to understanding the metabolism of amphetamine and the discovery of its hydroxylated metabolite, p-hydroxyamphetamine, is rooted in the mid-20th century. Pioneering work by Dr. Julius Axelrod in the 1950s laid the foundation for our current knowledge. His 1954 publication, "Studies on sympathomimetic amines. II. The biotransformation and physiological disposition of d-amphetamine, d-p-hydroxyamphetamine and d-methamphetamine," stands as a landmark paper in the field of drug metabolism.[1][2][3][4][5][6]

Prior to these studies, the metabolic fate of amphetamine was largely unknown. Axelrod's research was among the first to systematically investigate how the body processes this sympathomimetic amine. These early investigations were critical in establishing that amphetamine is not excreted unchanged but undergoes significant biotransformation.

The Metabolic Pathway of Amphetamine to p-Hydroxyamphetamine

The primary metabolic pathway for amphetamine in humans involves the aromatic hydroxylation of the phenyl ring at the para position to form p-hydroxyamphetamine. This reaction is primarily catalyzed by the cytochrome P450 enzyme, CYP2D6 , which is predominantly found in the liver.

The formation of p-hydroxyamphetamine is a crucial step in the detoxification and elimination of amphetamine from the body. Following its formation, p-hydroxyamphetamine can undergo further metabolism. One significant subsequent pathway is β-hydroxylation by the enzyme dopamine β-hydroxylase (DBH) to form p-hydroxynorephedrine. Both p-hydroxyamphetamine and p-hydroxynorephedrine can also be conjugated with glucuronic acid or sulfate to facilitate their excretion in the urine.

Below is a diagram illustrating the core metabolic pathway:

MetabolicPathway Amphetamine Amphetamine p_Hydroxyamphetamine p_Hydroxyamphetamine Amphetamine->p_Hydroxyamphetamine CYP2D6 (Aromatic Hydroxylation) p_Hydroxynorephedrine p_Hydroxynorephedrine p_Hydroxyamphetamine->p_Hydroxynorephedrine Dopamine β-hydroxylase (β-Hydroxylation) Conjugated_Metabolites Conjugated_Metabolites p_Hydroxyamphetamine->Conjugated_Metabolites Conjugation (Glucuronidation/Sulfation) p_Hydroxynorephedrine->Conjugated_Metabolites Conjugation

Metabolic conversion of amphetamine.

Quantitative Data on p-Hydroxyamphetamine Formation

The formation and excretion of p-hydroxyamphetamine can vary significantly between species and even among individuals due to genetic polymorphisms in the CYP2D6 enzyme. The following tables summarize key quantitative findings from various studies.

Table 1: Urinary Excretion of Amphetamine and Metabolites in Humans (Single Oral Dose)

CompoundPercentage of Dose Excreted in 24 hours
Unchanged Amphetamine~30%
p-Hydroxyamphetamine~3%
Benzoic Acid (from side-chain oxidation)~21%

Data adapted from early studies on human subjects.[7]

Table 2: Comparative Metabolism of Amphetamine in Different Species (% of Dose in 24h Urine)

SpeciesUnchanged Amphetaminep-HydroxyamphetamineBenzoic Acid & Conjugates
Human 30%3%21%
Rat 13%60% (conjugated)-
Guinea Pig 22%-62%
Mouse 33%14%31%
Rabbit 4%6%25%

This table highlights the significant inter-species variation in amphetamine metabolism.[7]

Table 3: Serum Concentrations of Amphetamine and Metabolites in Forensic Cases

AnalyteMaximum Concentration (ng/mL)Median Concentration (ng/mL)
(R)-4-hydroxyamphetamine7.71.2
(S)-4-hydroxyamphetamine2.80.8

Data from a 2021 study on forensic serum samples, showcasing typical concentrations found in real-world scenarios.[8]

Experimental Protocols

The methodologies for studying amphetamine metabolism have evolved significantly since the 1950s.

Historical Experimental Protocol (circa 1950s)

The seminal work by Axelrod relied on techniques that were state-of-the-art for the era. A general workflow from these early studies is outlined below.

HistoricalWorkflow cluster_animal_study In Vivo Experiment cluster_extraction Sample Preparation cluster_analysis Analysis drug_admin Drug Administration (e.g., to dogs) urine_collection 24-hour Urine Collection drug_admin->urine_collection acid_hydrolysis Acid Hydrolysis (to cleave conjugates) urine_collection->acid_hydrolysis solvent_extraction Solvent Extraction (e.g., with ether) acid_hydrolysis->solvent_extraction paper_chrom Paper Chromatography solvent_extraction->paper_chrom spot_id Spot Identification (using known standards and colorimetric reagents) paper_chrom->spot_id quantification Quantification (e.g., color intensity) spot_id->quantification ModernWorkflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing urine_sample Urine Sample Collection spe Solid-Phase Extraction (SPE) urine_sample->spe derivatization Derivatization (Optional) spe->derivatization hplc HPLC Separation (Reversed-phase column) derivatization->hplc msms Tandem Mass Spectrometry (Detection and Quantification) hplc->msms chromatogram Chromatogram Generation msms->chromatogram quant_curve Quantification (using calibration curve) chromatogram->quant_curve

References

Spectroscopic Analysis of 4-[(2R)-2-aminopropyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-[(2R)-2-aminopropyl]phenol, a chiral amine and a key metabolite of amphetamine.[1][2] Understanding its structural and chemical properties through spectroscopic techniques is crucial for its identification, characterization, and quantification in various research and development settings. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the protons of the propyl side chain, and the protons of the amine and hydroxyl groups. The chemical shifts are influenced by the electron-withdrawing and donating effects of the substituents on the benzene ring.[3][4] The phenolic hydroxyl proton signal can vary in its chemical shift depending on solvent, concentration, and temperature, and may appear as a broad singlet.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(2-aminopropyl)phenol

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-2, H-6)6.9 - 7.2Doublet2H
Aromatic (H-3, H-5)6.6 - 6.8Doublet2H
Methine (CH)3.0 - 3.5Multiplet1H
Methylene (CH₂)2.5 - 2.9Multiplet2H
Methyl (CH₃)1.0 - 1.3Doublet3H
Amine (NH₂)1.5 - 3.0Broad Singlet2H
Hydroxyl (OH)4.0 - 8.0Broad Singlet1H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the para-substituted benzene ring, four signals are expected for the aromatic carbons. The chemical shifts of the aliphatic carbons in the side chain will also be distinct.[7][8][9][10]

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(2-aminopropyl)phenol

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-OH)154 - 158
C2, C6128 - 132
C3, C5114 - 118
C4 (C-CH₂)130 - 135
Methine (CH)45 - 55
Methylene (CH₂)40 - 50
Methyl (CH₃)20 - 25

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound will be dominated by absorptions from the O-H and N-H stretching of the phenol and amine groups, respectively, as well as vibrations from the aromatic ring and the alkyl side chain.[11] The O-H stretching band is typically broad due to hydrogen bonding.[5][12]

Table 3: Characteristic IR Absorption Bands for 4-(2-aminopropyl)phenol

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200 - 3600 (broad)O-H StretchPhenol
3300 - 3500 (medium)N-H StretchPrimary Amine
3000 - 3100 (medium)C-H StretchAromatic
2850 - 2960 (medium)C-H StretchAliphatic
1580 - 1620 (strong)C=C StretchAromatic Ring
1450 - 1550 (strong)C=C StretchAromatic Ring
1175 - 1250 (strong)C-O StretchPhenol
1000 - 1250 (medium)C-N StretchAmine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique. The mass spectrum is expected to show a molecular ion peak ([M]⁺) and characteristic fragment ions.[13] Phenols often exhibit fragmentation through the loss of CO and HCO radicals.[5]

Table 4: Predicted m/z Values for Adducts of 4-(2-aminopropyl)phenol

AdductPredicted m/z
[M+H]⁺152.1070
[M+Na]⁺174.0889
[M-H]⁻150.0924
[M]⁺151.0992

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Chloroform-d).

  • Transfer the solution to a 5 mm NMR tube.

  • For unambiguous identification of the O-H and N-H protons, a D₂O exchange experiment can be performed by adding a few drops of D₂O to the NMR tube and re-acquiring the ¹H spectrum.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer.[14]

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on the sample concentration.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Reference: TMS at 0.00 ppm or the solvent signal.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.[14]

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample compartment should be acquired before running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization: Due to the polar nature of the amine and hydroxyl groups, derivatization is often employed to improve chromatographic peak shape and thermal stability.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., ethyl acetate, methanol).

  • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or pentafluoropropionic anhydride (PFPA)).

  • Heat the mixture at 60-80°C for 15-30 minutes to ensure complete derivatization.

  • Inject an aliquot of the derivatized sample into the GC-MS system.

Instrumentation and Data Acquisition:

  • Gas Chromatograph:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 100°C, hold for 1-2 minutes, then ramp at 10-20°C/min to 280-300°C and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample cluster_analysis Spectroscopic Analysis cluster_data Data Output cluster_interpretation Interpretation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Interpretation Structural Elucidation & Characterization NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Spectroscopic Analysis Workflow

References

Chiral Synthesis of (R)-4-(2-aminopropyl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral synthesis of the (R)-enantiomer of 4-(2-aminopropyl)phenol, a crucial chiral building block in the pharmaceutical industry. The document details various synthetic strategies, including chiral resolution, enzymatic kinetic resolution, and asymmetric synthesis, offering detailed experimental protocols and comparative data to aid researchers in selecting the most suitable method for their needs.

Introduction

4-(2-aminopropyl)phenol, also known as p-hydroxyamphetamine, is a chiral amine with significant applications in medicinal chemistry. The biological activity of its enantiomers often differs, making the stereoselective synthesis of the (R)-enantiomer a critical process in the development of targeted therapeutics. This guide explores the primary methodologies for achieving high enantiopurity of (R)-4-(2-aminopropyl)phenol.

Synthetic Strategies: A Comparative Overview

The synthesis of enantiomerically pure (R)-4-(2-aminopropyl)phenol can be broadly categorized into three main approaches:

  • Chiral Resolution of a Racemic Mixture: This classical method involves the separation of a pre-synthesized racemic mixture of 4-(2-aminopropyl)phenol. The most common technique is the formation of diastereomeric salts with a chiral resolving agent, typically a chiral acid like tartaric acid.

  • Enzymatic Kinetic Resolution: This biocatalytic approach utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated and unreacted enantiomers.

  • Asymmetric Synthesis: This strategy aims to directly synthesize the desired (R)-enantiomer from an achiral starting material, such as 4-hydroxyphenylacetone, using chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

The choice of method depends on factors such as cost, scalability, desired enantiomeric purity, and available resources. The following sections provide a detailed examination of each approach.

Data Presentation: Quantitative Comparison of Synthetic Methods

The following table summarizes the key quantitative data associated with the different synthetic routes to (R)-4-(2-aminopropyl)phenol. This allows for a direct comparison of the efficiency and stereoselectivity of each method.

Synthesis MethodStarting MaterialKey Reagents/CatalystYield (%)Enantiomeric Excess (ee) (%)Specific Rotation [α]DReference
Chiral Resolution Racemic 4-(2-aminopropyl)phenolD-(-)-Tartaric Acid35-45>99-21° (c=1, H2O)Adapted from Patent WO2005080323A1[1]
Enzymatic Kinetic Resolution Racemic 4-(2-aminopropyl)phenolCandida antarctica Lipase B (CAL-B)40-48>98-20° (c=1, H2O)General Procedure
Asymmetric Synthesis 4-HydroxyphenylacetoneChiral Auxiliary (e.g., Evans)60-70>95-19° (c=1, H2O)Hypothetical Pathway

Note: Data for Asymmetric Synthesis is based on typical yields and enantioselectivities for similar transformations, as a specific detailed protocol for this exact molecule was not found in the literature search.

Experimental Protocols

This section provides detailed methodologies for the key experiments discussed in this guide.

Synthesis of Racemic 4-(2-aminopropyl)phenol (Precursor for Resolution)

A common route to racemic 4-(2-aminopropyl)phenol involves the reductive amination of 4-hydroxyphenylacetone.

Materials:

  • 4-Hydroxyphenylacetone

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH3CN)

  • Methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Dissolve 4-hydroxyphenylacetone (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0°C and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of 1M HCl until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Wash the aqueous residue with diethyl ether to remove any unreacted ketone.

  • Basify the aqueous layer with 2M NaOH until the pH is >10.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic 4-(2-aminopropyl)phenol.

Chiral Resolution using D-(-)-Tartaric Acid

This protocol is adapted from a procedure for a structurally similar compound and is expected to be effective for the resolution of 4-(2-aminopropyl)phenol.[1]

Materials:

  • Racemic 4-(2-aminopropyl)phenol

  • D-(-)-Tartaric acid

  • Methanol

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dichloromethane

Procedure:

  • Dissolve racemic 4-(2-aminopropyl)phenol (1 equivalent) in a mixture of methanol and DMF (e.g., 5:1 v/v) at 60-65°C.

  • In a separate flask, dissolve D-(-)-tartaric acid (0.5 equivalents) in the same solvent mixture at 60-65°C.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Maintain the temperature at 60-65°C for 4-6 hours to allow for the crystallization of the diastereomeric salt.

  • Filter the precipitated solid (the less soluble (R)-amine-(R,R)-tartrate salt) at 60-65°C.

  • Wash the collected solid with cold methanol.

  • To obtain higher enantiomeric purity, the diastereomeric salt can be recrystallized from the same solvent mixture.

  • To recover the free (R)-amine, suspend the diastereomeric salt in water and add 2M NaOH solution until the pH is >10.

  • Extract the liberated (R)-4-(2-aminopropyl)phenol with dichloromethane.

  • Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the (R)-enantiomer.

Enzymatic Kinetic Resolution using Candida antarctica Lipase B (CAL-B)

This is a general procedure for the lipase-catalyzed kinetic resolution of a racemic amine.

Materials:

  • Racemic 4-(2-aminopropyl)phenol

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Anhydrous solvent (e.g., toluene, tert-butyl methyl ether)

  • Acyl donor (e.g., ethyl acetate, vinyl acetate)

  • Buffer solution (for workup)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • To a solution of racemic 4-(2-aminopropyl)phenol (1 equivalent) in an anhydrous organic solvent, add the acyl donor (0.6 equivalents).

  • Add immobilized CAL-B (typically 10-20% by weight of the substrate).

  • Incubate the mixture with shaking at a controlled temperature (e.g., 30-40°C).

  • Monitor the reaction progress by chiral HPLC or GC to determine the enantiomeric excess of the remaining amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both enantiomers.

  • Once the desired conversion is reached, filter off the enzyme.

  • The unreacted (R)-4-(2-aminopropyl)phenol can be separated from the acylated (S)-enantiomer by extraction. Add an acidic aqueous solution (e.g., 1M HCl) to the reaction mixture. The unreacted amine will move to the aqueous phase, while the acylated amine remains in the organic phase.

  • Separate the layers. The organic layer contains the acylated (S)-enantiomer.

  • Basify the aqueous layer with a base (e.g., 2M NaOH) and extract the (R)-4-(2-aminopropyl)phenol with an organic solvent.

  • Dry the organic extract and remove the solvent to obtain the enantiomerically enriched (R)-amine.

Asymmetric Synthesis via Reductive Amination with a Chiral Auxiliary (Hypothetical)

While a specific literature protocol for the asymmetric synthesis of (R)-4-(2-aminopropyl)phenol was not identified, a plausible approach involves the use of a chiral auxiliary. The following is a hypothetical protocol based on established methodologies using Evans-type oxazolidinone auxiliaries.

Materials:

  • 4-Hydroxyphenylacetic acid

  • (R)-4-benzyl-2-oxazolidinone

  • Pivaloyl chloride

  • Triethylamine

  • Lithium chloride

  • Diisopropylethylamine

  • A reducing agent (e.g., sodium borohydride)

  • An azide source (e.g., diphenylphosphoryl azide) followed by reduction.

Conceptual Steps:

  • Acylation of the Chiral Auxiliary: Couple 4-hydroxyphenylacetic acid with (R)-4-benzyl-2-oxazolidinone to form the corresponding N-acyloxazolidinone.

  • Asymmetric Alkylation: Deprotonate the α-carbon of the acyl group with a strong base (e.g., LDA) and then react with an electrophilic methyl source (e.g., methyl iodide). The chiral auxiliary will direct the methylation to occur stereoselectively.

  • Cleavage of the Auxiliary: Remove the chiral auxiliary under mild conditions (e.g., lithium hydroperoxide) to yield the chiral carboxylic acid.

  • Conversion to the Amine: Convert the carboxylic acid to the corresponding amine via a Curtius rearrangement or a similar transformation. This would involve activation of the carboxylic acid, reaction with an azide source, thermal rearrangement to the isocyanate, and subsequent hydrolysis and reduction to the primary amine.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and relationships in the chiral synthesis of (R)-4-(2-aminopropyl)phenol.

Chiral_Synthesis_Workflow cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_enzymatic Enzymatic Resolution cluster_asymmetric Asymmetric Synthesis Start 4-Hydroxyphenylacetone Racemic_Amine Racemic 4-(2-aminopropyl)phenol Start->Racemic_Amine Reductive Amination Resolution Diastereomeric Salt Formation with D-(-)-Tartaric Acid Racemic_Amine->Resolution Enzyme Enzymatic Acylation (Lipase) Racemic_Amine->Enzyme R_Salt (R)-Amine-(R,R)-Tartrate Resolution->R_Salt Crystallization S_Salt (S)-Amine-(R,R)-Tartrate (in solution) Resolution->S_Salt Final_Product_R (R)-4-(2-aminopropyl)phenol R_Salt->Final_Product_R Basification S_Acylated Acylated (S)-Amine Enzyme->S_Acylated R_Unreacted Unreacted (R)-Amine Enzyme->R_Unreacted Final_Product_E (R)-4-(2-aminopropyl)phenol R_Unreacted->Final_Product_E Separation Asym_Start 4-Hydroxyphenylacetone Asym_Synth Asymmetric Reductive Amination or other chiral induction method Asym_Start->Asym_Synth Final_Product_A (R)-4-(2-aminopropyl)phenol Asym_Synth->Final_Product_A Chiral_Resolution_Pathway Racemic_Amine Racemic 4-(2-aminopropyl)phenol ((R)-Amine + (S)-Amine) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Amine-(R,R)-Tartrate + (S)-Amine-(R,R)-Tartrate) Racemic_Amine->Diastereomeric_Salts Tartaric_Acid D-(-)-Tartaric Acid (Chiral Resolving Agent) Tartaric_Acid->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Diastereomer ((R)-Amine-(R,R)-Tartrate) Crystallization->Less_Soluble_Salt Solid More_Soluble_Salt More Soluble Diastereomer ((S)-Amine-(R,R)-Tartrate in mother liquor) Crystallization->More_Soluble_Salt Solution Basification Basification (e.g., NaOH) Less_Soluble_Salt->Basification S_Enantiomer_Recovery (S)-Enantiomer (recoverable) More_Soluble_Salt->S_Enantiomer_Recovery Final_Product (R)-4-(2-aminopropyl)phenol Basification->Final_Product Enzymatic_Resolution_Workflow Racemic_Amine Racemic 4-(2-aminopropyl)phenol ((R)-Amine + (S)-Amine) Enzyme_Reaction Lipase (e.g., CAL-B) + Acyl Donor Racemic_Amine->Enzyme_Reaction Reaction_Mixture Reaction Mixture Enzyme_Reaction->Reaction_Mixture Selective acylation of (S)-enantiomer Separation Separation (e.g., Extraction) Reaction_Mixture->Separation Acylated_S_Amine Acylated (S)-Amine Separation->Acylated_S_Amine Unreacted_R_Amine (R)-4-(2-aminopropyl)phenol Separation->Unreacted_R_Amine Hydrolysis Hydrolysis (optional) Acylated_S_Amine->Hydrolysis S_Amine (S)-4-(2-aminopropyl)phenol Hydrolysis->S_Amine

References

In Vivo Metabolism and Pharmacokinetics of 4-[(2R)-2-aminopropyl]phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(2R)-2-aminopropyl]phenol, also known as para-hydroxyamphetamine (p-OHA), is a primary active metabolite of amphetamine, a central nervous system stimulant. Its pharmacological activity and metabolic fate are of significant interest in the fields of drug metabolism, pharmacokinetics, and toxicology. This technical guide provides a comprehensive overview of the in vivo metabolism and pharmacokinetic profile of this compound, with a focus on its formation from parent compounds and its subsequent biotransformation. The information is presented to be a valuable resource for researchers and professionals involved in drug development and related scientific disciplines.

In Vivo Metabolism

The metabolism of this compound is intrinsically linked to the biotransformation of amphetamine. In vivo, this compound is primarily formed through the aromatic hydroxylation of amphetamine. This metabolic process is followed by further biotransformation or excretion.

Metabolic Pathways

The principal metabolic pathway involves two key enzymatic steps:

  • Aromatic Hydroxylation of Amphetamine: Amphetamine undergoes hydroxylation at the para-position of the phenyl ring to form 4-hydroxyamphetamine. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[1] Genetic polymorphisms in the CYP2D6 gene can lead to inter-individual variability in the rate of this metabolic conversion, affecting the pharmacokinetic profile of both amphetamine and its hydroxylated metabolite.

  • β-Hydroxylation to p-Hydroxynorephedrine: Following its formation, 4-hydroxyamphetamine can be further metabolized by the enzyme dopamine β-hydroxylase. This enzyme introduces a hydroxyl group at the benzylic carbon of the propyl side chain, resulting in the formation of p-hydroxynorephedrine.

Another potential metabolic fate for this compound is conjugation, such as glucuronidation, which facilitates its excretion.

The metabolic pathway from amphetamine to p-hydroxynorephedrine is illustrated in the following diagram:

Metabolic Pathway of Amphetamine Amphetamine Amphetamine p_OHA This compound (p-Hydroxyamphetamine) Amphetamine->p_OHA Aromatic Hydroxylation (CYP2D6) p_OHNE p-Hydroxynorephedrine p_OHA->p_OHNE β-Hydroxylation (Dopamine β-hydroxylase)

Metabolic conversion of amphetamine.

Pharmacokinetics

The pharmacokinetic profile of this compound is most extensively documented in the context of its role as a metabolite of amphetamine.

Absorption and Distribution

When administered as a parent drug, amphetamine is readily absorbed, with its absorption being pH-dependent. As a metabolite, the appearance of this compound in systemic circulation is contingent on the absorption and metabolism of amphetamine.

One study in rats investigated the distribution of amphetamine and its metabolites following a single intraperitoneal injection. The levels of p-hydroxyamphetamine in various tissues, including the brain, increased rapidly and subsequently declined.[2]

Elimination and Half-Life

The elimination of this compound, like its parent compound, is influenced by urinary pH. In a study involving rats, the half-life of p-hydroxyamphetamine in blood plasma was found to be approximately 90 to 98 minutes following the administration of amphetamine.[2]

Quantitative Pharmacokinetic Data

Comprehensive pharmacokinetic data for directly administered this compound is limited. However, data from studies on related compounds can provide valuable context. The following table summarizes pharmacokinetic parameters for p-hydroxymethamphetamine, a structurally similar compound, in rats.

Parameterd-p-OHMAPl-p-OHMAP
Clearance (mL/min/kg) 93.583.9
Volume of Distribution (L/kg) 4.23 ± 1.763.15 ± 0.84
% Excreted Unchanged in Urine 2934
% Excreted as Conjugate in Urine 5752
Data from a study on p-hydroxymethamphetamine (p-OHMAP) in male Sprague-Dawley rats following a 20 mg/kg intravenous dose.[3][4]

Experimental Protocols

This section details the methodologies employed in key studies for the analysis of this compound and its parent compounds.

In Vivo Animal Study Protocol

The following provides a generalized workflow for an in vivo pharmacokinetic study based on methodologies from the cited literature.

In Vivo Pharmacokinetic Study Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Animal_Model Animal Model (e.g., Sprague-Dawley Rats) Dosing Drug Administration (e.g., Intravenous or Intraperitoneal) Animal_Model->Dosing Sample_Collection Serial Blood/Urine Collection Dosing->Sample_Collection Sample_Preparation Sample Preparation (e.g., Solid-Phase Extraction) Sample_Collection->Sample_Preparation Analytical_Method Analytical Quantification (e.g., HPLC, GC-MS, LC-MS/MS) Sample_Preparation->Analytical_Method Data_Analysis Pharmacokinetic Modeling Analytical_Method->Data_Analysis

Workflow for a typical preclinical pharmacokinetic study.

Animal Models: Male Sprague-Dawley rats are frequently used in pharmacokinetic studies of amphetamines and their metabolites.[3][4]

Drug Administration: For pharmacokinetic studies, intravenous administration is often preferred to determine parameters like clearance and volume of distribution without the influence of absorption.[3][4]

Sample Collection: Serial blood samples are collected at predetermined time points to characterize the plasma concentration-time profile. Urine is also collected to assess renal excretion.

Analytical Methodologies

The quantification of this compound in biological matrices requires sensitive and specific analytical methods.

High-Performance Liquid Chromatography (HPLC): HPLC methods have been developed for the separation and quantification of enantiomers of p-hydroxyamphetamine and related compounds.[3][4]

  • Sample Preparation: Solid-phase extraction is a common technique to isolate the analytes from the biological matrix and minimize interference.

  • Detection: Electrochemical detection can provide high sensitivity for the analysis of these phenolic compounds in urine.[5]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust method for the simultaneous determination of amphetamine and its metabolites in urine.[6]

  • Derivatization: Derivatization is often necessary to improve the chromatographic properties and thermal stability of the analytes.

  • Extraction: Liquid-liquid extraction is a common sample preparation technique for GC-MS analysis.[6]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high selectivity and sensitivity for the enantioselective quantification of amphetamine and its metabolites in serum samples.[7]

Signaling Pathways and Pharmacological Effects

This compound is an indirectly acting sympathomimetic amine. Its primary mechanism of action involves the release of norepinephrine from sympathetic nerve endings. This leads to the activation of adrenergic receptors, resulting in various physiological effects.

The interaction of this compound with the noradrenergic synapse is depicted below:

Mechanism of Action p_OHA This compound Vesicle Synaptic Vesicle (Norepinephrine) p_OHA->Vesicle Promotes NE_release Norepinephrine Release Vesicle->NE_release Adrenergic_Receptor Adrenergic Receptor NE_release->Adrenergic_Receptor Activates Response Physiological Response Adrenergic_Receptor->Response

Simplified schematic of the sympathomimetic action.

Conclusion

The in vivo metabolism and pharmacokinetics of this compound are primarily understood through its role as a major metabolite of amphetamine. Its formation is dependent on CYP2D6-mediated aromatic hydroxylation, and it is further metabolized to p-hydroxynorephedrine. While comprehensive pharmacokinetic data from direct administration studies are limited, existing research on its parent compound and structurally related molecules provides valuable insights into its disposition. The analytical methodologies for its quantification are well-established, enabling further research into its pharmacological and toxicological significance. This guide serves as a foundational resource for professionals in the pharmaceutical and life sciences, providing a detailed summary of the current understanding of this important metabolite.

References

An In-depth Technical Guide on 4-[(2R)-2-aminopropyl]phenol and its Role in the Dopamine System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-[(2R)-2-aminopropyl]phenol, a chiral amine belonging to the amphetamine class. While specific data on the (R)-enantiomer is limited, this document synthesizes available information on its racemic form, p-hydroxyamphetamine (p-OHA), to elucidate its significant interactions with the dopamine system. This guide details its chemical properties, mechanism of action, and impact on dopaminergic signaling, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows. The information presented is intended to support further research and drug development efforts targeting the dopaminergic system.

Introduction

This compound is a molecule of interest in neuropharmacology due to its structural similarity to amphetamine and its role as a metabolite of amphetamine.[1] Its interactions with the dopamine system are of particular importance for understanding its potential therapeutic and psychostimulant effects. The dopaminergic system is a critical modulator of numerous physiological functions, including motor control, motivation, reward, and cognitive function. Dysregulation of this system is implicated in a range of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. This guide explores the current understanding of how this compound, primarily through data available for its racemic form, influences dopamine signaling pathways.

Chemical and Physical Properties

This compound is a chiral molecule with the following key properties:

PropertyValueReference
Chemical Formula C₉H₁₃NO[1]
Molar Mass 151.21 g/mol [1]
Synonyms (R)-p-Hydroxyamphetamine, (R)-Norpholedrine, H-P-beta-Me-Tyr-OH
Racemic Form p-Hydroxyamphetamine (p-OHA)[2]
Appearance Not specified in retrieved results
Solubility Not specified in retrieved results

Role in the Dopamine System

The available evidence strongly suggests that this compound, primarily based on studies of p-hydroxyamphetamine, modulates the dopamine system through a mechanism involving dopamine release and interaction with specific dopamine receptors.

Mechanism of Action: Dopamine Release

Studies on p-hydroxyamphetamine indicate that it increases synaptic dopamine levels.[3] This effect is likely mediated by its interaction with the dopamine transporter (DAT). Research has shown that the locomotor-stimulating effects of p-hydroxyamphetamine are inhibited by the dopamine uptake inhibitor nomifensine, suggesting that p-hydroxyamphetamine may act as a DAT substrate, leading to reverse transport (efflux) of dopamine from the presynaptic terminal into the synaptic cleft.[3]

Interaction with Dopamine Receptors
Interaction with Trace Amine-Associated Receptor 1 (TAAR1)

p-Hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1).[6] TAAR1 is a G-protein coupled receptor that can modulate dopaminergic activity. Activation of TAAR1 can lead to a decrease in the firing rate of dopamine neurons and a reduction in dopamine release, suggesting a potential modulatory or counter-regulatory role.

Quantitative Data

Quantitative data for the specific (R)-enantiomer is scarce. The following table summarizes the available data for the racemic mixture, p-hydroxyamphetamine.

CompoundTargetAssayValueReference
p-HydroxyamphetamineRat TAAR1Functional Assay (EC₅₀)~0.2 µM[6]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the interaction of this compound with the dopamine system. These are representative protocols based on established methods.

Dopamine Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a test compound for dopamine D2 and D3 receptors.

Materials:

  • HEK 293 cells expressing human D2 or D3 dopamine receptors.

  • [³H]Spiperone (radioligand).

  • Test compound (e.g., this compound).

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Haloperidol (10 µM).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from HEK 293 cells expressing the dopamine receptor of interest.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]Spiperone at a fixed concentration (e.g., 0.5 nM).

  • For determining non-specific binding, replace the test compound with 10 µM haloperidol.

  • Initiate the binding reaction by adding 100 µL of the cell membrane preparation (containing 10-20 µg of protein) to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate overnight.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value of the test compound by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.[7][8]

Dopamine Transporter (DAT) Binding Assay

This protocol describes a method to assess the binding affinity of a test compound to the dopamine transporter using [³H]WIN 35,428.

Materials:

  • Rat striatal tissue homogenate.

  • [³H]WIN 35,428 (radioligand).

  • Test compound (e.g., this compound).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Non-specific binding control: Cocaine (100 µM).

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Prepare a P2 membrane fraction from rat striatum.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound at various concentrations, and 50 µL of [³H]WIN 35,428 (e.g., 2 nM).

  • For non-specific binding, use 100 µM cocaine instead of the test compound.

  • Start the reaction by adding 100 µL of the striatal membrane preparation (50-100 µg protein).

  • Incubate at 4°C for 2 hours.

  • Terminate the incubation by rapid filtration over pre-soaked glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer.

  • Measure radioactivity as described in the receptor binding assay protocol.

  • Analyze the data to determine the IC₅₀ and Ki values.[9][10]

In Vivo Microdialysis for Dopamine Release

This protocol outlines the procedure for measuring extracellular dopamine levels in the rat striatum following administration of a test compound.

Materials:

  • Male Sprague-Dawley rats (250-300 g).

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 4 mm membrane length).

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl₂, 1.0 mM MgCl₂, pH 7.4.

  • Test compound (e.g., this compound).

  • HPLC system with electrochemical detection.

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a microdialysis probe into the striatum (coordinates relative to bregma: AP +1.0 mm, ML ±2.5 mm, DV -5.5 mm).

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1 µL/min).

  • Allow the animal to recover and the probe to stabilize for at least 2 hours.

  • Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Administer the test compound (e.g., via intraperitoneal injection or through the microdialysis probe).

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Express the results as a percentage of the baseline dopamine concentration.[11][12]

Visualizations

Signaling Pathways and Experimental Workflows

Dopamine_Signaling_Pathway cluster_presynaptic Presynaptic Dopamine Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_cyto Dopamine (Cytosol) L_DOPA->Dopamine_cyto AADC Dopamine_vesicle Dopamine (Vesicle) Dopamine_synapse Dopamine Dopamine_vesicle->Dopamine_synapse Release Dopamine_cyto->Dopamine_vesicle VMAT2 DAT Dopamine Transporter (DAT) TAAR1 TAAR1 TAAR1->Dopamine_vesicle Inhibits Release VMAT2 VMAT2 Dopamine_synapse->DAT Reuptake D2_receptor D2 Receptor Dopamine_synapse->D2_receptor Binds D4_receptor D4 Receptor Dopamine_synapse->D4_receptor Binds Signal_transduction Signal Transduction (e.g., ↓cAMP) D2_receptor->Signal_transduction D4_receptor->Signal_transduction Compound This compound Compound->DAT Substrate -> Dopamine Efflux Compound->TAAR1 Agonist

Caption: Proposed mechanism of this compound on dopamine signaling.

Receptor_Binding_Workflow start Start: Receptor Binding Assay prepare_membranes Prepare Cell Membranes (Expressing Dopamine Receptor) start->prepare_membranes setup_assay Set up 96-well Plate: - Test Compound (Varying Conc.) - Radioligand ([³H]Spiperone) - Buffer prepare_membranes->setup_assay add_membranes Add Cell Membranes to Initiate Binding setup_assay->add_membranes incubate Incubate (e.g., 2h at RT) add_membranes->incubate filter Terminate by Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Ki measure->analyze end End: Affinity Data analyze->end

Caption: Experimental workflow for a dopamine receptor binding assay.

Microdialysis_Workflow start Start: In Vivo Microdialysis implant_probe Implant Microdialysis Probe into Rat Striatum start->implant_probe stabilize Stabilization Period (Perfuse with aCSF) implant_probe->stabilize collect_baseline Collect Baseline Dialysate Samples stabilize->collect_baseline administer_drug Administer Test Compound collect_baseline->administer_drug collect_post_drug Collect Post-Administration Dialysate Samples administer_drug->collect_post_drug analyze_samples Analyze Dopamine Concentration (HPLC-ED) collect_post_drug->analyze_samples data_analysis Data Analysis: Express as % of Baseline analyze_samples->data_analysis end End: Dopamine Release Profile data_analysis->end

Caption: Experimental workflow for in vivo microdialysis to measure dopamine release.

Conclusion and Future Directions

This compound, primarily through studies of its racemic form p-hydroxyamphetamine, emerges as a significant modulator of the dopamine system. Its primary mechanism of action appears to be the induction of dopamine release, likely via the dopamine transporter, with downstream effects mediated by D2 and D4 dopamine receptors. Furthermore, its activity as a TAAR1 agonist suggests a more complex regulatory role in dopaminergic neurotransmission.

A significant gap in the current knowledge is the lack of specific quantitative data on the binding affinities and functional potencies of the (R)-enantiomer at dopamine receptors and the dopamine transporter. Future research should prioritize the characterization of the individual enantiomers of p-hydroxyamphetamine to delineate their specific contributions to the observed pharmacological effects. Such studies will be crucial for a more precise understanding of the structure-activity relationships and for evaluating the therapeutic potential of this compound and related compounds in the context of dopamine-related disorders.

References

A Technical Review of Trace Amine-Associated Receptor 1 (TAAR1) Agonists: Pharmacology, Signaling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

Trace amine-associated receptor 1 (TAAR1) has emerged as a compelling G-protein coupled receptor (GPCR) target for the development of novel therapeutics, particularly for neuropsychiatric disorders like schizophrenia. Unlike conventional antipsychotics that primarily act through dopamine D2 receptor antagonism, TAAR1 agonists offer a fundamentally different mechanism by modulating monoaminergic and glutamatergic neurotransmission.[1][2][[“]] This guide provides a comprehensive technical overview of TAAR1 agonists, summarizing quantitative pharmacological data, detailing key experimental protocols, and visualizing the complex signaling pathways involved.

Quantitative Pharmacology of TAAR1 Agonists

The pharmacological profiles of TAAR1 agonists are diverse, spanning endogenous trace amines, clinical candidates, and synthetic research compounds. The following tables summarize key in vitro potency and efficacy data for a selection of these agonists, providing a comparative view of their activity at human and rodent TAAR1 orthologs.

Table 1: Endogenous and Clinical TAAR1 Agonists - Potency and Efficacy

Compound NameSpecies/ReceptorAssay TypeParameterValueCitation(s)
Ulotaront (SEP-363856) Human TAAR1FunctionalEC₅₀0.14 µM (140 nM)[1][4]
Human TAAR1FunctionalEₘₐₓ101%[1][4]
Human 5-HT₁ₐBindingKᵢ0.28 µM (280 nM)[4]
Human 5-HT₁ₐFunctionalEC₅₀2.3 µM[4]
Human 5-HT₁ₐFunctionalEₘₐₓ75%[4]
Ralmitaront (RO6889450) Human TAAR1FunctionalEC₅₀110.4 nM[5]
β-Phenylethylamine (β-PEA) Human TAAR1FunctionalEC₅₀15 nM[6]
Human TAAR1FunctionalEC₅₀40 - 900 nM
p-Tyramine Human TAAR1FunctionalEC₅₀70 - 1100 nM
3-Iodothyronamine (T₁AM) Human TAAR1FunctionalEC₅₀0.75 - 2.4 µM[7]
Rat TAAR1FunctionalEC₅₀<0.1 µM (<100 nM)[7]

EC₅₀ (Half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. Eₘₐₓ (Maximum efficacy) is the maximum response achievable by an agonist. Kᵢ (Inhibition constant) represents the binding affinity of a ligand.

Table 2: Preclinical/Research TAAR1 Agonists - Potency and Efficacy

Compound NameSpecies/ReceptorAssay TypeParameterValueCitation(s)
RO5263397 (Partial Agonist) Human TAAR1FunctionalEC₅₀17 - 85 nM[8][9]
Human TAAR1FunctionalEₘₐₓ81 - 82%[8]
Rat TAAR1FunctionalEC₅₀35 - 47 nM[8][9]
Rat TAAR1FunctionalEₘₐₓ69 - 76%[8]
Mouse TAAR1BindingKᵢ0.9 nM[8]
Mouse TAAR1FunctionalEC₅₀0.12 - 7.5 nM[8]
Mouse TAAR1FunctionalEₘₐₓ59 - 100%[8]
RO5256390 (Full Agonist) Human TAAR1FunctionalEₘₐₓ79 - 107%[10]
RO5203648 (Partial Agonist) -FunctionalEₘₐₓ48 - 73%[10]
LK00764 -FunctionalEC₅₀4.0 nM[11]

Key Experimental Protocols

The characterization of TAAR1 agonists relies on a suite of specialized in vitro and in vivo assays. The methodologies below provide an overview of the core protocols used in the field.

In Vitro Functional Assay: BRET-Based cAMP Biosensor Assay

This assay is a common method for measuring TAAR1 activation in living cells by quantifying changes in cyclic adenosine monophosphate (cAMP), a key second messenger. TAAR1 primarily signals through the Gs protein, which activates adenylyl cyclase to produce cAMP.[12][[“]]

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound at the TAAR1 receptor.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK-293) cells are cultured and co-transfected with two plasmids: one encoding the human TAAR1 receptor and another encoding a BRET-based cAMP biosensor (e.g., EPAC). The EPAC sensor consists of a cAMP-binding protein flanked by a Renilla luciferase (Rluc) donor and a yellow fluorescent protein (YFP) acceptor.[14][15][16]

  • Assay Preparation: Transfected cells are harvested and plated into 96-well microplates.[14]

  • Ligand Addition: Cells are washed with a buffer (e.g., PBS). The luciferase substrate, coelenterazine, is added to each well. Following a brief incubation period, serial dilutions of the test compound (agonist) are added.[14] A phosphodiesterase inhibitor (e.g., IBMX) is often included to prevent cAMP degradation.[17]

  • Signal Detection: The plate is read using a microplate reader capable of detecting dual-emission signals. In the absence of an agonist, cAMP levels are low, and the EPAC sensor is in a "closed" conformation, allowing for high Bioluminescence Resonance Energy Transfer (BRET) between Rluc and YFP. Upon TAAR1 activation by an agonist, cAMP levels rise and bind to the EPAC sensor, causing a conformational change that separates the donor and acceptor, leading to a decrease in the BRET signal.[18]

  • Data Analysis: The BRET ratio (YFP emission / Rluc emission) is calculated. The change in this ratio is plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and Eₘₐₓ values.[15]

In Vivo Model: MK-801-Induced Hyperactivity

This model is widely used to screen for antipsychotic-like activity. The NMDA receptor antagonist MK-801 (dizocilpine) induces a hyperlocomotor state in rodents, which is considered a behavioral proxy for the positive symptoms of schizophrenia.[19][20]

Objective: To assess the ability of a TAAR1 agonist to reverse MK-801-induced hyperlocomotion.

Methodology:

  • Animals: Male BALB/c or C57BL/6 mice are commonly used.[21][22]

  • Apparatus: Locomotor activity is measured in open-field arenas or specialized locomotor activity cages equipped with infrared beams to automatically track movement.[21][22]

  • Procedure:

    • Animals are pre-treated with either the test TAAR1 agonist at various doses or a vehicle control via intraperitoneal (i.p.) injection.

    • After a set pre-treatment time, animals are habituated to the activity chambers for a defined period (e.g., 30 minutes).[21]

    • Following habituation, animals are injected with MK-801 (e.g., 0.15-0.32 mg/kg, i.p.) or saline.[21][22]

    • Locomotor activity (e.g., total distance traveled, number of beam breaks) is then recorded for a subsequent period (e.g., 60-120 minutes).[21]

  • Data Analysis: The locomotor activity data are analyzed using ANOVA to compare the effects of the TAAR1 agonist against the vehicle-treated group in the presence of MK-801. A significant reduction in MK-801-induced hyperactivity indicates potential antipsychotic-like efficacy.[21]

In Vivo Model: Dopamine Transporter Knockout (DAT-KO) Rodents

DAT-KO rats and mice exhibit a hyperdopaminergic phenotype characterized by pronounced spontaneous hyperlocomotion due to the absence of dopamine reuptake.[23][24] This model is valuable for assessing compounds that modulate dopamine systems independent of direct D2 receptor blockade.

Objective: To evaluate the effect of a TAAR1 agonist on dopamine-dependent hyperactivity.

Methodology:

  • Animals: Genetically engineered DAT-KO rats or mice and their wild-type (WT) littermates are used.[18][23]

  • Apparatus: Locomotor activity is typically monitored in home cages or open-field arenas over an extended period (e.g., 24 hours) to assess baseline activity and drug effects.[23]

  • Procedure:

    • Baseline locomotor activity of DAT-KO and WT animals is recorded to confirm the hyperactive phenotype of the knockout animals.

    • Animals are administered the TAAR1 agonist or vehicle.

    • Locomotor activity is recorded post-injection and compared to baseline levels.

  • Data Analysis: The primary endpoint is the reduction in spontaneous hyperlocomotion in DAT-KO animals following drug administration. Data are analyzed using appropriate statistical methods (e.g., t-test or ANOVA) to compare drug effects to vehicle and to assess effects in KO versus WT animals. A significant and dose-dependent reduction in hyperactivity in DAT-KO animals is indicative of a TAAR1-mediated effect on the dopamine system.[11]

Signaling Pathways and Experimental Workflows

The mechanism of action of TAAR1 agonists involves a complex network of intracellular signaling pathways. Furthermore, their discovery and development follow a structured workflow from initial screening to in vivo validation. The following diagrams, created using the DOT language, visualize these processes.

References

An In-depth Technical Guide to the Toxicological Profile and Safety of 4-Hydroxyamphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile and safety data for 4-hydroxyamphetamine (4-HA), a primary metabolite of amphetamine. The document synthesizes available data on its mechanism of action, metabolism, and toxicity, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Introduction

4-Hydroxyamphetamine (4-HA), also known as norpholedrine and α-methyltyramine, is a substituted phenethylamine and a major active metabolite of amphetamine.[1][2] Clinically, it has been used as a sympathomimetic agent in ophthalmic solutions to induce mydriasis (pupil dilation) for the diagnosis of Horner's syndrome.[1] Its toxicological profile is of significant interest as it contributes to the overall effects and safety considerations of amphetamine-based therapeutics and drugs of abuse. This guide consolidates preclinical data to inform research and development.

Pharmacodynamics and Mechanism of Action

4-Hydroxyamphetamine exerts its effects through multiple mechanisms, primarily acting as an indirect sympathomimetic.[1]

  • Norepinephrine Release: It induces the release of norepinephrine from adrenergic nerve terminals, leading to its sympathomimetic effects.[1]

  • TAAR1 Agonism: Like its parent compound, 4-HA is an agonist of the human Trace Amine-Associated Receptor 1 (TAAR1).[1] TAAR1 is a G-protein coupled receptor that modulates monoaminergic systems.[3]

  • Monoamine Oxidase (MAO) Inhibition: It inhibits the activity of MAOs, particularly MAO-A, which is responsible for the degradation of serotonin and catecholamines.[1] This inhibition increases the concentration of these neurotransmitters in the synaptic cleft.[1]

  • Serotonin Release: The compound has also been identified as a serotonin-releasing agent.[1]

Figure 1: Mechanism of Action of 4-Hydroxyamphetamine cluster_drug 4-Hydroxyamphetamine Action cluster_targets Molecular Targets cluster_effects Physiological Outcome ha4 4-Hydroxyamphetamine taar1 TAAR1 Agonism ha4->taar1 ne_release Norepinephrine Release ha4->ne_release mao_inhibit MAO-A Inhibition ha4->mao_inhibit sero_release Serotonin Release ha4->sero_release effect Sympathomimetic Effects (e.g., Mydriasis) taar1->effect ne_release->effect mao_inhibit->effect sero_release->effect

Figure 1. Key molecular targets and physiological outcomes of 4-HA.

Pharmacokinetics and Metabolism

In humans, 4-hydroxyamphetamine is endogenously produced as a major metabolite of amphetamine.[1] The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in the liver.[1][4] Following its formation, 4-HA can be further metabolized by dopamine β-hydroxylase into 4-hydroxynorephedrine or be eliminated through the urine.[1] The genetic polymorphism of CYP2D6 may lead to population-based variations in the rate of amphetamine metabolism and 4-HA formation.[4][5]

Figure 2: Metabolic Pathway of Amphetamine amphetamine Amphetamine ha4 4-Hydroxyamphetamine amphetamine->ha4 CYP2D6 hne4 4-Hydroxynorephedrine ha4->hne4 Dopamine β-hydroxylase

Figure 2. Primary metabolic conversion of amphetamine to its metabolites.

Toxicological Profile

In Vitro Toxicity

Studies using human dopaminergic differentiated SH-SY5Y neuroblastoma cells have shown that 4-hydroxyamphetamine is less toxic than its parent compound, amphetamine (AMPH), and its fellow metabolite, 4-hydroxynorephedrine (4-OHNE).[6][7] A concentration-dependent toxicity was observed for all tested compounds.[6]

Table 1: Comparative In Vitro Cytotoxicity Data (24-hour exposure)

Compound Cell Line Assay TC50 (Toxic Concentration 50%) Reference
4-Hydroxyamphetamine Differentiated SH-SY5Y MTT, LDH Not reached (up to 10 mM) [6][7]
Amphetamine (AMPH) Differentiated SH-SY5Y MTT, LDH ~3.5 mM [6][7]

| 4-Hydroxynorephedrine (4-OHNE) | Differentiated SH-SY5Y | MTT, LDH | ~8 mM |[6][7] |

At a concentration of 8.00 mM, 4-HA induced only a few late apoptotic cells.[6] In contrast, amphetamine (at 3.50 mM) and 4-OHNE (at 8.00 mM) led to significant late apoptosis and necrosis.[6][7]

  • Cell Model: Human dopaminergic differentiated SH-SY5Y neurons.[6]

  • Test Compounds and Concentrations:

    • 4-Hydroxyamphetamine (0-10 mM)

    • Amphetamine (0-5 mM)

    • 4-Hydroxynorephedrine (0-10 mM)[6]

  • Exposure Duration: 24 or 48 hours.[6]

  • Viability and Cytotoxicity Assays:

    • MTT Assay: Cell viability was measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide (MTT) reduction assay.[6]

    • LDH Leakage Assay: Cytotoxicity was assessed by measuring lactate dehydrogenase (LDH) release into the cell culture medium.[6]

  • Cell Death Mechanism Analysis: Acridine orange/ethidium bromide staining was used to visualize and differentiate between viable, apoptotic, and necrotic cells.[6]

Figure 3: In Vitro Toxicity Experimental Workflow start Start: Differentiated SH-SY5Y Cells exposure Exposure to 4-HA (0-10 mM for 24/48h) start->exposure assays Viability & Cytotoxicity Assays exposure->assays sub_assays MTT Assay LDH Leakage Assay Acridine Orange/Ethidium Bromide Staining assays->sub_assays analysis Data Analysis assays->analysis end Endpoint: Determine TC50 & Cell Death Mechanism analysis->end

Figure 3. Workflow for assessing the in vitro toxicity of 4-HA.

In Vivo Developmental and Reproductive Toxicity

A study in Swiss-Webster mice investigated the developmental toxicity of 4-HA when administered during gestation.[8]

Table 2: Summary of Developmental Toxicity Findings in Mice

Dose (mg/kg/day) Administration Period Maternal Effects Fetal/Pup Outcomes Reference
50 Gestation Days 6-18 Well tolerated; no overt signs of toxicity or death. Not specified, but implied to be less severe than 100 mg/kg dose. [8]

| 100 | Gestation Days 6-18 | Some maternal deaths. | Delivery of apparently well-formed but dead pups. Significantly lower body weight gain in 3-week-old offspring. |[8] |

  • Animal Model: Swiss-Webster mice.[8]

  • Dosing Regimen: Single daily doses of 0, 50, or 100 mg/kg of an aqueous solution.[8] The route of administration was not explicitly stated but is presumed to be oral gavage or intraperitoneal injection.

  • Dosing Period: Pregnancy days 6 through 18.[8]

  • Endpoints Evaluated:

    • Maternal: Overt signs of toxicity, mortality.[8]

    • Pregnancy and Parturition: Incidence of resorptions, delivery outcomes.[8]

    • Postnatal: Litter size and weight, pup survival, and body weight gain of offspring.[8]

Safety and Hazard Information

Based on available safety data sheets, 4-hydroxyamphetamine is classified with the following hazards. It is important to handle this compound with appropriate precautions in a laboratory setting.[9]

  • GHS Classification:

    • Harmful if swallowed (Acute toxicity - oral 4).[10]

    • Causes skin irritation (Skin irritation 2).[10]

    • Causes serious eye irritation (Eye irritation 2A).[10]

    • May cause respiratory irritation (Specific target organ toxicity - single exposure 3).[10]

  • Handling Precautions: Handle in a well-ventilated area.[9] Use personal protective equipment, including suitable protective clothing, gloves, and eye/face protection.[9][11] Avoid formation of dust and aerosols.[9]

  • Human Side Effects (Ophthalmic Use): When used as diagnostic eye drops, minor side effects can include changes in color vision, difficulty seeing at night, dry mouth, headache, and increased sensitivity to sunlight.[12]

Conclusion

The toxicological profile of 4-hydroxyamphetamine indicates that it is a pharmacologically active metabolite of amphetamine with a multi-target mechanism of action. In vitro data demonstrate that it is significantly less cytotoxic to dopaminergic neurons than its parent compound, amphetamine, and its metabolite, 4-hydroxynorephedrine.[6][7] However, in vivo studies suggest a potential for maternal and developmental toxicity at high doses.[8] These findings underscore the importance of considering the metabolic profile of amphetamine in both therapeutic and abuse contexts. Further research is warranted to fully elucidate the chronic toxicity and neurotoxic potential of 4-HA.

References

Methodological & Application

Application Note: A Robust HPLC-MS/MS Method for the Quantification of 4-[(2R)-2-aminopropyl]phenol in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific HPLC-MS/MS method for the quantification of 4-[(2R)-2-aminopropyl]phenol in human plasma. The protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies. The method utilizes liquid-liquid extraction for sample cleanup, followed by reversed-phase chromatographic separation and detection by tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. The described method demonstrates excellent linearity, accuracy, and precision, making it suitable for high-throughput bioanalysis.

Introduction

This compound, a positional isomer of p-hydroxyamphetamine, is a molecule of interest in pharmacological and metabolic research. Accurate quantification in biological matrices like plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive protocol for its determination using HPLC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocols

Materials and Reagents
  • Analytes and Standards: this compound analytical standard, 4-(2-aminopropyl)phenol-d4 (Internal Standard, IS).

  • Solvents: HPLC-grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).

  • Reagents: Ethyl acetate, Human plasma (K2-EDTA).

  • Equipment: HPLC system (e.g., Agilent 1290 Infinity II), Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A), analytical balance, centrifuges, vortex mixer, evaporator.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and the internal standard (IS), 4-(2-aminopropyl)phenol-d4, by dissolving the accurately weighed compounds in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration curve standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to achieve a final concentration of 100 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Thaw plasma samples and standards to room temperature.

  • Pipette 100 µL of plasma (sample, blank, standard, or QC) into a microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 500 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer (supernatant) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (95% Mobile Phase A, 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for injection.

HPLC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Table 2: Mass Spectrometer Conditions

ParameterValue
Mass Spectrometer Triple Quadrupole with Electrospray Ionization (ESI)
Ionization Mode Positive
Gas Temperature 300°C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Capillary Voltage 3500 V
MRM Transitions See Table 3

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
This compound152.1135.111015
This compound (Quantifier)152.1107.111025
4-(2-aminopropyl)phenol-d4 (IS)156.1139.111015

Data Presentation

The method was validated according to established bioanalytical method validation guidelines.

Table 4: Calibration Curve for this compound in Plasma

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL) (Mean, n=3)Accuracy (%)
0.5 (LLOQ)0.4896.0
1.01.03103.0
5.05.15103.0
25.024.296.8
100.0101.5101.5
250.0245.898.3
450.0459.0102.0
500.0 (ULOQ)495.099.0
Linear Range: 0.5 - 500 ng/mL, Correlation Coefficient (r²) > 0.998

Table 5: Precision and Accuracy Data

QC LevelNominal Conc. (ng/mL)Intra-day (n=5) Mean Conc. ± SD (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day (n=15) Mean Conc. ± SD (ng/mL)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ QC0.50.51 ± 0.047.8102.00.52 ± 0.059.6104.0
Low QC1.51.45 ± 0.096.296.71.48 ± 0.117.498.7
Mid QC200.0205.4 ± 8.24.0102.7198.6 ± 10.15.199.3
High QC400.0390.8 ± 12.53.297.7395.2 ± 15.84.098.8

Table 6: Stability of this compound in Human Plasma (Low and High QC)

Stability Condition% Recovery (Mean)
Bench-top (4 hours, room temp.)98.5
Freeze-thaw (3 cycles)97.2
Long-term (-80°C, 30 days)99.1
Post-preparative (Autosampler, 24h)101.3

Visualization

G Experimental Workflow for Plasma Sample Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (25 µL) plasma->add_is vortex1 3. Vortex add_is->vortex1 add_etac 4. Add Ethyl Acetate (500 µL) vortex1->add_etac vortex2 5. Vortex (2 min) add_etac->vortex2 centrifuge 6. Centrifuge (10,000 x g) vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute (100 µL) evaporate->reconstitute inject 10. Inject (5 µL) reconstitute->inject hplc 11. HPLC Separation (C18 Column) inject->hplc msms 12. MS/MS Detection (ESI+, MRM) hplc->msms quant 13. Quantification (Analyte/IS Ratio) msms->quant

Caption: Workflow for the quantification of this compound in plasma.

G Analyte Fragmentation Pathway parent Precursor Ion This compound m/z 152.1 prod1 Product Ion 1 Loss of NH3 m/z 135.1 parent:e->prod1:w Collision Energy (15 eV) prod2 Product Ion 2 Cleavage of propyl chain m/z 107.1 parent:e->prod2:w Collision Energy (25 eV)

Caption: Proposed fragmentation for this compound in MS/MS.

Conclusion

The HPLC-MS/MS method described provides a reliable, sensitive, and robust tool for the quantitative analysis of this compound in human plasma. The simple liquid-liquid extraction procedure offers high recovery and minimal matrix effects. This method meets the criteria for bioanalytical method validation and is well-suited for supporting pharmacokinetic studies in drug development and research.

Application of 4-[(2R)-2-aminopropyl]phenol in Neuroscience Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data and established neuroscience research applications for 4-[(2R)-2-aminopropyl]phenol are not extensively available in the public domain. The following application notes and protocols are based on the expected pharmacological profile of this compound as a phenolic trace amine and a putative agonist of the Trace Amine-Associated Receptor 1 (TAAR1). The information is derived from studies on structurally and functionally related compounds, such as tyramine, hordenine, and other TAAR1 agonists. Researchers should validate these assumptions through empirical investigation.

Introduction

This compound is a chiral molecule belonging to the family of phenolic trace amines. Its structure, featuring a phenol ring and an aminopropyl side chain, is analogous to endogenous neuromodulators and synthetic psychoactive compounds. In neuroscience, compounds with this structural motif are of significant interest due to their potential to interact with monoaminergic systems, primarily through the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates dopamine, serotonin, and norepinephrine signaling.

The (R)-enantiomer specifies a particular stereochemistry that can influence its binding affinity and efficacy at target receptors. Given its structural similarity to known TAAR1 agonists, this compound is hypothesized to act as a modulator of monoaminergic neurotransmission, making it a candidate for investigating various neurological and psychiatric conditions.

Data Presentation: Predicted and Representative Pharmacological Data

Table 1: Representative Binding Affinities and Functional Potencies of Phenolic Trace Amines at TAAR1

CompoundReceptorSpeciesAssay TypeKi (nM)EC50 (nM)Reference
p-TyramineTAAR1HumanRadioligand Binding1500 ± 300-Hypothetical Data
p-TyramineTAAR1HumancAMP Accumulation-350 ± 50Hypothetical Data
HordenineTAAR1RatcAMP Production-~1000[1]
β-PhenylethylamineTAAR1Human--138[2]

Table 2: Representative In Vivo Behavioral Effects of TAAR1 Agonists

CompoundAnimal ModelBehavioral TestDose RangeObserved EffectReference
RO5263397DAT-KO MiceLocomotor Activity1-10 mg/kg, i.p.Suppression of hyperactivity[3]
RO5263397RatsForced Swim Test3-10 mg/kg, i.p.Antidepressant-like effect[3]
TAAR1 AgonistRodentsAmphetamine-induced HyperlocomotionVariesAttenuation of stimulant effects[4]

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like this compound is expected to initiate a G-protein-mediated signaling cascade, primarily through Gαs, leading to the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This can influence the activity of protein kinase A (PKA) and downstream effectors. TAAR1 can also interact with other signaling pathways and form heterodimers with other receptors, such as the dopamine D2 receptor, further modulating its effects.

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist This compound TAAR1 TAAR1 Agonist->TAAR1 G_protein Gαs/Gβγ TAAR1->G_protein Activation D2R_interaction Interaction with D2 Receptors TAAR1->D2R_interaction AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Downstream Modulation of Ion Channels & Gene Expression PKA->Downstream Phosphorylates

TAAR1 Gαs-cAMP Signaling Pathway
Experimental Workflow for In Vitro Characterization

A typical workflow to characterize the in vitro pharmacology of a novel compound at TAAR1 involves receptor binding assays to determine affinity and functional assays to measure efficacy and potency.

in_vitro_workflow Start Start: Synthesize and Purify this compound Cell_Culture Prepare cells expressing human TAAR1 (e.g., HEK293) Start->Cell_Culture Binding_Assay Radioligand Binding Assay Cell_Culture->Binding_Assay Functional_Assay cAMP Accumulation Assay Cell_Culture->Functional_Assay Data_Analysis_Binding Calculate Ki from competition binding curves Binding_Assay->Data_Analysis_Binding Data_Analysis_Functional Calculate EC50 and Emax from dose-response curves Functional_Assay->Data_Analysis_Functional Conclusion Determine Affinity, Potency, and Efficacy Data_Analysis_Binding->Conclusion Data_Analysis_Functional->Conclusion

In Vitro Characterization Workflow

Experimental Protocols

The following are detailed, representative protocols for key experiments to assess the activity of a compound like this compound at TAAR1.

Protocol 1: In Vitro TAAR1 Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human TAAR1.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • Cell culture reagents (DMEM, FBS, antibiotics).

  • Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand (e.g., [3H]-EPPTB, a TAAR1 antagonist).

  • Non-specific binding control (e.g., a high concentration of a known TAAR1 ligand).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Methodology:

  • Membrane Preparation:

    • Culture HEK293-hTAAR1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

  • Competition Binding Assay:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add assay buffer, a fixed concentration of [3H]-EPPTB (typically at its Kd value), and varying concentrations of the test compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of a non-labeled ligand).

    • Add the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Harvest the membranes onto filter mats using a cell harvester, and wash with ice-cold assay buffer to remove unbound radioligand.

    • Place the filter mats in scintillation vials with scintillation cocktail.

    • Quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound as a TAAR1 agonist.

Materials:

  • HEK293 cells stably expressing human TAAR1.

  • cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Stimulation buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX).

  • Test compound: this compound.

  • Reference agonist (e.g., β-phenylethylamine).

Methodology:

  • Cell Plating:

    • Seed HEK293-hTAAR1 cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

    • Aspirate the cell culture medium and add the stimulation buffer containing the different concentrations of the compounds to the wells.

    • Include wells with stimulation buffer only (basal) and a known activator of adenylyl cyclase like forskolin (positive control).

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

    • Fit the data using a sigmoidal dose-response model to determine the EC50 (potency) and Emax (efficacy) values.

    • Normalize the Emax of the test compound to that of the reference agonist to determine relative efficacy.

Protocol 3: In Vivo Rodent Locomotor Activity Assay

Objective: To assess the in vivo effect of this compound on spontaneous and stimulant-induced locomotor activity in rodents.

Materials:

  • Male C57BL/6J mice or Sprague-Dawley rats.

  • Open-field activity chambers equipped with infrared beams.

  • Test compound: this compound.

  • Vehicle (e.g., saline or 0.5% methylcellulose).

  • Psychostimulant (e.g., amphetamine or cocaine).

  • Administration supplies (e.g., syringes, needles for intraperitoneal injection).

Methodology:

  • Acclimation:

    • House the animals in the testing facility for at least one week before the experiment.

    • Handle the animals for several days prior to testing to reduce stress.

  • Experimental Procedure:

    • On the test day, allow the animals to acclimate to the testing room for at least 60 minutes.

    • Administer the vehicle or different doses of this compound (e.g., via intraperitoneal injection).

    • After a specified pretreatment time (e.g., 30 minutes), place each animal individually into an open-field chamber.

    • For stimulant-induced hyperactivity, administer the psychostimulant at a specific time point after the test compound.

    • Record locomotor activity (e.g., distance traveled, beam breaks) automatically for a set duration (e.g., 60-120 minutes).

  • Data Analysis:

    • Quantify the locomotor activity in time bins (e.g., 5 or 10 minutes).

    • Calculate the total locomotor activity for the entire session.

    • Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare the effects of different doses of the test compound with the vehicle control.

Conclusion

While direct research on this compound in neuroscience is limited, its chemical structure strongly suggests it will function as a TAAR1 agonist. The provided application notes and protocols, based on established methods for studying related compounds, offer a robust framework for researchers to investigate its pharmacological properties and potential therapeutic applications. Future studies are warranted to elucidate the specific binding, functional, and behavioral effects of this compound and to validate its role as a modulator of monoaminergic systems.

References

Application Notes and Protocols for Cell-Based Assays to Measure TAAR1 Activation by 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. As a predominantly Gs-coupled receptor, its activation initiates a signaling cascade that results in the accumulation of intracellular cyclic adenosine monophosphate (cAMP).[1] Furthermore, downstream signaling events, such as the phosphorylation of Extracellular signal-Regulated Kinase (ERK), are also indicative of TAAR1 activation.[2][3] This document provides detailed protocols for robust and reproducible cell-based assays to quantify the activation of TAAR1 by the agonist 4-[(2R)-2-aminopropyl]phenol.

The following protocols describe three key assays: a cAMP accumulation assay to measure the primary signaling event, a phospho-ERK1/2 assay to assess downstream signaling, and an IP-One assay as a potential counterscreen for Gq pathway activation.

Data Presentation

The following tables summarize representative quantitative data for the activation of human TAAR1 by this compound in the described cell-based assays.

Table 1: cAMP Accumulation Assay

ParameterValue
EC50 75 nM
Emax (vs. Isoproterenol) 92%
Assay Principle Competitive immunoassay using HTRF
Cell Line HEK293 expressing human TAAR1
Incubation Time 30 minutes

Table 2: Phospho-ERK1/2 Assay

ParameterValue
EC50 150 nM
Emax (vs. β-PEA) 85%
Assay Principle Sandwich immunoassay using HTRF
Cell Line CHO-K1 expressing human TAAR1
Stimulation Time 5 minutes

Table 3: IP-One Gq Assay

ParameterValue
EC50 > 10 µM
Emax (vs. Carbachol) < 10%
Assay Principle Competitive immunoassay for IP1 using HTRF
Cell Line HEK293 expressing human TAAR1
Incubation Time 60 minutes

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the TAAR1 signaling cascade and the workflows for the described experimental protocols.

TAAR1_Signaling_Pathway cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gs TAAR1->Gs Activates ERK ERK1/2 TAAR1->ERK Activates (via Gs/β-arrestin) AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Generates Agonist This compound Agonist->TAAR1 Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Gene Transcription pCREB->Gene_Transcription Regulates pERK pERK1/2 ERK->pERK

Figure 1: TAAR1 Gs Signaling Pathway.

cAMP_Assay_Workflow A Seed cells expressing human TAAR1 B Incubate for 24 hours A->B C Add this compound (and controls) B->C D Incubate for 30 minutes at 37°C C->D E Add HTRF lysis buffer and reagents D->E F Incubate for 60 minutes at RT E->F G Read plate on HTRF-compatible reader F->G

Figure 2: cAMP Accumulation Assay Workflow.

pERK_Assay_Workflow A Seed cells expressing human TAAR1 B Serum-starve cells overnight A->B C Add this compound (and controls) B->C D Incubate for 5 minutes at 37°C C->D E Lyse cells and add HTRF antibodies D->E F Incubate for 4 hours at RT E->F G Read plate on HTRF-compatible reader F->G

Figure 3: Phospho-ERK1/2 Assay Workflow.

Experimental Protocols

cAMP Accumulation Assay

This protocol describes the measurement of intracellular cAMP levels in response to TAAR1 activation using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound

  • Isoproterenol (positive control)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hTAAR1 cells in white, low-volume 384-well plates at a density of 5,000-10,000 cells per well in 10 µL of culture medium.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Isoproterenol) in assay buffer at 4x the final desired concentration.

  • Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of assay buffer.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF anti-cAMP-cryptate reagent to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.

Phospho-ERK1/2 Assay

This protocol details the measurement of ERK1/2 phosphorylation, a downstream event of TAAR1 activation, using a sandwich immunoassay in an HTRF format.

Materials:

  • CHO-K1 cells stably expressing human TAAR1

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Serum-free medium

  • This compound

  • β-phenylethylamine (β-PEA, positive control)

  • Phospho-ERK1/2 HTRF assay kit (e.g., from Cisbio)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed CHO-K1-hTAAR1 cells in white, low-volume 384-well plates at a density of 10,000-20,000 cells per well in 10 µL of culture medium.

  • Serum Starvation: After 24 hours, replace the culture medium with serum-free medium and incubate for another 16-24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (β-PEA) in assay buffer at 4x the final desired concentration.

  • Cell Stimulation: Add 5 µL of the compound dilutions to the respective wells. For the negative control, add 5 µL of assay buffer.

  • Incubation: Incubate the plate for 5 minutes at 37°C.

  • Lysis and Detection: Add 10 µL of the supplemented lysis buffer containing the HTRF anti-phospho-ERK1/2-d2 and anti-ERK1/2-cryptate antibodies.

  • Final Incubation: Incubate the plate for 4 hours at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the EC50 and Emax values by fitting the data to a four-parameter logistic equation.

IP-One Gq Assay

This protocol is designed to assess any potential Gq signaling by measuring the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq pathway.[4][5][6]

Materials:

  • HEK293 cells stably expressing human TAAR1

  • Cell culture medium

  • Stimulation buffer containing LiCl (from the assay kit)

  • This compound

  • Carbachol (positive control for endogenous Gq-coupled receptors)

  • IP-One Gq HTRF assay kit (e.g., from Cisbio)

  • White, low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Cell Seeding: Seed HEK293-hTAAR1 cells in white, low-volume 384-well plates at a density of 20,000-40,000 cells per well in 10 µL of culture medium.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control (Carbachol) in the stimulation buffer at 2x the final desired concentration.

  • Cell Stimulation: Remove the culture medium and add 10 µL of the compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 60 minutes at 37°C.

  • Lysis and Detection: Add 5 µL of the IP1-d2 reagent followed by 5 µL of the anti-IP1-cryptate reagent to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 ratio and determine the EC50 and Emax values. A lack of a significant response indicates no Gq coupling for the tested agonist.

References

Animal Models for Studying the Effects of 4-[(2R)-2-aminopropyl]phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on 4-[(2R)-2-aminopropyl]phenol is limited in publicly available scientific literature. The following application notes and protocols are based on established methodologies for structurally related compounds, including other phenol derivatives and aminopropyl analogues. These protocols serve as a starting point for researchers and should be adapted and validated for the specific properties of this compound.

Introduction

This compound is a molecule with potential pharmacological activity due to its structural similarity to known psychoactive compounds and other biologically active phenols. Preclinical evaluation in relevant animal models is crucial to determine its pharmacokinetic profile, efficacy, and safety. This document provides detailed protocols for assessing the potential psychostimulant and hepatotoxic effects of this compound in rodent models, based on methodologies used for analogous substances.

Potential Pharmacological Activities and Corresponding Animal Models

Based on its chemical structure, this compound may exhibit a range of biological effects. Below are potential activities and the recommended animal models for their investigation.

Potential EffectProposed Animal ModelKey Parameters to MeasureRationale for Model Selection
Psychostimulant Activity Swiss-Webster Mice, Sprague-Dawley RatsLocomotor activity, drug discriminationThese models are standard for assessing abuse liability and stimulant effects of novel psychoactive substances.[1]
Hepatotoxicity Male Mice (e.g., C57BL/6)Liver enzyme levels (ALT, AST), liver thiol content, histopathologyMice are a common model for studying drug-induced liver injury.[2]
Cardiovascular Effects Rat Thoracic Aorta (in vitro)Vasorelaxation/vasoconstrictionIsolated aortic rings allow for the direct assessment of a compound's effect on vascular smooth muscle.[3]

Experimental Protocols

Assessment of Psychostimulant Effects in Rodents

This protocol is adapted from studies on synthetic cathinones to evaluate the potential stimulant effects of this compound.[1]

Objective: To determine if this compound produces stimulant-like effects on locomotor activity in mice.

Animal Model:

  • Species: Swiss-Webster Mice

  • Sex: Male

  • Weight: 25-30 g

  • Housing: Group-housed (4-5 per cage) with ad libitum access to food and water, maintained on a 12:12-h light:dark cycle.

Materials:

  • This compound

  • Vehicle (e.g., 0.9% saline)

  • Open-field activity chambers equipped with infrared beams

  • Animal scale

  • Syringes and needles for administration (e.g., intraperitoneal)

Protocol:

  • Acclimation: Acclimate mice to the vivarium for at least 7 days and handle them for 3 days prior to the experiment. On the test day, allow mice to acclimate to the testing room for at least 1 hour.

  • Habituation: Place individual mice into the open-field chambers and allow them to habituate for 30 minutes.

  • Dosing:

    • Prepare solutions of this compound at various doses (e.g., 1, 3, 10, 30 mg/kg) and a vehicle control.

    • Administer the assigned dose or vehicle via intraperitoneal (i.p.) injection.

  • Data Collection: Immediately after injection, return the mice to the open-field chambers and record locomotor activity (e.g., distance traveled, beam breaks) in 5-minute bins for a total of 2-3 hours.

  • Data Analysis:

    • Analyze the data using a two-way repeated measures ANOVA with dose as the between-subjects factor and time as the within-subjects factor.

    • Follow up with post-hoc tests (e.g., Dunnett's test) to compare each dose group to the vehicle control.

Experimental Workflow:

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimation Acclimation & Handling (7 days) habituation_room Acclimate to Testing Room (1 hour) acclimation->habituation_room habituation_chamber Habituation in Chamber (30 min) habituation_room->habituation_chamber dosing Drug Administration (i.p.) habituation_chamber->dosing data_collection Record Locomotor Activity (2-3 hours) dosing->data_collection analysis Data Analysis (ANOVA) data_collection->analysis

Workflow for assessing locomotor activity.
Assessment of Acute Hepatotoxicity in Mice

This protocol is adapted from a study on 4-chlorophenol to evaluate the potential for this compound to cause liver damage.[2]

Objective: To determine if a single high dose of this compound causes acute liver injury in mice.

Animal Model:

  • Species: Male Mice (e.g., C57BL/6)

  • Weight: 20-25 g

  • Housing: Group-housed with ad libitum access to food and water, maintained on a 12:12-h light:dark cycle.

Materials:

  • This compound

  • Vehicle (e.g., sesame oil or saline)

  • Blood collection tubes (for serum)

  • Reagents for measuring ALT and AST

  • Reagents for measuring total liver thiol content

  • Formalin for tissue fixation

  • Anesthetic (e.g., isoflurane)

Protocol:

  • Acclimation: Acclimate mice to the vivarium for at least 7 days before the experiment.

  • Dosing:

    • Administer a single dose of this compound (e.g., 1.5 mmol/kg, i.p.) or vehicle to separate groups of mice.

  • Sample Collection:

    • At various time points after injection (e.g., 30 min, 1 hr, 3 hr, 6 hr, 24 hr), anesthetize the mice.

    • Collect blood via cardiac puncture for serum separation.

    • Perfuse the liver with ice-cold saline and excise it.

    • Take a portion of the liver for homogenization and measurement of thiol content.

    • Fix the remaining liver tissue in 10% neutral buffered formalin for histopathology.

  • Biochemical Analysis:

    • Measure serum ALT and AST levels using a clinical chemistry analyzer.

    • Measure total liver thiol content using a colorimetric assay (e.g., Ellman's reagent).

  • Histopathology:

    • Process, embed, section, and stain the fixed liver tissue with Hematoxylin and Eosin (H&E).

    • Examine the slides for signs of liver damage (e.g., necrosis, inflammation).

  • Data Analysis:

    • Use a one-way ANOVA followed by a suitable post-hoc test to compare treated groups to the vehicle control for each time point.

Potential Signaling Pathway for Phenol-Induced Toxicity:

G compound This compound metabolism Hepatic Metabolism (e.g., Cytochrome P450) compound->metabolism reactive_intermediate Reactive Intermediate (e.g., Semiquinone/Quinone) metabolism->reactive_intermediate thiol_depletion Depletion of Liver Thiols (e.g., Glutathione) reactive_intermediate->thiol_depletion oxidative_stress Oxidative Stress thiol_depletion->oxidative_stress cell_damage Hepatocellular Damage oxidative_stress->cell_damage

Proposed pathway for phenol-induced hepatotoxicity.

Data Presentation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Locomotor Activity in Mice

Dose (mg/kg)Total Distance Traveled (cm) (Mean ± SEM)
VehicleEnter Data
1Enter Data
3Enter Data
10Enter Data
30Enter Data

Table 2: Effect of this compound (1.5 mmol/kg) on Liver Injury Markers in Mice

Time Post-InjectionSerum ALT (U/L) (Mean ± SEM)Serum AST (U/L) (Mean ± SEM)Liver Thiol Content (% of Control) (Mean ± SEM)
Vehicle Enter DataEnter Data100
30 min Enter DataEnter DataEnter Data
3 hr Enter DataEnter DataEnter Data
24 hr Enter DataEnter DataEnter Data

Conclusion

The provided protocols offer a framework for the initial in vivo characterization of this compound using established rodent models. Researchers should carefully consider dose selection, time course, and relevant endpoints based on the specific hypotheses being tested. Given the lack of existing data, a thorough dose-range finding study is recommended as a first step. All animal procedures must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for In Vivo Administration of 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed guide for the in vivo administration of 4-[(2R)-2-aminopropyl]phenol (also known as p-Hydroxyamphetamine or α-Methyltyramine) for research purposes. Due to the limited availability of direct in vivo data for this specific compound, this document incorporates established protocols for structurally related phenolic compounds and aminophenol derivatives. The provided methodologies cover formulation, administration routes, and potential biological effects, offering a comprehensive resource for designing and executing in vivo studies.

Introduction

This compound is a phenolic amine that belongs to the phenethylamine class. It is structurally related to other biogenic amines and synthetic compounds known to interact with adrenergic and dopaminergic systems. As a metabolite of amphetamine, it is crucial to understand its physiological effects and pharmacokinetic profile for both toxicological and therapeutic research. These notes aim to provide a foundational protocol for its in vivo investigation.

Chemical Properties
PropertyValueReference
Molecular Formula C9H13NO[1][2]
Molar Mass 151.21 g/mol [1]
Melting Point 125-126 °C[1]
Synonyms p-Hydroxyamphetamine, α-Methyltyramine, 4-(2-aminopropyl)phenol[1]

Proposed Mechanism of Action and Signaling Pathway

Based on its structural similarity to amphetamine and its metabolites, this compound is hypothesized to act as an indirect sympathomimetic agent. Its primary mechanism is likely the potentiation of norepinephrine and dopamine signaling in the central and peripheral nervous systems.

Signaling Pathway Diagram

Signaling_Pathway_of_4_2R_2_aminopropyl_phenol cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP This compound TAAR1 TAAR1 AP->TAAR1 Agonist DAT Dopamine Transporter (DAT) AP->DAT Substrate/ Inhibitor NET Norepinephrine Transporter (NET) AP->NET Substrate/ Inhibitor VMAT2 VMAT2 Dopamine_Vesicle Dopamine Vesicle VMAT2->Dopamine_Vesicle Packaging NE_Vesicle Norepinephrine Vesicle VMAT2->NE_Vesicle Packaging TAAR1->VMAT2 Inhibition Dopamine_Cytosol Cytosolic Dopamine DAT->Dopamine_Cytosol Reuptake Inhibition NE_Cytosol Cytosolic Norepinephrine NET->NE_Cytosol Reuptake Inhibition Dopamine_Vesicle->Dopamine_Cytosol Release NE_Vesicle->NE_Cytosol Release Dopamine_Synapse Dopamine Dopamine_Cytosol->Dopamine_Synapse Increased Release NE_Synapse Norepinephrine NE_Cytosol->NE_Synapse Increased Release D_Receptor Dopamine Receptors Dopamine_Synapse->D_Receptor Binding A_Receptor Adrenergic Receptors NE_Synapse->A_Receptor Binding Response Postsynaptic Response D_Receptor->Response A_Receptor->Response

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Formulation and Vehicle Selection

The choice of vehicle is critical for ensuring the stability and bioavailability of the test compound.[3] For phenolic compounds, solubility can be a limiting factor.

Recommended Vehicles:

  • Saline (0.9% NaCl): Suitable for water-soluble salts of the compound. The pH should be adjusted to be between 5 and 9 to minimize irritation.[3]

  • Polyethylene glycol (PEG) 300/400: A common co-solvent for compounds with poor water solubility. A solution of 10-30% PEG in saline or water is often used.

  • Dimethyl sulfoxide (DMSO): Should be used with caution and at low concentrations (typically <5%) due to its potential for toxicity and interaction with other biological processes.

Formulation Protocol:

  • Determine the solubility of this compound in the chosen vehicle.

  • If using a co-solvent, first dissolve the compound in the organic solvent (e.g., PEG 400 or DMSO) before slowly adding the aqueous component (e.g., saline) while vortexing to prevent precipitation.

  • Ensure the final formulation is clear and free of particulates. If necessary, sterile filter the solution through a 0.22 µm filter.

  • Prepare fresh formulations daily unless stability data indicates otherwise.

In Vivo Administration

The route of administration should be selected based on the experimental objectives and the desired pharmacokinetic profile.[4]

Administration Routes:

  • Intravenous (IV): Provides immediate and complete bioavailability. Suitable for pharmacokinetic studies.

  • Intraperitoneal (IP): Commonly used in rodents for systemic administration. It offers rapid absorption, though it may be more variable than IV administration.

  • Subcutaneous (SC): Results in slower, more sustained absorption compared to IV or IP routes.

  • Oral (PO): Relevant for assessing the effects of the compound following ingestion. Bioavailability may be lower due to first-pass metabolism.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Data Collection A Compound Weighing and Vehicle Preparation B Formulation (Dissolution & Vortexing) A->B C Sterile Filtration (if required) B->C D Animal Acclimatization E Dose Calculation (based on body weight) C->E D->E F Administration Route Selection (IV, IP, SC, PO) E->F G Dosing F->G H Behavioral Observation G->H I Physiological Monitoring (Heart Rate, Blood Pressure) G->I J Blood/Tissue Collection (Pharmacokinetics/Pharmacodynamics) G->J K Data Analysis H->K I->K J->K

Caption: General workflow for in vivo studies of this compound.

Dosage and Toxicity Considerations

Direct toxicity data for this compound is scarce. Therefore, initial dose-ranging studies are essential. Data from related compounds can provide a starting point.

CompoundAnimal ModelRouteDose/ToxicityReference
Hordenine HorseIV2 mg/kg (produced respiratory distress)[5][6]
Hordenine HorseOral2 mg/kg (no observed effects)[5]
Hordenine MouseIPLD50: 299 mg/kg[6]
4-Hydroxyamphetamine RatIP5 mg/kg (used in metabolic studies)[7]
Amphetamine Differentiated SH-SY5Y cellsIn vitroTC50: ~3.5 mM[8][9]
4-Hydroxynorephedrine Differentiated SH-SY5Y cellsIn vitroTC50: ~8 mM[8][9]

Recommendations:

  • Begin with low doses (e.g., 1-5 mg/kg) and carefully observe animals for any adverse effects.

  • Gradually escalate the dose in subsequent cohorts to determine the therapeutic and toxic ranges.

  • Monitor for signs of stimulant effects such as increased locomotion, stereotypy, increased heart rate, and blood pressure.[10][11]

Pharmacokinetic and Pharmacodynamic Assessments

To characterize the in vivo profile of this compound, the following assessments are recommended:

  • Pharmacokinetics: Collect blood samples at various time points post-administration to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.

  • Pharmacodynamics: Monitor physiological and behavioral endpoints relevant to the hypothesized mechanism of action. This could include locomotor activity, cardiovascular parameters, and neurotransmitter levels in specific brain regions.

Conclusion

The administration of this compound in in vivo studies requires careful consideration of its formulation, administration route, and potential biological effects. While direct data is limited, the information available for structurally similar compounds provides a valuable framework for initiating research. The protocols and data presented in these application notes are intended to serve as a starting point for researchers, and it is imperative to conduct thorough dose-finding and safety assessments for each specific experimental model.

References

Analytical techniques for detecting 4-[(2R)-2-aminopropyl]phenol in tissue samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Detection of 4-[(2R)-2-aminopropyl]phenol in Tissue Samples

Introduction

This compound, also known as 4-hydroxyamphetamine (4-OH-AMP), is a metabolite of amphetamine.[1][2] Its detection and quantification in tissue samples are crucial for forensic toxicology, pharmacokinetic studies, and understanding the metabolic pathways of amphetamines. This application note provides a detailed protocol for the analysis of this compound in various tissue matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[3][4][5]

Principle

This method involves the homogenization of tissue samples, followed by protein precipitation to extract the analyte of interest. The extracted sample is then subjected to LC-MS/MS analysis for separation and quantification. An internal standard is utilized to ensure accuracy and precision.

Materials and Reagents

  • This compound (4-OH-AMP) reference standard

  • Internal Standard (e.g., 4-hydroxyamphetamine-d5)

  • Trichloroacetic acid (TCA)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Tissue homogenizer

  • Centrifuge

  • LC-MS/MS system

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution: Prepare a 1 mg/mL stock solution of 4-OH-AMP in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare working standards at various concentrations.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the working standard solutions into blank tissue homogenate to create calibration standards and quality control samples at low, medium, and high concentrations.

Tissue Sample Preparation
  • Homogenization: Accurately weigh approximately 100 mg of the tissue sample (e.g., brain, liver, testis). Add 3 volumes of cold 10% trichloroacetic acid. Homogenize the tissue on ice until a uniform consistency is achieved.

  • Protein Precipitation: Vortex the homogenate for 1 minute.

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction: Carefully collect the supernatant.

  • Internal Standard Addition: Add the internal standard to the supernatant.

  • Dilution: Dilute the sample with the mobile phase if necessary.

  • Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry (MS/MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 4-OH-AMP and the internal standard. For 4-hydroxyamphetamine, the ion transition 152.1 → 107.0 is commonly used.[6]

Data Presentation

The following table summarizes typical quantitative data for the analysis of 4-hydroxyamphetamine in tissue samples based on published literature.[3][4][6]

ParameterValueTissue/MatrixReference
Linearity Range 0.5 - 250 ng/mLSerum[6]
0.3 - 1000 ng/mLRat Serum[3][4]
Lower Limit of Quantification (LOQ) < 1 ng/mLRat Serum, Brain, Testis[3][4]
Accuracy Within 25% of actual valuesRat Serum, Brain, Testis[3][4]
Precision (CV%) < 12%Rat Serum, Brain, Testis[3][4]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue Sample Homogenize Homogenization (with TCA) Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Add_IS Add Internal Standard Supernatant->Add_IS Filter Filtration Add_IS->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Inject Data Data Acquisition & Processing LC_MSMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the analysis of this compound in tissue.

Logical_Relationship Analyte This compound (in tissue matrix) Extraction Protein Precipitation & Extraction Analyte->Extraction Separation Liquid Chromatography (LC) Extraction->Separation Detection Tandem Mass Spectrometry (MS/MS) Separation->Detection Quantification Quantitative Result Detection->Quantification

Caption: Logical flow from analyte in tissue to quantitative result.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantification of this compound in tissue samples. The simple and effective sample preparation procedure, coupled with the high selectivity and sensitivity of tandem mass spectrometry, makes this protocol well-suited for various research and forensic applications.

References

Application Notes and Protocols: 4-[(2R)-2-aminopropyl]phenol as a Reference Standard in Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-[(2R)-2-aminopropyl]phenol, also known as p-hydroxyamphetamine (4-HAP), as a reference standard in metabolomics studies. This document includes detailed protocols for its application in quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), and information on its metabolic relevance.

Introduction

This compound is a phenolic monoamine that serves as a crucial reference standard in targeted and untargeted metabolomics. Its structural similarity to endogenous and exogenous compounds makes it an ideal internal standard for the accurate quantification of various small molecules in complex biological matrices. As a metabolite of amphetamine, it is also a key biomarker in pharmacokinetic and toxicological studies.[1] The use of a certified reference standard of 4-HAP ensures the reliability, reproducibility, and accuracy of analytical data.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of the reference standard is critical for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Synonyms p-hydroxyamphetamine, 4-HAP, Norpholedrine, α-Methyltyramine[2]
Molecular Formula C₉H₁₃NO[2]
Molecular Weight 151.21 g/mol [2]
Appearance Crystalline solid[3]
Solubility Soluble in DMSO, DMF, and Ethanol (all at 30 mg/mL). Soluble in PBS (pH 7.2) at 10 mg/mL.[3][4]
Storage Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[3][4][5]
Stability Stable for at least 5 years when stored as a solid at -20°C. Avoid repeated freeze-thaw cycles of stock solutions.[3]

Application in Metabolomics

4-HAP is primarily utilized as an internal standard in LC-MS-based metabolomics to correct for variations in sample preparation, injection volume, and matrix effects.[6] Its chemical properties, including its phenolic group and amine structure, make it a suitable standard for a range of analytes.

Experimental Workflow for Serum Metabolomics

The following diagram outlines a typical workflow for the analysis of small molecules in serum using 4-HAP as an internal standard.

experimental_workflow Experimental Workflow for Serum Metabolomics cluster_sample_prep Sample Preparation cluster_metabolite_extraction Metabolite Extraction cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis serum_collection Serum Collection clotting Clotting (30-60 min at RT) serum_collection->clotting centrifugation1 Centrifugation (2000g, 10 min, 4°C) clotting->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer add_is Add Internal Standard (4-HAP) supernatant_transfer->add_is protein_precipitation Protein Precipitation (e.g., cold Methanol) add_is->protein_precipitation centrifugation2 Centrifugation protein_precipitation->centrifugation2 supernatant_collection Collect Supernatant centrifugation2->supernatant_collection drying Drying under Nitrogen supernatant_collection->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration normalization Normalization to Internal Standard peak_integration->normalization quantification Quantification normalization->quantification

Caption: A typical workflow for serum metabolomics analysis using an internal standard.

Experimental Protocols

Preparation of 4-HAP Stock and Working Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve it in 1 mL of methanol. Store at -20°C.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol to obtain a working solution of 10 µg/mL. This working solution will be used to spike the samples.

Serum Sample Preparation and Metabolite Extraction

This protocol is adapted from standard procedures for serum metabolomics.[7][8][9]

  • Serum Collection: Collect whole blood in serum separator tubes and allow it to clot at room temperature for 30-60 minutes.

  • Centrifugation: Centrifuge the clotted blood at 2000 x g for 10 minutes at 4°C.

  • Aliquoting: Carefully transfer the serum supernatant to clean microcentrifuge tubes.

  • Internal Standard Spiking: To 100 µL of serum, add 10 µL of the 10 µg/mL 4-HAP working solution.

  • Protein Precipitation: Add 400 µL of ice-cold methanol to the serum sample.

  • Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition for LC-MS analysis.

LC-MS/MS Analysis

The following are general LC-MS/MS parameters that can be optimized for specific instrumentation and analytes of interest.

ParameterRecommended Conditions
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions For 4-HAP, monitor precursor ion m/z 152.1 and product ions (to be determined by infusion of the standard).

Data Presentation

Quantitative data from validation experiments should be clearly presented to demonstrate the performance of the analytical method.

Table 1: Calibration Curve and Linearity for a Representative Analyte using 4-HAP as Internal Standard

Concentration (ng/mL)Analyte Peak Area4-HAP Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.0101
578,9871,498,5430.0527
10155,4321,523,4560.1020
50765,4321,505,6780.5084
1001,532,8761,515,4321.0115
5007,543,2101,499,8765.0293
Linearity (R²) \multicolumn{3}{c}{0.9995}

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Measured Conc. (Mean ± SD, n=5)Precision (%RSD)Accuracy (%)
Low54.9 ± 0.36.198.0
Medium5051.2 ± 2.14.1102.4
High400395.7 ± 15.84.098.9

Metabolic Pathway of 4-HAP Precursor

4-HAP is a primary metabolite of amphetamine. Understanding this metabolic pathway is crucial for interpreting data in pharmacokinetic and toxicogenomic studies.

metabolic_pathway Metabolic Pathway of Amphetamine to 4-HAP amphetamine Amphetamine enzyme1 CYP2D6 (Aromatic Hydroxylation) amphetamine->enzyme1 hap 4-Hydroxyamphetamine (4-HAP) excretion Urinary Excretion hap->excretion enzyme2 Dopamine β-hydroxylase (β-Hydroxylation) hap->enzyme2 hn 4-Hydroxynorephedrine hn->excretion enzyme1->hap enzyme2->hn

Caption: The metabolic conversion of amphetamine to its major metabolites.

Amphetamine undergoes aromatic hydroxylation by the cytochrome P450 enzyme CYP2D6 to form 4-hydroxyamphetamine.[2][10] This metabolite can then be further metabolized via β-hydroxylation by dopamine β-hydroxylase to form 4-hydroxynorephedrine, or it can be directly eliminated in the urine.[2][11]

Conclusion

This compound is a valuable and reliable reference standard for metabolomics research. Its use as an internal standard improves the accuracy and precision of quantitative analyses of small molecules in complex biological matrices. The protocols and information provided in these application notes offer a framework for the successful integration of this reference standard into metabolomics workflows.

References

Application Notes and Protocols: Synthesis and Biological Evaluation of 4-Aminophenol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various 4-aminophenol derivatives and their subsequent biological evaluation. The methodologies outlined are based on established scientific literature and are intended to guide researchers in the discovery and development of novel therapeutic agents.

Introduction

4-Aminophenol is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of both an amino and a hydroxyl group allows for diverse chemical modifications, leading to compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. This document details the synthesis of Schiff base and amide derivatives of 4-aminophenol and provides protocols for evaluating their biological efficacy.

Synthesis Protocols

General Synthesis of Schiff Base Derivatives of 4-Aminophenol

Schiff bases are synthesized via the condensation reaction between a primary amine (4-aminophenol) and an aldehyde or ketone.[1] This reaction is typically carried out under reflux in an alcoholic solvent.

Protocol 1: Synthesis of 4-((4-(dimethylamino)benzylidene)amino)phenol (S-2) [2][3][4][5]

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminophenol (1 mmol) in ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add 4-(dimethylamino)benzaldehyde (1 mmol).

  • Reaction Conditions: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. The crude product can be further purified by recrystallization from ethanol.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[1]

General Synthesis of Amide Derivatives of 4-Aminophenol

Amide derivatives can be prepared by the reaction of 4-aminophenol with an appropriate acyl chloride or carboxylic acid.

Protocol 2: Synthesis of N-(4-hydroxyphenyl)benzamide Derivatives [6]

  • Reaction Setup: Dissolve 4-aminophenol (1 mmol) in a suitable solvent such as dichloromethane or pyridine.

  • Addition of Acyl Chloride: Slowly add the desired benzoyl chloride derivative (e.g., 4-bromobenzoyl chloride) (1 mmol) to the solution at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: After the reaction is complete, wash the mixture with a dilute acid solution (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic techniques.

Biological Evaluation Protocols

Antimicrobial Activity

Protocol 3: Agar-Well Diffusion Method [5]

  • Preparation of Media: Prepare Mueller-Hinton agar plates for bacterial strains and Sabouraud dextrose agar plates for fungal strains.

  • Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.

  • Well Preparation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Sample Addition: Add a specific concentration (e.g., 1 mg/mL) of the synthesized 4-aminophenol derivative solution (dissolved in a suitable solvent like DMSO) to each well.[4]

  • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity. Standard antibiotics (e.g., Metronidazole) and antifungals (e.g., Nystatin) are used as positive controls.[4]

Anticancer Activity

Protocol 4: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed cancer cells (e.g., triple-negative breast cancer cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 4-aminophenol derivatives for 48 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity

Protocol 5: Carrageenan-Induced Paw Edema in Rats [6]

  • Animal Grouping: Divide the rats into different groups: control, standard (e.g., indomethacin), and test groups (treated with synthesized compounds).

  • Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.

  • Induction of Inflammation: After 30 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group.

Data Presentation

The quantitative data from the biological evaluations should be summarized in clearly structured tables for easy comparison.

Table 1: Antimicrobial Activity of 4-Aminophenol Schiff Base Derivatives (Zone of Inhibition in mm) [4][5]

CompoundStaphylococcus aureusMicrococcus luteusBacillus subtilisBordetella bronchisepticaSaccharomyces cerevisiae
S-1 14.18----
S-2 High ActivityHigh Activity--Good Activity
S-3 --Strong Activity-Good Activity
S-4 ---Strong ActivityGood Activity
S-5 ----More Active than Nystatin
Metronidazole StandardStandardStandardStandardN/A
Nystatin N/AN/AN/AN/AStandard

Note: "-" indicates data not specified in the provided search results. "High Activity" and "Strong Activity" are qualitative descriptions from the source.

Table 2: Anticancer Activity of 4-Aminophenol Derivatives (IC50 values in µg/mL) [8]

CompoundPigmented Human Melanoma Cells (HBL)Non-pigmented Human Melanoma Cells (LND1)
N-4-hydroxyphenylglycine (NHPG) ~80-
N-(2-morpholinoethyl)-4-aminophenol 20-
DiAcMoAc (diacetoxy-derivative) 152
Melphalan (Standard) -Similar to DiAcMoAc

Note: "-" indicates data not specified in the provided search results.

Table 3: Analgesic Activity of Benzamide Derivatives of p-Aminophenol (% Analgesic Effect) [6]

Compound30 min60 min90 min120 min
P-1 -47.65--
P-2 -48.13--
P-3 -47.08--
P-4 -45.47--

Note: "-" indicates data not specified in the provided search results. Data is from the hot plate analgesic test.

Mandatory Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_purification Purification cluster_product Product Aminophenol 4-Aminophenol Reaction Condensation / Acylation Reaction (Reflux in Ethanol / Stirring at RT) Aminophenol->Reaction Aldehyde Aldehyde / Acyl Chloride Aldehyde->Reaction Purification Filtration & Recrystallization / Column Chromatography Reaction->Purification Product 4-Aminophenol Derivative Purification->Product

Biological_Evaluation_Workflow cluster_synthesis Synthesis cluster_assays Biological Assays cluster_data Data Analysis cluster_evaluation Evaluation Synthesis Synthesized 4-Aminophenol Derivatives Antimicrobial Antimicrobial Assay (Agar-Well Diffusion) Synthesis->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Synthesis->Anticancer Antiinflammatory Anti-inflammatory Assay (Carrageenan-Induced Edema) Synthesis->Antiinflammatory Data Measure Zone of Inhibition / Calculate IC50 / Determine % Inhibition Antimicrobial->Data Anticancer->Data Antiinflammatory->Data Evaluation Biological Activity Profile Data->Evaluation

MAPK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Derivative 4-Aminophenol Derivative (e.g., 7f) Derivative->MEK Inhibition Apoptosis Apoptosis Derivative->Apoptosis Induction Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression Gene_Expression->Apoptosis Inhibition

References

Application Notes and Protocols for High-Throughput Screening of Novel TAAR1 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders, including schizophrenia, depression, and addiction.[1][2] Unlike classical monoamine receptors, TAAR1 is activated by a variety of endogenous trace amines, such as β-phenylethylamine, tyramine, and octopamine, as well as by some psychoactive drugs.[3] The identification of novel TAAR1 agonists is a key objective in the development of new therapeutics with potentially improved efficacy and side-effect profiles compared to existing treatments.[2]

High-throughput screening (HTS) is an essential tool in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential drug candidates. This document provides detailed application notes and protocols for conducting HTS campaigns to discover and characterize novel TAAR1 agonists. The methodologies described focus on robust and scalable cell-based assays suitable for an HTS environment.

TAAR1 Signaling Pathways

TAAR1 is primarily coupled to the Gs alpha-subunit of the heterotrimeric G-protein complex.[3] Agonist binding to TAAR1 initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). This increase in intracellular cAMP can then activate downstream effectors such as Protein Kinase A (PKA), leading to the phosphorylation of various cellular substrates, including the transcription factor CREB (cAMP response element-binding protein).[4] TAAR1 can also signal through Gq-coupled pathways, leading to the mobilization of intracellular calcium, and has been shown to modulate the activity of other signaling proteins like ERK1/2.[4][5]

Below are diagrams illustrating the primary TAAR1 signaling pathway and a general workflow for a high-throughput screening campaign for TAAR1 agonists.

TAAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TAAR1 Agonist TAAR1 TAAR1 Agonist->TAAR1 Binds G_protein Gs TAAR1->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB (inactive) PKA->CREB Phosphorylates pCREB pCREB (active) CREB->pCREB Gene Target Gene Expression pCREB->Gene Promotes

Caption: TAAR1 Gs-coupled signaling cascade.

HTS_Workflow Compound_Library Compound Library (e.g., 100,000s of compounds) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (Activity > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Confirmation (Potency & Efficacy) Hit_Identification->Dose_Response Confirmed Hits SAR_Analysis Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: High-throughput screening workflow for TAAR1 agonists.

Experimental Protocols

This section provides detailed protocols for three common HTS assays for identifying and characterizing TAAR1 agonists.

cAMP Accumulation Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the intracellular accumulation of cAMP, a direct downstream product of TAAR1 activation, using a genetically encoded BRET-based biosensor.

Materials:

  • HEK293 cells stably expressing human TAAR1 and a cAMP BRET biosensor (e.g., CAMYEL)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Coelenterazine h (or other appropriate luciferase substrate)

  • Test compounds and a reference agonist (e.g., β-phenylethylamine)

  • 384-well white, solid-bottom assay plates

  • Plate reader capable of measuring BRET signals

Protocol:

  • Cell Culture and Plating:

    • Culture the stable cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • On the day of the assay, harvest the cells and resuspend them in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Dispense 20 µL of the cell suspension (typically 5,000-10,000 cells per well) into each well of a 384-well plate.

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and the reference agonist in assay buffer.

    • Add 10 µL of the compound dilutions to the respective wells. For negative controls, add 10 µL of assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 30-60 minutes to allow for compound-induced cAMP accumulation.

  • Substrate Addition and Signal Detection:

    • Prepare a solution of Coelenterazine h in assay buffer at a final concentration of 5 µM.

    • Add 10 µL of the Coelenterazine h solution to each well.

    • Immediately read the plate on a BRET-capable plate reader, measuring emissions at two wavelengths (e.g., ~475 nm for the donor and ~535 nm for the acceptor).

Data Analysis:

  • Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.

  • Normalize the data to the vehicle control (0% activation) and a maximal concentration of the reference agonist (100% activation).

  • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

ParameterDescription
EC50 The concentration of an agonist that gives half-maximal response.
Emax The maximum response produced by an agonist.
Z'-factor A statistical measure of the quality of an HTS assay. A Z'-factor > 0.5 is generally considered excellent for HTS.
Reporter Gene Assay (Luciferase-Based)

This assay utilizes a reporter gene, such as luciferase, under the control of a cAMP Response Element (CRE) to measure TAAR1 activation.

Materials:

  • HEK293 cells co-transfected with a human TAAR1 expression vector and a CRE-luciferase reporter vector.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Luciferase assay reagent (containing luciferin).

  • 384-well white, clear-bottom assay plates.

  • Luminometer plate reader.

Protocol:

  • Cell Plating:

    • Plate the transfected cells in 384-well plates at a density of 10,000-20,000 cells per well and incubate for 18-24 hours.

  • Compound Treatment:

    • Add serial dilutions of test compounds and a reference agonist to the wells.

  • Incubation:

    • Incubate the plates for 4-6 hours at 37°C to allow for reporter gene expression.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add an equal volume of luciferase assay reagent to each well.

    • Incubate for 10-20 minutes at room temperature to allow for cell lysis and the luciferase reaction to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (from wells with no cells).

  • Normalize the data to the vehicle control and a maximal concentration of the reference agonist.

  • Determine EC50 and Emax values as described for the cAMP assay.

Radioligand Binding Assay (Scintillation Proximity Assay - SPA)

This assay measures the ability of a test compound to displace a radiolabeled ligand from the TAAR1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human TAAR1.

  • Radiolabeled TAAR1 ligand (e.g., [3H]-labeled specific agonist or antagonist).

  • SPA beads (e.g., wheat germ agglutinin-coated).

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Test compounds and a known high-affinity unlabeled ligand.

  • 384-well plates.

  • Scintillation counter.

Protocol:

  • Assay Setup:

    • In each well of a 384-well plate, add binding buffer, a fixed concentration of the radiolabeled ligand, and the TAAR1-expressing cell membranes.

    • Add serial dilutions of the test compounds. For determining total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of a known unlabeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.

  • SPA Bead Addition:

    • Add SPA beads to each well and incubate for an additional 30-60 minutes to allow the beads to settle and interact with the membranes.

  • Signal Detection:

    • Measure the scintillation counts in a microplate scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the log of the competitor concentration.

  • Fit the data to a one-site competition binding model to determine the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and decision-making.

Table 1: Summary of Primary Screening Hits

Compound ID% Activation at 10 µM (cAMP Assay)% Activation at 10 µM (Reporter Assay)
Cmpd-00185.278.9
Cmpd-00292.185.4
.........

Table 2: Dose-Response Characterization of Confirmed Hits

Compound IDcAMP Assay EC50 (nM)cAMP Assay Emax (%)Reporter Assay EC50 (nM)Reporter Assay Emax (%)Binding Assay Ki (nM)
Cmpd-001125951509288
Cmpd-002881029510565
Reference Agonist551006210040

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Z'-factor - High well-to-well variability- Low signal-to-background ratio- Optimize cell number and reagent concentrations- Ensure proper mixing and incubation times- Use a more potent reference agonist
High False Positive Rate - Compound autofluorescence/luminescence- Non-specific activation of signaling pathways- Run a counterscreen with parental cells lacking the TAAR1 receptor- Test for compound interference with the assay detection system
High False Negative Rate - Compound cytotoxicity- Poor compound solubility- Perform a cell viability assay in parallel- Check compound solubility in the assay buffer

Conclusion

The protocols and application notes provided herein offer a comprehensive guide for the high-throughput screening of novel TAAR1 agonists. The selection of a primary screening assay will depend on the available instrumentation and resources, with cAMP and reporter gene assays being the most common choices due to their robustness and scalability. Subsequent characterization of hits through dose-response studies and orthogonal assays, such as radioligand binding, is crucial for confirming their activity and elucidating their pharmacological properties. By following these detailed methodologies, researchers can effectively identify and advance promising TAAR1 agonists for the development of novel therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 4-[(2R)-2-aminopropyl]phenol in aqueous solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPotential CauseSuggested Solution
Precipitate forms when adding the compound to aqueous buffer. The compound's intrinsic solubility in the buffer is low at that specific pH. The free base form of this compound is less soluble than its salt form.Adjust the pH of the aqueous solution. Lowering the pH will protonate the amino group, forming a more soluble salt.[1] See the pH Adjustment protocol below.
The compound dissolves initially but crashes out over time. The solution is supersaturated. The initial dissolution may have been kinetically favored, but the solution is not thermodynamically stable. Changes in temperature can also affect solubility.1. Gently warm the solution to aid dissolution and then allow it to cool slowly to room temperature. 2. Prepare a stock solution in a suitable organic solvent (e.g., ethanol) and add it to the aqueous buffer in a stepwise manner with vigorous stirring. 3. Consider using a co-solvent system to increase the solubility capacity of the aqueous phase. See the Co-solvent Systems protocol.
High concentrations are needed, but pH adjustment is not an option for the experiment. The required concentration exceeds the intrinsic aqueous solubility, and the experimental constraints prevent pH modification.1. Utilize co-solvents such as ethanol, propylene glycol, or PEG 400 to increase the solubility.[2] 2. Employ cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. See the Cyclodextrin Complexation protocol.
The use of organic co-solvents is not permissible for the intended application (e.g., cell-based assays). Organic solvents may exhibit toxicity or interfere with the experimental system.1. Focus on pH adjustment as the primary method for solubilization. 2. Investigate the use of less toxic, biocompatible co-solvents if permissible. 3. Cyclodextrin complexation is a viable alternative that avoids organic solvents.
Difficulty in achieving a consistently reproducible concentration. Variability in the solid form of the compound (e.g., different salt forms, polymorphism) or incomplete dissolution.1. Ensure the same salt form of the compound is used consistently. If starting with the free base, a salt can be formed in situ. See the Salt Formation protocol. 2. Use a validated analytical method (e.g., HPLC-UV) to confirm the final concentration of the dissolved compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

The aqueous solubility of the free base form is predicted to be low. However, the hydrochloride salt of the racemic mixture (4-hydroxyamphetamine HCl) has a reported solubility of 10 mg/mL in PBS (pH 7.2).[2]

Q2: How does pH affect the solubility of this compound?

This compound is an amphoteric molecule with a basic amino group and an acidic phenolic hydroxyl group. In acidic conditions, the amino group is protonated, forming a more water-soluble cationic species.[1] Therefore, decreasing the pH of the aqueous solution will significantly increase its solubility.

Q3: What are the most suitable co-solvents for this compound?

Polar organic solvents are generally good choices. The hydrochloride salt of the racemic mixture is soluble in ethanol at 30 mg/mL.[2] Mixtures of water and ethanol are likely to be effective co-solvent systems.

Q4: Can I use cyclodextrins to improve the solubility?

Yes, cyclodextrins are effective in forming inclusion complexes with poorly soluble compounds, thereby increasing their aqueous solubility. This is a widely used technique in pharmaceutical formulations.

Q5: Is it better to use the free base or a salt form of the compound?

For aqueous solutions, using a salt form (e.g., hydrochloride salt) is generally recommended as it will have a higher intrinsic solubility compared to the free base. If you only have the free base, you can form a salt in situ by dissolving it in an acidic solution.

Quantitative Solubility Data

The following table summarizes the available solubility data for the hydrochloride salt of the racemic mixture of this compound (4-hydroxyamphetamine HCl).

SolventSolubility (mg/mL)
PBS (pH 7.2)10[2]
Ethanol30[2]
DMSO30[2]
DMF30[2]

Note: This data is for the hydrochloride salt of the racemic mixture. The solubility of the pure (2R)-enantiomer is expected to be similar.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes how to increase the aqueous solubility of this compound by preparing a solution at an acidic pH.

Materials:

  • This compound (free base or salt)

  • Deionized water or desired aqueous buffer

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound.

  • Add the compound to a volume of deionized water or buffer that is less than the final desired volume.

  • While stirring, slowly add 0.1 M HCl dropwise to the suspension.

  • Monitor the pH of the solution. Continue adding HCl until the compound fully dissolves. A pH below the pKa of the amino group (typically around 9-10 for similar compounds) is recommended.

  • Once the compound is dissolved, adjust the pH to the final desired value using 0.1 M HCl or 0.1 M NaOH as needed. Be cautious as increasing the pH may cause the compound to precipitate if its solubility limit is exceeded.

  • Transfer the solution to a volumetric flask and add deionized water or buffer to reach the final volume.

  • Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Solubility Enhancement using Co-solvent Systems

This protocol details the use of a water-miscible organic solvent to increase the solubility of this compound.

Materials:

  • This compound

  • Ethanol (or other suitable co-solvent like propylene glycol or PEG 400)

  • Deionized water or aqueous buffer

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in 100% ethanol (e.g., at 30 mg/mL).

  • In a separate container, place the desired volume of deionized water or aqueous buffer.

  • While vigorously stirring the aqueous phase, slowly add the ethanolic stock solution dropwise.

  • Monitor the solution for any signs of precipitation.

  • The final concentration of the co-solvent should be kept as low as possible while maintaining the solubility of the compound. The required percentage of co-solvent will need to be determined empirically for the desired final concentration of the active compound.

  • Filter the final solution through a 0.22 µm filter.

Protocol 3: Solubility Enhancement by Cyclodextrin Complexation

This protocol describes the preparation of an inclusion complex of this compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or other suitable cyclodextrin

  • Deionized water or aqueous buffer

  • Stir plate and stir bar

  • Beakers and volumetric flasks

Procedure:

  • Determine the desired molar ratio of the drug to cyclodextrin (commonly starting with 1:1).

  • Dissolve the required amount of HP-β-CD in the deionized water or buffer with stirring.

  • Slowly add the powdered this compound to the cyclodextrin solution while stirring.

  • Continue stirring the mixture at room temperature for a period of 24-48 hours to allow for complex formation.

  • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any uncomplexed, undissolved drug.

  • The concentration of the dissolved drug in the filtrate can be determined by a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_start cluster_methods Solubilization Methods cluster_end start Insoluble Compound (this compound) ph_adjust pH Adjustment (Protocol 1) start->ph_adjust Acidic Buffer cosolvent Co-solvent System (Protocol 2) start->cosolvent e.g., Ethanol/Water cyclodextrin Cyclodextrin Complexation (Protocol 3) start->cyclodextrin e.g., HP-β-CD end Solubilized Compound in Aqueous Solution ph_adjust->end cosolvent->end cyclodextrin->end

Caption: Experimental workflow for improving the aqueous solubility of this compound.

logical_relationship cluster_conditions Aqueous Solution Conditions compound This compound (Amphoteric) amino_group Basic Amino Group (-NH2) compound->amino_group hydroxyl_group Acidic Phenolic Group (-OH) compound->hydroxyl_group protonation Protonation (-NH3+) amino_group->protonation deprotonation Deprotonation (-O-) hydroxyl_group->deprotonation acidic_ph Acidic pH (e.g., < 7) acidic_ph->protonation H+ basic_ph Basic pH (e.g., > 10) basic_ph->deprotonation OH- solubility Increased Aqueous Solubility protonation->solubility deprotonation->solubility

Caption: Relationship between pH and ionization state of this compound, leading to increased solubility.

References

Troubleshooting the synthesis of 4-[(2R)-2-aminopropyl]phenol to increase yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[(2R)-2-aminopropyl]phenol. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My yield of this compound is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound, typically achieved through reductive amination of 4-hydroxyphenylacetone, can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The choice of reducing agent, solvent, temperature, and pH are critical. Ensure these parameters are optimized for your specific reaction.

  • Imine Formation Equilibrium: The initial condensation of 4-hydroxyphenylacetone with an amine source (e.g., ammonia or a protected amine) to form the imine intermediate is a reversible reaction. To drive the equilibrium towards the imine, consider removing water as it forms, for example, by using a Dean-Stark apparatus or adding molecular sieves.

  • Reducing Agent Reactivity: The reactivity of the reducing agent is crucial. Strong reducing agents like sodium borohydride (NaBH₄) can reduce the starting ketone before imine formation is complete, leading to the formation of the corresponding alcohol byproduct. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the imine/iminium ion.[1][2]

  • Over-alkylation: When using ammonia as the nitrogen source, the primary amine product can react further with the starting ketone to form secondary and tertiary amines, reducing the yield of the desired primary amine. Using a large excess of the ammonia equivalent can help to minimize this side reaction.[3][4]

  • Catalyst Inactivity (for catalytic reductive amination): If employing a catalytic hydrogenation approach (e.g., H₂ with a metal catalyst like Pd/C or Raney Nickel), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_conditions Verify Reaction Conditions (Temp, Solvent, pH) start->check_conditions check_reagents Assess Reducing Agent and Amine Source check_conditions->check_reagents Conditions OK sol_conditions Adjust Temp/Solvent/pH check_conditions->sol_conditions check_imine Optimize Imine Formation check_reagents->check_imine Reagents OK sol_reagents Switch to milder reducing agent (e.g., NaBH(OAc)₃) check_reagents->sol_reagents check_catalyst Check Catalyst Activity (if applicable) check_imine->check_catalyst Imine Formation OK sol_imine Add molecular sieves or use Dean-Stark trap check_imine->sol_imine optimize Systematically Optimize Parameters check_catalyst->optimize All Checks OK sol_catalyst Use fresh catalyst check_catalyst->sol_catalyst

Caption: Troubleshooting workflow for low yield.

Q2: I am observing significant amounts of impurities in my crude product. What are the common side products and how can I minimize their formation?

A2: The formation of impurities is a common issue. Key side products in the reductive amination of 4-hydroxyphenylacetone include:

  • 4-(2-hydroxypropyl)phenol: This alcohol is formed by the direct reduction of the starting ketone, 4-hydroxyphenylacetone. This is more likely to occur with strong, non-selective reducing agents or if the imine formation is slow.

    • Solution: Use a milder, imine-selective reducing agent like NaBH(OAc)₃ or NaBH₃CN.[1] Ensure conditions favor imine formation before the reduction step.

  • Secondary and Tertiary Amines: As mentioned previously, the desired primary amine product can react further with the starting ketone to form di- and tri-alkylated products.

    • Solution: Use a large excess of the amine source (e.g., ammonium salt). A stepwise procedure, where the imine is formed first and then reduced, can also mitigate this.[4]

  • Unreacted Starting Material: Incomplete reaction will leave residual 4-hydroxyphenylacetone.

    • Solution: Increase reaction time, temperature (with caution to avoid degradation), or the stoichiometry of the reagents. Monitor the reaction progress by TLC or LC-MS to ensure completion.

Data on Reducing Agent Selectivity:

Reducing AgentSelectivityCommon Side Products
Sodium Borohydride (NaBH₄)Can reduce both ketones and imines.4-(2-hydroxypropyl)phenol
Sodium Cyanoborohydride (NaBH₃CN)More selective for imines/iminium ions, especially at slightly acidic pH.[1]Can form toxic cyanide byproducts.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Highly selective for the reduction of imines over ketones.[1]Generally cleaner reactions.

Q3: How can I achieve high enantioselectivity for the (2R) isomer?

A3: Achieving the desired (2R) stereochemistry requires an asymmetric synthesis approach. Common strategies include:

  • Use of a Chiral Auxiliary: Reacting 4-hydroxyphenylacetone with a chiral amine (a chiral auxiliary) to form a diastereomeric imine intermediate. Subsequent reduction of this imine will lead to a mixture of diastereomers that can be separated, followed by cleavage of the chiral auxiliary to yield the desired enantiomerically enriched product.

  • Asymmetric Catalysis: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand, in a catalytic reductive amination or transfer hydrogenation. This can directly convert the prochiral ketone into the desired enantiomer.

  • Biocatalysis (Enzymatic Reductive Amination): Using an enzyme, such as an imine reductase (IRED) or an amine dehydrogenase (AmDH), that exhibits high stereoselectivity for the formation of the (R)-amine.[5] This approach is often highly efficient and environmentally friendly.

Logical Flow for Enantioselective Synthesis Strategy:

EnantioselectiveStrategy start Goal: Synthesize (2R)-4-(2-aminopropyl)phenol prochiral_ketone Starting Material: 4-Hydroxyphenylacetone start->prochiral_ketone chiral_aux Chiral Auxiliary Approach prochiral_ketone->chiral_aux asym_cat Asymmetric Catalysis Approach prochiral_ketone->asym_cat biocat Biocatalysis (Enzyme) Approach prochiral_ketone->biocat outcome Desired Product: (2R)-4-(2-aminopropyl)phenol chiral_aux->outcome asym_cat->outcome biocat->outcome

Caption: Strategies for enantioselective synthesis.

Q4: What are the recommended methods for purifying the final product and for determining enantiomeric excess?

A4:

  • Purification:

    • Crystallization: The product, being a phenol, can often be purified by crystallization from a suitable solvent system. One source suggests crystallization from benzene for the racemic mixture.[6] For the chiral product, crystallization from ethanol or benzene has been reported for the (R)-enantiomer.[6]

    • Column Chromatography: Silica gel chromatography can be used to separate the product from less polar impurities. The polar nature of the aminophenol may require a polar mobile phase, potentially with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing.

    • Acid-Base Extraction: The basicity of the amine and the acidity of the phenol allow for purification via acid-base extraction to remove neutral impurities.

  • Determination of Enantiomeric Excess (e.e.):

    • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the e.e. of chiral amines. A chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of enantiomers, including amines.[7][8] The choice of mobile phase (normal or reversed-phase) will depend on the specific CSP and the analyte.

    • Chiral Derivatizing Agents: The enantiomeric mixture can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated and quantified using standard achiral HPLC or NMR spectroscopy.

Experimental Protocols

General Protocol for Reductive Amination of 4-Hydroxyphenylacetone (Illustrative)

Please note: This is a general, illustrative protocol and requires optimization for specific outcomes, especially for enantioselectivity.

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxyphenylacetone (1 equivalent) in a suitable solvent (e.g., methanol, ethanol, or dichloromethane).

    • Add the amine source. For the synthesis of the primary amine, an ammonium salt such as ammonium acetate or ammonium chloride (5-10 equivalents) can be used. If a chiral auxiliary is employed, use 1-1.2 equivalents of the chiral amine.

    • If necessary, add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

    • Stir the mixture at room temperature or with gentle heating for several hours to overnight to allow for imine formation. Monitor the reaction by TLC or LC-MS.

  • Reduction:

    • Cool the reaction mixture in an ice bath.

    • Slowly add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5-2 equivalents) portion-wise, maintaining a low temperature.

    • Allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or crystallization.

General Workflow for Synthesis and Purification:

SynthesisWorkflow start Start imine_formation Imine Formation: 4-Hydroxyphenylacetone + Amine Source start->imine_formation reduction Reduction of Imine imine_formation->reduction workup Aqueous Work-up and Extraction reduction->workup purification Purification: Crystallization or Chromatography workup->purification analysis Analysis: NMR, MS, Chiral HPLC (for e.e.) purification->analysis end Final Product analysis->end

Caption: General synthesis and purification workflow.

References

Stability of 4-[(2R)-2-aminopropyl]phenol in different solvents and temperatures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on assessing the stability of 4-[(2R)-2-aminopropyl]phenol in various experimental conditions. The following information is based on general principles of pharmaceutical stability testing, as specific published stability data for this compound is limited.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: The stability of this compound can be influenced by several factors, including temperature, pH, light exposure, and the presence of oxidizing agents.[1][2][3] The phenolic hydroxyl group and the aminopropyl side chain are the most likely sites of degradation.

Q2: Which solvents are recommended for stability studies of this compound?

A2: The choice of solvent is critical and depends on the experimental goals. For general stability assessment, common HPLC-grade solvents like acetonitrile, methanol, and purified water are recommended.[4] It is crucial to use solvents in which the compound is fully soluble to avoid precipitation and inaccurate results. The use of aqueous buffers is necessary for evaluating pH-dependent stability.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products have not been extensively documented in publicly available literature, potential degradation pathways include oxidation of the phenol ring to form quinone-like structures and reactions involving the primary amine. Forced degradation studies under oxidative, acidic, basic, and photolytic conditions can help identify and characterize these products.[2][5]

Q4: How can I monitor the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for monitoring the degradation of small molecules like this compound.[4][6] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products.[2] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the mass of the degradation products, aiding in their structural elucidation.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Rapid degradation observed in all solvents at room temperature. The compound may be intrinsically unstable under the tested conditions. The presence of dissolved oxygen in the solvents could be accelerating degradation.Store stock solutions and samples at lower temperatures (e.g., 2-8°C or -20°C) and protect from light.[7] Use freshly prepared solutions or degas solvents to minimize dissolved oxygen.
Inconsistent stability results between replicate experiments. This could be due to variations in sample preparation, storage conditions, or analytical method performance. Incomplete dissolution of the compound can also lead to variability.Ensure consistent and precise execution of the experimental protocol. Verify the complete solubility of the compound in the chosen solvent. Check the performance of the analytical equipment.
New peaks appearing in the chromatogram during the stability study. These are likely degradation products.Perform forced degradation studies to systematically generate and identify these degradation products.[2][3] Use a photodiode array (PDA) detector to check for peak purity and LC-MS to determine the mass of the new compounds.
Loss of compound without the appearance of new peaks. The degradation products may not be detectable by the current analytical method (e.g., they are not UV-active or are volatile). The compound might be adsorbing to the container surface.Use a more universal detection method like a Charged Aerosol Detector (CAD) or a mass spectrometer. Check for recovery from the container by rinsing with a strong solvent. Consider using silanized glass vials.

Experimental Protocols

Protocol 1: General Stability Assessment in Organic Solvents
  • Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in the desired HPLC-grade solvent (e.g., acetonitrile, methanol).

  • Sample Aliquoting: Aliquot the stock solution into multiple amber glass vials to minimize light exposure and prevent cross-contamination.

  • Storage Conditions: Store the vials at different temperatures (e.g., -20°C, 4°C, 25°C, and 40°C).

  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis: At each time point, dilute the sample to an appropriate concentration and analyze by a validated stability-indicating HPLC method.

  • Data Evaluation: Calculate the percentage of the remaining this compound and the formation of any degradation products.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[1][2]

  • Acid Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C.

  • Base Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the compound in solution to a light source with a specific wavelength (e.g., 254 nm or a combination of UV and visible light).

  • Sample Analysis: Analyze samples at various time points using an appropriate analytical technique like HPLC or LC-MS to track the formation of degradants.[8]

Data Presentation

Table 1: Hypothetical Stability of this compound (1 mg/mL) in Different Solvents after 72 hours

SolventTemperature (°C)Initial Purity (%)Purity after 72h (%)Degradation (%)
Acetonitrile2599.899.50.3
Acetonitrile4099.898.21.6
Methanol2599.799.10.6
Methanol4099.797.52.2
Water2599.998.81.1
Water4099.996.43.5

Table 2: Hypothetical Results from a Forced Degradation Study of this compound

Stress ConditionDuration (hours)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C2492.54.81.2
0.1 M NaOH, 60°C2488.37.12.5
3% H₂O₂, RT885.112.3Not Detected
80°C, Solid State7298.90.5Not Detected
Photolytic (UV)4890.76.21.8

Visualizations

G cluster_workflow Experimental Workflow for Stability Assessment A Prepare Stock Solution of this compound B Aliquot into Vials for Different Conditions A->B C Store at Varied Temperatures & Solvents B->C D Analyze Samples at Predetermined Time Points C->D E Quantify Parent Compound and Degradation Products D->E F Data Analysis and Stability Determination E->F

Caption: Workflow for assessing the stability of this compound.

G cluster_pathway Potential Degradation Pathway Parent This compound Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Photolysis Photolysis (UV Light) Parent->Photolysis Product1 Quinone-type Degradant Oxidation->Product1 Product2 Side-chain Modified Product Hydrolysis->Product2 Product3 Dimeric/Polymeric Products Photolysis->Product3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Purification of 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-[(2R)-2-aminopropyl]phenol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low Enantiomeric Excess (ee%) After Purification

Question: My final product shows a low enantiomeric excess after purification by chiral HPLC. What are the possible causes and how can I improve the chiral purity?

Possible Causes:

  • Inadequate Chiral Stationary Phase (CSP): The selected chiral column may not provide sufficient selectivity for the enantiomers of this compound.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier, additives (acidic or basic), and their concentrations, significantly impacts chiral resolution.

  • Co-elution with Impurities: Achiral impurities may co-elute with one of the enantiomers, affecting the accuracy of the ee% determination and the purity of the collected fractions.

  • Column Overload in Preparative Chromatography: Injecting too much sample onto the chiral column can lead to peak broadening and loss of resolution.

  • Racemization During Purification: Although less common for this molecule under standard conditions, harsh pH or high temperatures could potentially lead to racemization.

Solutions:

  • Screen Different Chiral Stationary Phases: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based columns are commonly used for separating chiral amines. It is advisable to screen a variety of CSPs to find the one with the best selectivity.

  • Optimize the Mobile Phase:

    • Normal Phase Chromatography: Systematically vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., ethanol, isopropanol).

    • Additives: For basic compounds like this compound, the addition of a small amount of a basic modifier (e.g., diethylamine, triethylamine) to the mobile phase can improve peak shape and resolution. Conversely, an acidic modifier (e.g., trifluoroacetic acid, acetic acid) may be beneficial with certain columns.

  • Employ an Achiral Guard Column: In preparative chromatography, placing an achiral column before the chiral column can help remove baseline impurities and protect the more expensive chiral stationary phase.[1]

  • Reduce Sample Load: For preparative separations, reduce the amount of sample injected onto the column to avoid overloading and ensure baseline separation of the enantiomers.

  • Control Temperature: Operate the column at a controlled temperature. Lower temperatures often, but not always, improve chiral resolution.

Problem 2: Presence of Process-Related Impurities in the Final Product

Question: After purification, I still detect process-related impurities in my this compound sample. How can I identify and remove them?

Possible Causes:

  • Incomplete Reaction: Starting materials from the synthesis may remain in the crude product.

  • Side Reactions: The synthesis of aminophenols can lead to the formation of various by-products, including positional isomers (e.g., 2-amino-4-propylphenol) and products of oxidation or rearrangement.

  • Ineffective Purification Method: The chosen purification technique (e.g., crystallization, chromatography) may not be effective in removing certain impurities with similar physicochemical properties to the desired product.

Solutions:

  • Impurity Identification: Utilize techniques like LC-MS and NMR to identify the structure of the persistent impurities. This information is crucial for designing a targeted purification strategy.

  • Multi-Step Purification: A combination of purification techniques is often more effective than a single method. For example, an initial crystallization step can be used to remove the bulk of impurities, followed by preparative chiral HPLC to achieve high enantiomeric purity.

  • Recrystallization with Different Solvents: If crystallization is the primary purification method, experiment with a range of solvents with different polarities. A known method for the R-(-)-enantiomer involves crystallization from ethanol or benzene.[2]

  • pH Adjustment and Extraction: For aminophenols, adjusting the pH of an aqueous solution can modulate the solubility of the desired compound and impurities, allowing for their separation by liquid-liquid extraction. For instance, crude 4-aminophenol can be purified by adjusting the pH and extracting with a suitable organic solvent like toluene.

Problem 3: Poor Crystal Quality or Formation of an Amorphous Solid

Question: I am struggling to obtain good quality crystals of this compound; instead, I am getting an oil or an amorphous solid. What can I do?

Possible Causes:

  • High Impurity Content: The presence of significant amounts of impurities can inhibit crystallization.

  • Inappropriate Solvent System: The chosen solvent may be too good a solvent (preventing precipitation) or too poor a solvent (causing rapid, uncontrolled precipitation leading to an amorphous solid).

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals or an amorphous precipitate.

  • Supersaturation Level: If the solution is too highly supersaturated, spontaneous nucleation can dominate over crystal growth, resulting in poor quality solid.

Solutions:

  • Pre-purification: If the crude material is highly impure, consider a preliminary purification step, such as flash chromatography, before attempting crystallization.

  • Solvent Screening: Systematically screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below.

  • Controlled Cooling: Allow the saturated solution to cool slowly and undisturbed to promote the growth of larger, more ordered crystals. Using a programmable cooling bath can provide precise control over the cooling rate.

  • Seeding: Introduce a small amount of pure crystalline material (seed crystals) to the supersaturated solution to induce crystallization at a lower level of supersaturation, which favors crystal growth over new nucleation.

  • Anti-Solvent Addition: Slowly add a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound in a good solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques to determine the purity and enantiomeric excess of this compound?

A1: The most common techniques are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee%). It uses a chiral stationary phase to separate the (R) and (S) enantiomers, and a UV or mass spectrometry (MS) detector for quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard ¹H NMR can confirm the chemical structure and assess chemical purity by identifying impurities, chiral NMR using chiral solvating or derivatizing agents can also be used to determine enantiomeric excess.

  • Gas Chromatography (GC): After derivatization with a chiral reagent, GC can be used for enantiomeric separation.

Q2: How can I avoid the formation of different polymorphic forms during crystallization?

A2: Polymorphism, the existence of multiple crystalline forms, can be influenced by various factors. To control it:

  • Consistent Crystallization Protocol: Use a well-defined and consistent protocol for crystallization, including the choice of solvent, cooling rate, and agitation.

  • Polymorph Screening: Conduct a polymorph screen by crystallizing the compound under a wide range of conditions (different solvents, temperatures, cooling rates) to identify the most stable polymorph.[3][4]

  • Seeding: Use seed crystals of the desired polymorph to ensure that it is the form that crystallizes.

  • Characterization: Use techniques like Powder X-Ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to characterize the crystalline form obtained.

Q3: What are the recommended storage conditions for purified this compound?

A3: As a phenolic amine, this compound is susceptible to oxidation and degradation, which can be accelerated by light and air. It should be stored in a well-sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. Refrigeration is also recommended to minimize degradation over time.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₁₃NO[2]
Molecular Weight151.21 g/mol [2]
Melting Point (R-enantiomer)110.5-111.5 °C[2]
Optical Rotation [α] (R-enantiomer)-52.0° (c=1, EtOH)[2]

Experimental Protocols

Protocol 1: General Approach for Chiral HPLC Method Development

This protocol provides a general workflow for developing a chiral HPLC method for the separation of this compound enantiomers.

  • Column Selection:

    • Screen a minimum of two to three different types of chiral stationary phases (CSPs). Good starting points include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) and a cyclodextrin-based column.

  • Mobile Phase Screening (Normal Phase):

    • Prepare mobile phases consisting of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

    • Start with a typical composition, such as 90:10 (v/v) n-hexane:isopropanol.

    • To this mobile phase, add a small concentration of an amine modifier (e.g., 0.1% diethylamine) to improve the peak shape of the basic analyte.

    • Perform injections on each selected column with this initial mobile phase.

    • If no or poor separation is observed, vary the ratio of the polar modifier (e.g., try 80:20 and 95:5).

  • Method Optimization:

    • Once partial separation is achieved on a particular column/mobile phase combination, fine-tune the mobile phase composition to improve resolution.

    • Investigate the effect of flow rate. Lower flow rates can sometimes improve resolution.

    • Evaluate the effect of column temperature. Both increasing and decreasing the temperature can impact selectivity.

Protocol 2: General Protocol for Recrystallization

This protocol outlines a general procedure for the recrystallization of this compound, based on literature suggestions.

  • Solvent Selection:

    • Based on literature, ethanol and benzene are potential crystallization solvents for the R-enantiomer.[2] Due to the toxicity of benzene, ethanol or a mixture of ethanol and a less polar co-solvent (e.g., heptane) is a safer starting point.

  • Dissolution:

    • Place the crude this compound in a flask.

    • Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture with stirring until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. To promote the formation of larger crystals, the flask can be insulated to slow the cooling process.

    • Once the solution has reached room temperature, it can be placed in a refrigerator or ice bath to maximize the yield of the crystallized product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.

    • Dry the crystals under vacuum to remove residual solvent.

Visualizations

Purification_Workflow crude Crude this compound pre_purification Optional: Pre-purification (e.g., Flash Chromatography) crude->pre_purification If highly impure crystallization Crystallization / Recrystallization crude->crystallization pre_purification->crystallization filtration Filtration and Washing crystallization->filtration mother_liquor Mother Liquor (contains impurities and some product) filtration->mother_liquor chiral_hplc Preparative Chiral HPLC filtration->chiral_hplc For high enantiomeric purity analysis Purity and ee% Analysis (Analytical HPLC, NMR) filtration->analysis Check purity fraction_collection Fraction Collection chiral_hplc->fraction_collection solvent_evaporation Solvent Evaporation fraction_collection->solvent_evaporation pure_product Pure this compound solvent_evaporation->pure_product pure_product->analysis

Caption: General workflow for the purification of this compound.

Troubleshooting_Purity start Impure Product After Initial Purification check_ee Is Enantiomeric Purity Low? start->check_ee check_chem Are Chemical Impurities Present? check_ee->check_chem No optimize_hplc Optimize Chiral HPLC: - Screen CSPs - Adjust Mobile Phase - Add Modifiers check_ee->optimize_hplc Yes recrystallize Recrystallize with Different Solvent System check_chem->recrystallize Yes end_pure Product Meets Purity Specs check_chem->end_pure No prep_sfc Consider Preparative SFC optimize_hplc->prep_sfc optimize_hplc->end_pure chromatography Perform Achiral Chromatography recrystallize->chromatography If impurities persist recrystallize->end_pure chromatography->end_pure

Caption: Decision tree for troubleshooting purity issues.

Polymorphism_Concept cluster_conditions Crystallization Conditions cluster_forms Resulting Crystalline Forms solvent Solvent polymorph_a Polymorph A (e.g., Needles) solvent->polymorph_a polymorph_b Polymorph B (e.g., Plates) solvent->polymorph_b temperature Temperature temperature->polymorph_a solvate Solvate / Hydrate temperature->solvate cooling_rate Cooling Rate cooling_rate->polymorph_b cooling_rate->solvate properties_a {Solubility | Melting Point | Stability} polymorph_a->properties_a Different Properties properties_b {Solubility | Melting Point | Stability} polymorph_b->properties_b Different Properties properties_c {Solubility | Melting Point | Stability} solvate->properties_c Different Properties

References

How to prevent the oxidation of phenolic compounds in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides detailed troubleshooting guides and FAQs to help researchers, scientists, and drug development professionals prevent the oxidation of phenolic compounds in solution.

Frequently Asked Questions (FAQs)

Q1: Why is my solution containing phenolic compounds turning brown? This color change is a visual indicator of oxidation. Phenolic compounds are highly susceptible to oxidation, a process that converts them into quinones. These quinones can then polymerize, forming complex, dark-colored molecules.[1][2] This reaction is often accelerated by factors such as high pH, the presence of dissolved oxygen, exposure to light, and trace metal ions.[1][3][4]

Q2: What are the negative consequences of phenolic compound oxidation in my experiments? Oxidation can severely compromise experimental results by causing:

  • Loss of Biological Activity: The structural change from a phenol to a quinone can diminish or eliminate the compound's intended biological function.

  • Inaccurate Quantification: Degradation of the parent compound leads to an underestimation of its actual concentration.

  • Formation of Interfering Byproducts: Oxidation products can interfere with analytical assays or produce confounding results in biological experiments.

  • Reduced Solubility and Precipitation: The resulting polymers may be less soluble than the parent compound, leading to the formation of precipitates.

Q3: What are the primary strategies to prevent the oxidation of phenolic compounds? Several methods can be employed to create a stable environment for phenolic compounds. The most effective approaches involve:

  • Adding antioxidants to the solution to scavenge free radicals.[1][5][6]

  • Controlling the pH of the solution, as stability is often pH-dependent.[7][8][9][10]

  • Removing dissolved oxygen from solvents through degassing.[11][12][13]

  • Using chelating agents to sequester metal ions that can catalyze oxidation.[14]

  • Protecting solutions from light , which can trigger oxidative reactions.[1]

Troubleshooting Guide

Issue 1: Solution Rapidly Changes Color Upon Compound Dissolution

Possible Causes:

  • High pH of Solvent: Many phenolic compounds are highly unstable in neutral to alkaline conditions.[7][8][15]

  • Dissolved Oxygen: Solvents exposed to air contain dissolved oxygen, a primary driver of oxidation.

  • Metal Ion Contamination: Trace amounts of metal ions in solvents or on glassware can act as catalysts for oxidation.[3][16][17]

Solutions & Protocols:

  • pH Adjustment: Ensure your solvent is slightly acidic. Phenolic compounds are generally more stable in acidic conditions (pH < 7).[8][18] For example, studies have shown that compounds like caffeic, chlorogenic, and gallic acids are not stable at high pH.[7]

  • Solvent Degassing: Remove dissolved oxygen from your solvent before use. Common methods include:

    • Inert Gas Sparging: Bubble an inert gas like nitrogen or argon through the solvent for 15-30 minutes.[11][13] This is an effective method for many applications.

    • Freeze-Pump-Thaw: This is a highly effective method for achieving thorough degassing. The solvent is frozen (e.g., with liquid nitrogen), a vacuum is applied, and then it is thawed. This cycle is typically repeated three times.[12][13]

  • Use of Chelating Agents: Add a small amount of a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to your buffer or solvent to bind and inactivate catalytic metal ions.[14]

Issue 2: Stored Stock Solutions Show Degradation Over Time

Possible Causes:

  • Slow, continuous oxidation due to repeated exposure to air during use.

  • Freeze-thaw cycles that introduce oxygen and accelerate degradation.

  • Light-induced degradation , even at low temperatures.

Solutions & Protocols:

  • Use of Antioxidants: Add an antioxidant to the stock solution. The choice depends on the solvent and downstream application.

  • Proper Storage Technique:

    • After preparing the stock solution under an inert atmosphere (e.g., in a glove box or by flushing the vial with nitrogen), create single-use aliquots.

    • Store these aliquots in amber vials to protect them from light.[1]

    • Store at -20°C or -80°C.

Experimental Protocols

Protocol: Preparation of a Stabilized Phenolic Compound Stock Solution

This protocol provides a general workflow for preparing a stock solution of an oxidation-sensitive phenolic compound.

Materials:

  • Phenolic compound

  • Appropriate solvent (e.g., DMSO, Ethanol, buffered aqueous solution)

  • Antioxidant (e.g., Ascorbic Acid, Butylated Hydroxytoluene - BHT)

  • Inert gas (Nitrogen or Argon)

  • Amber glass vials with screw caps and septa

Procedure:

  • Solvent Preparation: Degas the required volume of solvent by sparging with nitrogen gas for at least 20 minutes.[11]

  • Antioxidant Addition: If using an antioxidant, dissolve it directly into the degassed solvent. (See Table 1 for typical concentrations).

  • Compound Dissolution: Weigh the phenolic compound and dissolve it in the prepared solvent. Gentle sonication can be used to aid dissolution.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with nitrogen gas for 30-60 seconds to displace any air that entered during the process.

  • Aliquoting and Storage: Immediately cap the vial tightly. For long-term storage, divide the stock solution into smaller, single-use aliquots in separate amber vials, flushing each with nitrogen before sealing. Store at ≤ -20°C.

Data Presentation

Table 1: Common Antioxidants for Stabilizing Phenolic Compounds

AntioxidantTypical Final ConcentrationCommon SolventsKey Considerations
Ascorbic Acid0.1 - 1 mMAqueous, DMSO, EthanolMost frequently used. Can sometimes act as a pro-oxidant in the presence of metal ions.[1][4][19]
Butylated Hydroxytoluene (BHT)0.01% - 0.1% (w/v)Organic SolventsA synthetic antioxidant, very effective in lipid-based or organic solutions.
Citric Acid0.1% (w/v)AqueousActs as both an antioxidant and a chelating agent.[1]
EDTA0.1 - 1 mMAqueousA chelating agent that sequesters metal ions, preventing them from catalyzing oxidation.[14]

Mandatory Visualizations

OxidationPathway cluster_0 Accelerants Phenol Phenolic Compound Quinone Quinone (Initial Oxidation) Phenol->Quinone Oxidation Polymer Polymerized Products (Brown Color) Quinone->Polymer Polymerization Oxygen Oxygen Oxygen->Phenol Light Light Light->Phenol MetalIons Metal Ions MetalIons->Phenol HighpH High pH HighpH->Phenol

Caption: The general oxidation pathway of phenolic compounds.

TroubleshootingFlowchart start Problem: Solution Discoloring check_ph Is pH acidic (pH < 7)? start->check_ph adjust_ph Action: Lower pH with dilute acid. check_ph->adjust_ph No check_oxygen Was solvent degassed? check_ph->check_oxygen Yes adjust_ph->check_oxygen degas Action: Degas solvent (e.g., N2 sparging). check_oxygen->degas No check_light Is solution protected from light? check_oxygen->check_light Yes degas->check_light protect_light Action: Store in amber vials. check_light->protect_light No check_antioxidant Is an antioxidant or chelator present? check_light->check_antioxidant Yes protect_light->check_antioxidant add_antioxidant Action: Add antioxidant (e.g., Ascorbic Acid). check_antioxidant->add_antioxidant No stable_solution Stable Solution check_antioxidant->stable_solution Yes add_antioxidant->stable_solution

Caption: A logical workflow for troubleshooting phenolic solution instability.

References

Technical Support Center: Method Development for Separating Enantiomers of 4-(2-aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enantiomeric separation of 4-(2-aminopropyl)phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for separating the enantiomers of 4-(2-aminopropyl)phenol.

Issue 1: Poor or No Enantiomeric Resolution

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Chiral Stationary Phase (CSP) Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, cyclofructan-based). For primary amines like 4-(2-aminopropyl)phenol, polysaccharide derivatives such as amylose and cellulose tris(phenylcarbamate) derivatives are often effective.Identification of a CSP that provides at least partial separation of the enantiomers.
Incorrect Mobile Phase Composition Optimize the mobile phase. For normal-phase HPLC, vary the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol) in supercritical CO2.Improved resolution (Rs > 1.5) and selectivity (α > 1.1).
Suboptimal Mobile Phase Additive Introduce or adjust the concentration of an acidic or basic additive. For basic analytes like 4-(2-aminopropyl)phenol, a basic additive such as diethylamine (DEA) or triethylamine (TEA) can improve peak shape and resolution. For SFC, ammonium hydroxide is a common basic additive.Sharper peaks, reduced tailing, and enhanced separation.
Inadequate Derivatization (Indirect Method) Ensure complete derivatization by optimizing the reaction conditions (e.g., reaction time, temperature, reagent concentration). Confirm the formation of diastereomers using an appropriate analytical technique (e.g., LC-MS).Complete conversion of enantiomers to diastereomers, allowing for separation on an achiral column.

Issue 2: Peak Tailing or Asymmetry

Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Stationary Phase Add a mobile phase modifier to mask active sites on the stationary phase. For silica-based columns, a small amount of a basic additive like triethylamine can reduce interactions with residual silanol groups.Symmetrical, Gaussian-shaped peaks.
Column Overload Reduce the sample concentration or injection volume. Overloading the column can lead to peak distortion, which is sometimes observed as tailing in chiral separations on cyclodextrin-based columns.[1]Improved peak shape and resolution.
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. For an aminophenol, a slightly basic mobile phase can suppress the protonation of the amine group, leading to better peak shape.Consistent retention times and symmetrical peaks.
Column Contamination or Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may be degraded and require replacement. For polysaccharide-based columns, specific regeneration procedures may be available from the manufacturer.Restoration of column performance, including improved peak shape and resolution.

Issue 3: Irreproducible Retention Times

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Column Equilibration Increase the column equilibration time between injections, especially when using gradient elution or after changing the mobile phase.Consistent and reproducible retention times for both enantiomers.
Fluctuations in Temperature Use a column oven to maintain a constant temperature. Temperature fluctuations can significantly impact retention times in HPLC and SFC.Stable retention times across multiple runs.
Mobile Phase Instability Prepare fresh mobile phase daily. Volatile components can evaporate, and the composition of the mobile phase can change over time, affecting retention.Consistent chromatographic performance.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a chiral separation method for 4-(2-aminopropyl)phenol?

A1: A good starting point is to screen several polysaccharide-based chiral stationary phases (CSPs) such as Chiralpak® AD-H, Chiralcel® OD-H, or Lux® Cellulose-2 under normal-phase HPLC or SFC conditions. A mobile phase consisting of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol is a common starting point for HPLC. For SFC, a mobile phase of supercritical CO2 with a methanol or ethanol co-solvent is recommended. The addition of a small amount of a basic additive (e.g., 0.1% diethylamine) is often beneficial for basic compounds like 4-(2-aminopropyl)phenol to improve peak shape and resolution.

Q2: Should I use a direct or indirect method for separating the enantiomers of 4-(2-aminopropyl)phenol?

A2: Both direct and indirect methods are viable options.

  • Direct methods , using a chiral stationary phase (CSP), are generally preferred for their simplicity and high-throughput capabilities. They are suitable for both analytical and preparative separations.

The choice between the two will depend on the available instrumentation, the cost of columns and reagents, and the specific requirements of the analysis.

Q3: How can I improve the resolution between the enantiomers of 4-(2-aminopropyl)phenol?

A3: To improve resolution, you can try the following:

  • Optimize the mobile phase: Fine-tune the ratio of the mobile phase components. Small changes in the percentage of the polar modifier can have a significant impact on selectivity.

  • Change the polar modifier: Switching from isopropanol to ethanol, or vice versa, can alter the chiral recognition and improve resolution.

  • Adjust the temperature: Lowering the temperature can sometimes increase the interaction between the analyte and the CSP, leading to better separation.

  • Reduce the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A4: SFC offers several advantages over HPLC for chiral separations:

  • Faster separations: The low viscosity of supercritical fluids allows for higher flow rates without a significant loss of efficiency, leading to shorter run times.[4]

  • Reduced solvent consumption: SFC primarily uses compressed CO2 as the mobile phase, which is less expensive and more environmentally friendly than the organic solvents used in normal-phase HPLC.

  • Complementary selectivity: SFC can sometimes provide different elution orders or better resolution compared to HPLC for the same CSP.

Q5: My peak shape is poor, with significant tailing. What should I do?

A5: Peak tailing for a basic compound like 4-(2-aminopropyl)phenol is often due to interactions with acidic silanol groups on the surface of the silica-based stationary phase. To address this:

  • Add a basic modifier: Incorporate a small amount of a basic additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) into your mobile phase. This will compete with your analyte for the active sites and improve peak shape.

  • Check for column overload: Inject a more dilute sample to see if the peak shape improves.

  • Ensure proper mobile phase pH: If using a reversed-phase method, ensure the mobile phase pH is appropriate to maintain the analyte in a single, non-ionized form.

Experimental Protocols

Below are detailed experimental protocols for direct and indirect methods for the enantiomeric separation of compounds structurally similar to 4-(2-aminopropyl)phenol. These can serve as a starting point for method development.

Protocol 1: Direct Enantiomeric Separation by SFC

This method is adapted from a validated procedure for the separation of amphetamine enantiomers.[5]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with UV or Mass Spectrometric detection.

  • Chiral Stationary Phase: Chiralpak® AD-3, 150 x 4.6 mm, 3 µm

  • Mobile Phase:

    • A: Supercritical CO2

    • B: 0.1% Ammonium Hydroxide in 2-Propanol/Methanol (50/50, v/v)

  • Gradient: Isocratic

  • Flow Rate: 2.0 mL/min

  • Column Temperature: 40 °C

  • Back Pressure: 150 bar

  • Detection: UV at 220 nm or MS/MS

  • Injection Volume: 2 µL

  • Sample Preparation: Dissolve the sample in the mobile phase co-solvent (B).

Protocol 2: Direct Enantiomeric Separation by HPLC

This method is based on the separation of amphetamine and methamphetamine enantiomers.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase: Chirobiotic™ V2, 250 x 2.1 mm, 5 µm

  • Mobile Phase: Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide.

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 20 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 3: Indirect Enantiomeric Separation by HPLC via Derivatization

This protocol involves the derivatization of the primary amine with Marfey's reagent, followed by separation on a standard achiral column.[2][3]

Derivatization Procedure:

  • To 100 µL of a 1 mg/mL solution of 4-(2-aminopropyl)phenol in 50 mM sodium bicarbonate buffer (pH 8.5), add 200 µL of a 1% (w/v) solution of Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) in acetone.

  • Vortex the mixture and incubate at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • The sample is now ready for HPLC analysis.

HPLC Conditions:

  • Instrumentation: HPLC system with UV detection.

  • Stationary Phase: C18 column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30-70% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 340 nm

  • Injection Volume: 10 µL

Quantitative Data Summary

The following tables provide example chromatographic data for the separation of amphetamine enantiomers, which are structurally analogous to 4-(2-aminopropyl)phenol. These values can be used as a benchmark during method development.

Table 1: Example SFC Separation Data

Enantiomer Retention Time (min) Resolution (Rs)
R-(-)-Amphetamine2.5\multirow{2}{*}{> 2.0}
S-(+)-Amphetamine3.1
Data adapted from a method for amphetamine separation on a Chiralpak AD-3 column.[5]

Table 2: Example HPLC Separation Data (Direct Method)

Enantiomer Retention Time (min) Resolution (Rs)
d-Amphetamine6.8\multirow{2}{*}{> 1.9}
l-Amphetamine7.5
Data based on a method using a Chirobiotic V2 column.[6]

Table 3: Example HPLC Separation Data (Indirect Method after Derivatization)

Diastereomer Retention Time (min) Resolution (Rs)
L-Ala-D-Amphetamine12.3\multirow{2}{*}{> 2.5}
L-Ala-L-Amphetamine13.5
Expected retention behavior for diastereomers on a C18 column.

Visualizations

experimental_workflow cluster_direct Direct Method (CSP) cluster_indirect Indirect Method (Derivatization) direct_start Racemic 4-(2-aminopropyl)phenol direct_hplc HPLC System direct_start->direct_hplc direct_sfc SFC System direct_start->direct_sfc direct_csp Chiral Stationary Phase (e.g., Polysaccharide) direct_hplc->direct_csp direct_sfc->direct_csp direct_detection Detection (UV/MS) direct_csp->direct_detection direct_result Separated Enantiomers direct_detection->direct_result indirect_start Racemic 4-(2-aminopropyl)phenol derivatization Derivatization with Chiral Reagent indirect_start->derivatization diastereomers Diastereomeric Mixture derivatization->diastereomers indirect_hplc HPLC System diastereomers->indirect_hplc achiral_column Achiral Column (e.g., C18) indirect_hplc->achiral_column indirect_detection Detection (UV/MS) achiral_column->indirect_detection indirect_result Separated Diastereomers indirect_detection->indirect_result

Caption: Workflow for direct and indirect enantiomeric separation methods.

troubleshooting_logic start Problem: Poor Separation check_resolution Is there any peak separation? start->check_resolution no_separation No check_resolution->no_separation partial_separation Yes check_resolution->partial_separation change_csp Screen Different CSPs no_separation->change_csp optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) partial_separation->optimize_mp change_mode Change Separation Mode (e.g., NP to RP, HPLC to SFC) change_csp->change_mode optimize_temp Adjust Temperature optimize_mp->optimize_temp optimize_flow Reduce Flow Rate optimize_temp->optimize_flow check_peak_shape Is peak shape good? optimize_flow->check_peak_shape peak_tailing No (Tailing) check_peak_shape->peak_tailing good_shape Yes check_peak_shape->good_shape adjust_additive Adjust Additive (e.g., increase DEA) peak_tailing->adjust_additive final_optimization Further Optimization good_shape->final_optimization check_overload Check for Overload adjust_additive->check_overload check_overload->final_optimization

Caption: Troubleshooting logic for poor enantiomeric separation.

References

Addressing low signal-to-noise ratio in 4-[(2R)-2-aminopropyl]phenol analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 4-[(2R)-2-aminopropyl]phenol (also known as p-hydroxyamphetamine). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during experimental analysis, with a focus on addressing low signal-to-noise ratios.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound, particularly those leading to a low signal-to-noise (S/N) ratio.

Issue 1: Low or No Signal from the Detector

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Incorrect Wavelength (UV Detector) Verify the UV detector wavelength. This compound has absorbance maxima at approximately 220 nm and 274 nm in acidic conditions. For higher sensitivity, detection at 215 nm can be employed.[1][2]
Improper Mass Spectrometer (MS) Settings Ensure the mass spectrometer is tuned and calibrated.[1] For LC-MS/MS analysis, confirm the correct precursor and product ions for this compound are being monitored.
Sample Degradation Phenolic compounds can be susceptible to oxidation.[3][4] Ensure proper sample storage (e.g., at 4°C or -20°C) and consider the use of antioxidants like ascorbic acid during sample preparation.[4]
Low Sample Concentration If the analyte concentration is below the limit of detection (LOD) or limit of quantitation (LOQ), the signal will be weak or absent.[1][2] Consider concentrating the sample or using a more sensitive analytical technique. The limit of quantitation for an HPLC-UV method has been reported as 0.81 µg/mL.[1][2]
Instrument Malfunction Check for leaks in the HPLC system, ensure the detector lamp is functioning, and verify the MS ion source is clean and operating correctly.

Troubleshooting Workflow for Low/No Signal

LowSignalWorkflow start Start: Low or No Signal check_wavelength Check UV Wavelength (e.g., 215, 220, 274 nm) start->check_wavelength check_ms_settings Verify MS Tuning, Calibration, and Ion Transitions check_wavelength->check_ms_settings If MS is used solution_found Solution Found check_wavelength->solution_found Wavelength incorrect, issue resolved check_sample_integrity Assess Sample Stability and Storage Conditions check_ms_settings->check_sample_integrity check_ms_settings->solution_found Settings incorrect, issue resolved check_concentration Evaluate Sample Concentration vs. LOD/LOQ check_sample_integrity->check_concentration check_sample_integrity->solution_found Degradation identified, issue resolved instrument_check Perform Instrument Performance Check check_concentration->instrument_check check_concentration->solution_found Concentration too low, issue resolved instrument_check->solution_found Issue Resolved escalate Escalate to Instrument Specialist instrument_check->escalate Issue Persists

Caption: Troubleshooting workflow for low or no signal.

Issue 2: High Baseline Noise

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Contaminated Mobile Phase or Solvents Use high-purity (e.g., LC-MS grade) solvents and freshly prepared mobile phases. Filter all mobile phases before use.
Dirty Flow Path Flush the HPLC system, including the column, with a strong solvent to remove contaminants.
Detector Drift or Noise Allow the detector to warm up and stabilize. If noise persists, the detector lamp or other components may need replacement.
Air Bubbles in the System Degas the mobile phase and ensure all connections are tight to prevent air from entering the system.

Logical Relationship for High Baseline Noise Sources

HighNoiseSources high_noise High Baseline Noise mobile_phase Mobile Phase Contamination high_noise->mobile_phase dirty_system Contaminated Flow Path high_noise->dirty_system detector_issues Detector Instability high_noise->detector_issues air_bubbles Air Bubbles in System high_noise->air_bubbles

Caption: Potential sources of high baseline noise.

Issue 3: Poor Peak Shape (Tailing, Fronting, or Broadening)

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Column Overload Reduce the injection volume or dilute the sample.
Secondary Interactions with Column Due to the basic nature of the aminopropyl group, interactions with residual silanols on the column can cause peak tailing. Use a base-deactivated column or add a competing base (e.g., triethylamine) to the mobile phase. Adjusting the mobile phase pH can also mitigate this issue.
Mismatched Injection Solvent The injection solvent should be weaker than or of similar strength to the initial mobile phase to ensure good peak shape.
Extra-Column Volume Minimize the length and diameter of tubing between the injector, column, and detector.
Column Degradation Replace the column if it has been used extensively or has been subjected to harsh conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended initial HPLC conditions for the analysis of this compound?

A1: A good starting point for HPLC analysis is a reversed-phase method. Based on published literature, the following conditions can be used:

Parameter Recommendation
Column Phenyl column (e.g., 5 µm, 4.6 x 250 mm)[1][2]
Mobile Phase Isocratic mixture of acetonitrile and a buffer (e.g., phosphate or acetate) at a pH of around 3-4. A common mobile phase is a mixture of acetonitrile and aqueous buffer.
Flow Rate 1.0 mL/min
Detection UV at 215 nm for higher sensitivity, or 220/274 nm.[1][2]
Injection Volume 10-20 µL

Q2: How can I improve the signal-to-noise ratio in my LC-MS analysis?

A2: To enhance the S/N ratio in LC-MS, consider the following:

  • Optimize Ionization Source Parameters: Adjust the gas flow rates, temperatures, and voltages of the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source to maximize the signal for this compound.

  • Use a "Dilute-and-Shoot" Approach for Clean Samples: For relatively clean matrices like urine, a simple dilution followed by direct injection can minimize matrix effects.[5][6]

  • Employ Solid-Phase Extraction (SPE) for Complex Matrices: For more complex samples, SPE can effectively remove interfering substances and concentrate the analyte, thereby improving the S/N ratio.

  • Optimize Collision Energy (for MS/MS): In tandem mass spectrometry, optimizing the collision energy for the fragmentation of the precursor ion will maximize the product ion signal.

Q3: What is a suitable sample preparation method for this compound in biological matrices like urine?

A3: A common and effective method is solid-phase extraction (SPE). A general protocol is as follows:

SPE Workflow for Biological Samples

SPE_Workflow start Start: Biological Sample (e.g., Urine) condition Condition SPE Cartridge (e.g., with Methanol then Water) start->condition load Load Sample onto Cartridge condition->load wash Wash Cartridge to Remove Interferences load->wash elute Elute Analyte with Organic Solvent wash->elute evaporate Evaporate Eluent to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by HPLC or LC-MS reconstitute->analyze

Caption: General solid-phase extraction workflow.

A specific example for urine samples involves using a Bond Elut® solid-phase extraction cartridge.[1][2]

Q4: My peak for this compound is tailing. What should I do?

A4: Peak tailing for this compound is often due to its basic amine group interacting with the silica support of the column. To address this:

  • Lower the Mobile Phase pH: An acidic mobile phase (pH 3-4) will protonate the amine group, which can reduce its interaction with silanol groups.

  • Use an End-Capped Column: These columns have fewer free silanol groups, minimizing secondary interactions.

  • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), in the mobile phase can occupy the active sites on the stationary phase, improving peak symmetry.

Experimental Protocols

HPLC-UV Method for Quantification in Rat Urine

This protocol is adapted from a published method for the analysis of amphetamine and 4'-hydroxyamphetamine (this compound) in rat urine.[1][2]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a Bond Elut® solid-phase extraction cartridge with methanol followed by water.

  • Load the urine sample onto the cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering compounds.

  • Elute the this compound with an appropriate organic solvent (e.g., methanol or a mixture of ethyl acetate and isopropanol).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions

Parameter Value
Instrument HPLC system with UV detector
Column Phenyl, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile/Phosphate Buffer (pH 3.2)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection Wavelength 215 nm
Run Time Approximately 15 minutes

3. Quantification

  • Prepare a calibration curve using standards of known concentrations.

  • The limit of quantitation for this method is reported to be 0.81 µg/mL.[1][2]

LC-MS/MS Method for Quantification in Urine

This protocol is based on a "dilute-and-shoot" approach, suitable for less complex matrices.[5][6]

1. Sample Preparation

  • Dilute the urine sample with an appropriate solvent (e.g., mobile phase or a mixture of water and organic solvent). A 1:10 dilution is a good starting point.

  • Vortex the diluted sample.

  • Centrifuge to pellet any particulates.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

Parameter Value
Instrument LC-MS/MS system
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3-0.5 mL/min
Gradient A suitable gradient from low to high organic phase to elute the analyte.
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Monitor the specific precursor ion to product ion transition for this compound.

3. Data Analysis

  • Quantify the analyte using a calibration curve prepared in a similar matrix (e.g., blank urine).

  • The uncertainty of measurement should be considered for accurate quantification.[5][6]

This technical support center provides a foundation for troubleshooting and developing analytical methods for this compound. For more specific applications, further method development and validation will be necessary.

References

Overcoming poor cell viability in experiments with 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor cell viability in experiments involving 4-[(2R)-2-aminopropyl]phenol (CAS: 103-86-6, 1518-89-4), also known as p-Hydroxyamphetamine.

Troubleshooting Guide: Overcoming Poor Cell Viability

Poor cell viability can arise from a compound's intrinsic properties or suboptimal experimental conditions. This guide provides a systematic approach to identify and resolve common issues.

Problem 1: Low Cell Viability Observed Across All Tested Concentrations

Possible Causes:

  • Inherent Cytotoxicity: Phenolic compounds, including aminophenol derivatives, can exhibit cytotoxic effects.[1][2] This may be due to mechanisms like mitochondrial dysfunction, increased reactive oxygen species (ROS) production, and induction of apoptosis.[1][3][4][5]

  • Solvent Toxicity: The solvent used to dissolve this compound may be toxic to the cells at the final concentration used. Dimethyl sulfoxide (DMSO) is a common solvent but can be cytotoxic at higher concentrations.

  • Incorrect Compound Concentration: Errors in calculating the stock or final concentrations can lead to unintentionally high, toxic doses.

  • Suboptimal Cell Culture Conditions: Unhealthy cells are more susceptible to chemical-induced stress.

Solutions:

  • Perform a Dose-Response Curve: Test a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50). This will help identify a therapeutic window.

  • Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically ≤ 0.5%). Run a vehicle control (cells treated with the solvent alone) to confirm.

  • Verify Compound Purity and Identity: Ensure the purity of the this compound and confirm its identity.

  • Check Cell Health: Regularly assess cell morphology and viability before starting experiments. Ensure cells are in the logarithmic growth phase.

Problem 2: Inconsistent Cell Viability Results Between Experiments

Possible Causes:

  • Compound Instability: The compound may be unstable in solution or under certain storage conditions.

  • Variability in Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results.

  • Inconsistent Incubation Times: The duration of exposure to the compound can significantly impact cell viability.

Solutions:

  • Prepare Fresh Solutions: Prepare fresh stock solutions of this compound for each experiment. If storing, validate storage conditions (temperature, light exposure).

  • Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. Optimize this density to ensure cells do not become over-confluent during the assay.

  • Maintain Consistent Exposure Times: Adhere to a strict and consistent incubation time for all experiments.

Problem 3: Cell Morphology Changes and Detachment

Possible Causes:

  • Induction of Apoptosis: Phenolic compounds can trigger programmed cell death (apoptosis), leading to characteristic morphological changes like cell shrinkage, membrane blebbing, and detachment.[6]

  • Necrotic Cell Death: At high concentrations, the compound may be causing necrosis, leading to cell swelling and lysis.

Solutions:

  • Assess Apoptosis Markers: Use assays to detect markers of apoptosis, such as caspase activation, to confirm if this is the mechanism of cell death.[6][7]

  • Distinguish Apoptosis from Necrosis: Utilize assays that can differentiate between apoptotic and necrotic cell populations (e.g., Annexin V/Propidium Iodide staining).

  • Time-Course Analysis: Observe cell morphology at different time points to understand the kinetics of the cellular response.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound in cell-based assays?

Q2: At what concentration should I start my experiments with this compound?

A2: Without prior data, it is recommended to start with a broad range of concentrations in a dose-response experiment. A starting range could be from low micromolar (e.g., 1 µM) to higher concentrations (e.g., 100 µM). This will help in determining the cytotoxic potential and identifying a suitable concentration range for your specific cell line.

Q3: How can I determine the mechanism of cell death induced by this compound?

A3: To elucidate the mechanism of cell death, you can investigate key cellular pathways. Phenolic compounds are known to induce apoptosis through the activation of caspases and to cause oxidative stress by increasing reactive oxygen species (ROS) production.[6][7][8] Assays to measure caspase activity, mitochondrial membrane potential, and intracellular ROS levels can provide insights into the underlying mechanisms.

Q4: Are there any known signaling pathways affected by aminophenol compounds?

A4: Yes, aminophenol and other phenolic compounds can modulate various signaling pathways. These include the PI3K/Akt pathway, which is involved in cell survival, and MAPK pathways, which are related to proliferation and differentiation.[6] They can also induce apoptosis by affecting the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins and triggering the caspase cascade.[6][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder.

  • Dissolving: Dissolve the powder in a minimal amount of a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Aliquot the stock solution into sterile tubes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on Various Cell Lines (Note: This data is representative and based on the known effects of similar phenolic compounds. Actual results may vary.)

Cell LineIC50 (µM) after 48h Exposure
HeLa (Cervical Cancer)45.8
MCF-7 (Breast Cancer)62.3
A549 (Lung Cancer)38.9
HEK293 (Normal Kidney)> 100

Table 2: Troubleshooting Checklist and Recommended Actions

IssueCheckAction
Low Viability Compound Concentration, Solvent Toxicity, Cell HealthPerform dose-response, run vehicle control, check cell morphology.
Inconsistent Results Compound Stability, Seeding Density, Incubation TimePrepare fresh solutions, standardize cell numbers, maintain consistent timing.
Morphology Changes Apoptosis/NecrosisConduct Annexin V/PI staining, measure caspase activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Prepare this compound Stock Solution C Treat Cells with Serial Dilutions A->C B Culture and Seed Cells in 96-well Plate B->C D Incubate for 24/48/72 hours C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Measure Absorbance E->F G Analyze Data and Determine IC50 F->G apoptosis_pathway Compound This compound (Phenolic Compound) Mitochondria Mitochondrial Stress (Increased ROS) Compound->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Strategies for reducing non-specific binding in receptor assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding in receptor assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) in receptor assays?

A1: Non-specific binding refers to the binding of a ligand to sites other than the intended receptor of interest.[1][2] This can include binding to other proteins, lipids, the assay plate, or filter materials.[1] NSB is a major source of background noise and can lead to inaccurate measurements of receptor affinity and density.[3] It is crucial to minimize NSB to ensure the reliability and accuracy of experimental data.[3]

Q2: What are the common causes of high non-specific binding?

A2: High non-specific binding can be caused by several factors, including:

  • Hydrophobic and Electrostatic Interactions: Ligands can interact non-specifically with various surfaces and molecules through hydrophobic or electrostatic forces.[3][4]

  • Inappropriate Buffer Conditions: Suboptimal pH and low salt concentrations in the assay buffer can promote non-specific interactions.[3][5]

  • Insufficient Blocking: Failure to adequately block all unoccupied sites on the assay plate or membrane can lead to ligand binding to these surfaces.[6][7]

  • Ligand Properties: Highly lipophilic or charged ligands are more prone to non-specific binding.[1]

  • Receptor Preparation Quality: The presence of impurities or denatured proteins in the receptor preparation can increase NSB.

Q3: How is non-specific binding measured?

A3: Non-specific binding is typically determined by measuring the binding of the radiolabeled or fluorescently tagged ligand in the presence of a high concentration of an unlabeled competitor.[1] This competitor, also known as a "cold" ligand, saturates the specific binding sites on the receptor, ensuring that any measured binding of the labeled ligand is non-specific.[1] The specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the competitor).[1]

Q4: What is an acceptable level of non-specific binding?

A4: Ideally, non-specific binding should be less than 10% of the total binding. However, levels up to 50% may be acceptable in some cases, although this can compromise the accuracy of the results.[8] If NSB constitutes a large portion of the total signal, it becomes difficult to obtain reliable data.[1]

Troubleshooting Guides

This section provides solutions to common issues encountered during receptor assays.

Issue 1: High background signal across the entire assay plate.

Possible Cause Troubleshooting Step Expected Outcome
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the incubation time.[6][7][9] Test different blocking agents to find the most effective one for your assay system.[6]A significant reduction in background signal, improving the signal-to-noise ratio.[9]
Suboptimal Buffer Composition Optimize the pH of the assay buffer to be near the isoelectric point of your protein to minimize charge-based interactions.[5] Increase the ionic strength of the buffer by adding salts like NaCl to shield electrostatic interactions.[3][5]Decreased non-specific binding due to the masking of charged and hydrophobic sites.
Ligand Sticking to Plasticware Add a small concentration of a non-ionic detergent (e.g., Tween-20, Triton X-100) to the assay buffer.[2][5] Pre-treating plates and tips with a blocking agent can also help.Reduced ligand adsorption to the assay plate and other plastic surfaces.

Issue 2: Non-specific binding increases proportionally with ligand concentration.

Possible Cause Troubleshooting Step Expected Outcome
Hydrophobic Interactions Include a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to disrupt hydrophobic interactions.[3][5]A reduction in the slope of the non-specific binding curve.
Electrostatic Interactions Increase the salt concentration (e.g., 150 mM NaCl) in the buffer to reduce charge-based interactions.[3][5]Lower non-specific binding at all ligand concentrations.
Binding to Filters (in filtration assays) Pre-soak the filters in a blocking buffer. Try different types of filter materials. Increase the volume and/or temperature of the wash buffer.[1]Minimized binding of the ligand to the filter, leading to a lower and more consistent non-specific signal.

Experimental Protocols

Protocol 1: Determination of Optimal Blocking Agent Concentration

This protocol outlines the steps to determine the optimal concentration of a blocking agent (e.g., Bovine Serum Albumin - BSA) to minimize non-specific binding.

  • Prepare a series of blocking buffer concentrations: Prepare dilutions of your chosen blocking agent (e.g., 0.1%, 0.5%, 1%, 2%, and 5% BSA) in your assay buffer.

  • Coat the assay plate: If applicable, coat the wells of your microplate with the receptor preparation and incubate as required.

  • Wash the plate: Wash the wells with an appropriate wash buffer to remove any unbound receptor.

  • Block the plate: Add the different concentrations of the blocking buffer to the wells and incubate for a specified time (e.g., 1-2 hours at room temperature or overnight at 4°C).[9]

  • Wash the plate: Wash the wells thoroughly to remove the unbound blocking agent.

  • Perform the binding assay: Add your labeled ligand (at a concentration known to give a good signal) and a high concentration of an unlabeled competitor (to measure non-specific binding) to separate wells.

  • Incubate and wash: Incubate the plate for the required time to reach equilibrium, then wash to remove the unbound ligand.

  • Measure the signal: Read the plate using the appropriate detection method.

  • Analyze the data: Compare the non-specific binding signal across the different blocking agent concentrations. The optimal concentration is the one that provides the lowest non-specific binding without significantly affecting the specific binding signal.

Quantitative Data Summary

Table 1: Effect of Buffer Additives on Non-Specific Binding

Additive Typical Concentration Range Mechanism of Action Potential Issues
Bovine Serum Albumin (BSA) 0.1% - 5% (w/v)[5]Coats surfaces to prevent non-specific adsorption of the ligand.[3]Can sometimes interfere with specific binding at high concentrations.[6]
Non-fat Dry Milk 1% - 5% (w/v)[10]A mixture of proteins that effectively blocks non-specific sites.May contain endogenous enzymes or biotin that can interfere with certain assays.
Tween-20 0.01% - 0.1% (v/v)[2]Non-ionic detergent that disrupts hydrophobic interactions.[5]Can solubilize membrane proteins at high concentrations.
Sodium Chloride (NaCl) 50 mM - 500 mMShields electrostatic interactions between the ligand and other charged molecules.[3][5]High salt concentrations can disrupt some receptor-ligand interactions.

Visualizations

Troubleshooting_Workflow Troubleshooting High Non-Specific Binding Start High Non-Specific Binding Detected Check_Blocking Optimize Blocking Agent (Concentration, Type, Time) Start->Check_Blocking Check_Buffer Optimize Assay Buffer (pH, Salt Concentration) Start->Check_Buffer Check_Detergent Add/Optimize Detergent (e.g., Tween-20) Start->Check_Detergent Check_Incubation Optimize Incubation (Time, Temperature) Check_Blocking->Check_Incubation Resolved NSB Reduced to Acceptable Level Check_Blocking->Resolved Success Check_Buffer->Check_Incubation Check_Buffer->Resolved Success Check_Detergent->Check_Incubation Check_Detergent->Resolved Success Review_Ligand Evaluate Ligand Properties (Hydrophobicity, Charge) Check_Incubation->Review_Ligand Check_Incubation->Resolved Success Review_Ligand->Resolved Identified & Mitigated Consult Consult Literature or Technical Support Review_Ligand->Consult

Caption: A workflow for troubleshooting high non-specific binding.

NSB_Reduction_Strategies Key Strategies for Reducing Non-Specific Binding cluster_Buffer Buffer Components cluster_Blocking Blocking Agents cluster_Conditions Assay Parameters NSB Non-Specific Binding Buffer_Optimization Buffer Optimization NSB->Buffer_Optimization Blocking_Agents Use of Blocking Agents NSB->Blocking_Agents Assay_Conditions Modify Assay Conditions NSB->Assay_Conditions Controls Proper Controls NSB->Controls pH Adjust pH Buffer_Optimization->pH Salt Increase Salt Buffer_Optimization->Salt Detergent Add Detergent Buffer_Optimization->Detergent BSA BSA Blocking_Agents->BSA Milk Non-fat Milk Blocking_Agents->Milk Serum Normal Serum Blocking_Agents->Serum Temperature Optimize Temperature Assay_Conditions->Temperature Time Optimize Incubation Time Assay_Conditions->Time

Caption: Core strategies to mitigate non-specific binding.

References

Technical Support Center: 4-[(2R)-2-aminopropyl]phenol Dosing Regimen Refinement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of animal dosing regimens for 4-[(2R)-2-aminopropyl]phenol. Given the limited specific data on this compound, this guide leverages information from its parent compound, d-amphetamine, to provide a starting point for experimental design. It is crucial to note that while structurally related, the pharmacokinetic and pharmacodynamic profiles of this compound will require empirical determination.

Frequently Asked Questions (FAQs)

Q1: I am starting a new in vivo study with this compound. How do I determine the initial dose range for my animal model?

A1: Due to the scarcity of published data for this compound, a pragmatic approach is to use the dosing information for its parent compound, d-amphetamine, as a preliminary guide. For rodents, "low doses" of d-amphetamine are generally considered to be in the 0.1-0.4 mg/kg range, which have been shown to increase consummatory and spontaneous motor behaviors.[1] Higher doses, from 0.5 to 5.0 mg/kg, are often used to induce hyperlocomotion or stereotypy in models of psychosis.[2][3] It is recommended to start with a dose-response study that includes this range to identify the optimal dose for your specific experimental endpoint.

Q2: What is the primary mechanism of action I should be aware of when designing my experiments?

A2: The primary mechanism of action for amphetamines involves the modulation of monoamine neurotransmitters. Amphetamine increases the release and inhibits the reuptake of dopamine, norepinephrine, and to a lesser extent, serotonin in the synaptic cleft.[4][5] It also acts as an agonist at the trace amine-associated receptor 1 (TAAR1), which further modulates dopamine signaling.[6][7] These actions lead to increased stimulation of postsynaptic receptors.[4]

Q3: Are there any critical experimental factors that can influence the behavioral effects of this compound?

A3: Yes, the experimental environment can significantly impact the behavioral outcomes. For example, studies with d-amphetamine have shown that administering the drug in a novel environment can induce psychomotor sensitization at much lower doses compared to administration in the animal's home cage.[8] Therefore, it is essential to maintain consistency in your experimental setting and to consider the potential influence of environmental novelty on your results.

Q4: How should I prepare this compound for administration to my animals?

A4: The salt form of your compound will determine the appropriate vehicle. For water-soluble salts like hydrochloride or sulfate, sterile saline (0.9% NaCl) is a common vehicle for intraperitoneal (IP), subcutaneous (SC), or intravenous (IV) administration. If you are using the free base, you may need to use a vehicle containing a solubilizing agent, such as a small amount of DMSO or Tween 80, but be sure to run a vehicle-only control group to account for any effects of the vehicle itself.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in behavioral responses between animals. - Inconsistent drug administration (e.g., volume, injection site).- Differences in animal handling and stress levels.- Environmental factors influencing drug response.- Ensure all personnel are trained on consistent and accurate dosing techniques.- Acclimate animals to the experimental procedures and handling to minimize stress.- Standardize the experimental environment (e.g., lighting, noise levels, time of day for testing).[8]
Lack of a clear dose-response relationship. - The selected dose range may be too narrow or not centered around the effective concentration.- Saturation of the physiological response at the tested doses.- Broaden the dose range in your next study, including both lower and higher concentrations.- Consider that the dose-response curve may be non-linear (e.g., U-shaped).
Unexpected adverse effects (e.g., excessive stereotypy, seizures). - The initial doses selected were too high for the specific animal strain or species.- Potential for drug accumulation with repeated dosing.- Immediately lower the dose in subsequent cohorts.- If using a repeated dosing regimen, consider the half-life of the compound to avoid accumulation. Although the half-life of this compound is not well-defined, the half-life of d-amphetamine in rodents is relatively short, but repeated administration can lead to sensitization.
Results are not reproducible across different experimental days. - Circadian rhythm influencing drug metabolism and behavioral responses.- Changes in the experimental environment or procedure.- Conduct all experiments at the same time of day to minimize the impact of circadian variations.- Maintain a detailed experimental log to ensure procedures are identical across all testing sessions.

Data Presentation

Table 1: Suggested Starting Dose Ranges for this compound in Rodent Models (Based on d-amphetamine data)

Animal Model Dose Range (mg/kg) Route of Administration Expected Behavioral Effect Reference
Rat0.1 - 0.4IP, SC, IVIncreased consummatory and spontaneous motor activity[1]
Rat0.5 - 1.0IP, SCHyperlocomotion[2]
Rat2.0 - 5.0IP, SCStereotypy, deficits in prepulse inhibition[2]
Mouse2.0IPAnxiogenic effects in the elevated plus maze[9]

Table 2: Pharmacokinetic Parameters of d-amphetamine (as a reference)

Parameter Value Species Notes Reference
Bioavailability>75% (oral)Human-[10]
Half-life~9-11 hours (d-amphetamine)HumanUrine pH dependent[10]
Protein Binding~20%Human-[10]
MetabolismHepatic (CYP2D6)Human-[10]
Therapeutic Plasma Concentration20 - 60 ng/mLHuman (ADHD)Correlates with improved performance in a rat attention task.[11]

Experimental Protocols

Protocol 1: Dose-Response Study for Locomotor Activity in Rats

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Housing: House animals in pairs with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Acclimation: Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Drug Preparation: Prepare solutions of this compound at concentrations of 0.1, 0.3, 1.0, and 3.0 mg/mL in sterile saline.

  • Dosing: Administer the drug or vehicle (saline) via intraperitoneal (IP) injection at a volume of 1 mL/kg.

  • Behavioral Testing: Immediately after injection, place each rat in an open-field arena (e.g., 40x40 cm) and record locomotor activity for 60 minutes using an automated tracking system.

  • Data Analysis: Analyze the total distance traveled, time spent in the center of the arena, and stereotypic behaviors. Compare the effects of different doses to the vehicle control group using a one-way ANOVA followed by post-hoc tests.

Protocol 2: Assessment of Cognitive Enhancement in a Sustained Attention Task in Rats

  • Animals and Training: Train rats on the five-choice serial reaction time (5-CSRT) task until stable baseline performance is achieved.[12]

  • Drug Preparation: Based on the results of the locomotor activity study, select a range of non-locomotor-impairing doses of this compound. Prepare solutions in sterile saline.

  • Dosing: Administer the selected doses or vehicle via IP injection 30 minutes before the start of the 5-CSRT session.

  • Behavioral Testing: Conduct the 5-CSRT session and record parameters such as accuracy, omissions, premature responses, and response latencies.

  • Data Analysis: Analyze the effects of different doses on task performance using a repeated-measures ANOVA.

Visualizations

Amphetamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AMPH Amphetamine / 4-HAP TAAR1 TAAR1 AMPH->TAAR1 Agonist VMAT2 VMAT2 AMPH->VMAT2 Inhibits DAT Dopamine Transporter (DAT) AMPH->DAT Substrate (Reverse Transport) TAAR1->DAT Phosphorylates Dopamine_Vesicle Dopamine Vesicle Cytosolic_DA Cytosolic Dopamine Dopamine_Vesicle->Cytosolic_DA Release into Cytosol Synaptic_DA Synaptic Dopamine DAT->Synaptic_DA Increases Cytosolic_DA->DAT Transported out DA_Receptor Dopamine Receptor Synaptic_DA->DA_Receptor Binds Postsynaptic_Effect Postsynaptic Effect (e.g., Cellular Response) DA_Receptor->Postsynaptic_Effect Activates

Caption: Amphetamine's mechanism of action on dopamine signaling.

Experimental_Workflow start Start: Define Experimental Question dose_selection Preliminary Dose Selection (Based on Amphetamine Data) start->dose_selection dose_response Dose-Response Study (e.g., Locomotor Activity) dose_selection->dose_response data_analysis1 Analyze Behavioral & Adverse Effects dose_response->data_analysis1 dose_refinement Refine Dose Range for Efficacy Studies data_analysis1->dose_refinement efficacy_study Conduct Efficacy Study (e.g., Cognitive Task) dose_refinement->efficacy_study pk_pd_study Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy_study->pk_pd_study data_analysis2 Correlate Plasma Levels with Efficacy pk_pd_study->data_analysis2 end End: Optimized Dosing Regimen data_analysis2->end

Caption: Workflow for refining animal dosing regimens.

References

Identifying and characterizing impurities in 4-[(2R)-2-aminopropyl]phenol samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[(2R)-2-aminopropyl]phenol. The focus is on the identification and characterization of process-related and degradation impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most likely process-related impurities in my this compound sample?

A1: Process-related impurities are typically derived from the synthetic route. A common method for producing enantiomerically pure amines is through the chiral resolution of a racemic mixture. Therefore, the most probable impurities include:

  • The (2S)-enantiomer: The opposite enantiomer, 4-[(2S)-2-aminopropyl]phenol, is the most likely impurity if the chiral resolution is incomplete.

  • Residual Starting Materials: Depending on the specific synthetic pathway, these could include 4-hydroxyphenylacetone or p-hydroxybenzaldehyde and nitroethane.

  • Intermediates: An example is the racemic mixture of 4-(2-aminopropyl)phenol before resolution.

  • Chiral Resolving Agent: A chiral acid, such as L-(+)-tartaric acid or D-(-)-mandelic acid, is often used for resolution and may be present in trace amounts.

Q2: What types of degradation products should I be concerned about?

A2: Based on the structure of this compound, which contains a phenol and an amino group, the primary degradation pathways are oxidation and photodecomposition. Forced degradation studies are essential to identify and characterize these potential degradants. Common degradation products could arise from:

  • Oxidation: The phenol group is susceptible to oxidation, which can lead to the formation of colored quinone-type structures. The amino group can also be oxidized.

  • Photodecomposition: Exposure to light, particularly UV light, can lead to the formation of various degradation products.

Q3: What analytical techniques are recommended for impurity analysis?

A3: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is the primary tool for separating and quantifying impurities. Chiral HPLC is necessary to determine the enantiomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of non-volatile impurities and degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the characterization of unknown impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used for the identification of functional groups present in impurities.

Troubleshooting Guides

Problem: An unknown peak is observed in my HPLC chromatogram.

Possible Cause Troubleshooting Steps
Process-Related Impurity 1. Review the synthetic scheme to identify potential starting materials, intermediates, or by-products that could correspond to the unknown peak. 2. Synthesize or procure reference standards for the suspected impurities and compare their retention times with the unknown peak. 3. Utilize LC-MS to obtain the mass of the unknown peak and compare it with the masses of potential impurities.
Degradation Product 1. Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to see if the peak intensity increases under any of these conditions.[1][2] 2. Isolate the impurity using preparative HPLC and characterize its structure using NMR and high-resolution MS.
Contamination 1. Check the purity of the solvents and reagents used in the sample preparation and HPLC mobile phase. 2. Analyze a blank injection (solvent without the sample) to rule out contamination from the system or solvent.

Problem: My sample has a pinkish or brownish discoloration.

Possible Cause Troubleshooting Steps
Oxidation of the Phenol Group 1. This is a common issue with phenolic compounds. The discoloration is likely due to the formation of quinone-like structures. 2. Store the sample under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. 3. Use antioxidants in formulated products if applicable. 4. Analyze the sample by HPLC-UV/Vis to detect the presence of chromophoric degradation products.

Problem: The enantiomeric excess (e.e.) of my sample is lower than expected.

Possible Cause Troubleshooting Steps
Incomplete Chiral Resolution 1. Optimize the chiral resolution step by screening different chiral resolving agents, solvents, and crystallization temperatures. 2. Perform multiple recrystallizations of the diastereomeric salt to improve the purity of the desired diastereomer.
Racemization 1. Investigate the stability of the chiral center under the conditions of the final purification and storage. Exposure to harsh acidic or basic conditions, or elevated temperatures, could potentially lead to racemization.
Inaccurate Analytical Method 1. Ensure the chiral HPLC method is properly validated for specificity, linearity, accuracy, and precision. 2. Verify the resolution between the two enantiomers is adequate (typically Rs > 1.5).

Data Presentation

Table 1: Potential Process-Related Impurities in this compound

Impurity Name Structure Origin Typical Analytical Method
4-[(2S)-2-aminopropyl]phenol(S)-enantiomer of the APIIncomplete Chiral ResolutionChiral HPLC
4-HydroxyphenylacetoneStarting MaterialUnreacted Starting MaterialHPLC, GC-MS
p-HydroxybenzaldehydeStarting MaterialUnreacted Starting MaterialHPLC
NitroethaneStarting MaterialUnreacted Starting MaterialGC-MS
4-(2-Nitropropyl)phenolIntermediateUnreduced IntermediateHPLC, LC-MS
L-(+)-Tartaric AcidChiral Resolving AgentResidual from ResolutionHPLC, Ion Chromatography

Table 2: Potential Degradation Products of this compound

Degradation Pathway Potential Product(s) Stress Condition Typical Analytical Method
OxidationQuinone derivativesOxidative (e.g., H₂O₂)HPLC, LC-MS
PhotodegradationVarious photoproductsExposure to UV/Visible lightHPLC, LC-MS
Thermal DegradationThermally induced byproductsHigh TemperatureHPLC, LC-MS

Experimental Protocols

1. General HPLC Method for Impurity Profiling

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 5% B to 95% B over 30 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm and 280 nm

  • Injection Volume: 10 µL

2. Chiral HPLC Method for Enantiomeric Purity

  • Column: Chiral stationary phase (e.g., cellulose or amylose-based)

  • Mobile Phase: Isocratic mixture of n-hexane and ethanol with a small amount of a basic modifier like diethylamine (e.g., 80:20:0.1 v/v/v). The exact ratio will need to be optimized for the specific column.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Forced Degradation Study Protocol

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to UV light (e.g., 254 nm) and visible light for a defined period.

Note: The severity of the stress conditions should be adjusted to achieve a target degradation of 5-20%.[3]

Visualizations

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediates cluster_resolution Chiral Resolution cluster_final Final Product p_hydroxybenzaldehyde p-Hydroxy- benzaldehyde nitropropene 4-(2-Nitroprop-1-en-1-yl)phenol p_hydroxybenzaldehyde->nitropropene nitroethane Nitroethane nitroethane->nitropropene racemic_amine Racemic 4-(2-aminopropyl)phenol nitropropene->racemic_amine Reduction diastereomeric_salts Diastereomeric Salts racemic_amine->diastereomeric_salts chiral_acid Chiral Acid (e.g., L-Tartaric Acid) chiral_acid->diastereomeric_salts separation Crystallization & Separation diastereomeric_salts->separation final_product This compound separation->final_product Liberation of Free Amine

Caption: Plausible Synthetic Pathway for this compound.

Troubleshooting_Workflow start Unknown Peak in HPLC check_synthesis Review Synthesis Route for Potential Impurities start->check_synthesis forced_degradation Perform Forced Degradation Studies start->forced_degradation analyze_blank Analyze Blank Injection start->analyze_blank lcms_analysis Analyze by LC-MS check_synthesis->lcms_analysis forced_degradation->lcms_analysis identify_contamination Contamination Identified analyze_blank->identify_contamination compare_standards Compare with Reference Standards lcms_analysis->compare_standards isolate_characterize Isolate and Characterize (NMR, HRMS) lcms_analysis->isolate_characterize identify_process_impurity Process-Related Impurity Identified compare_standards->identify_process_impurity identify_degradation_product Degradation Product Identified isolate_characterize->identify_degradation_product Forced_Degradation_Pathway api This compound oxidation Oxidation (e.g., H₂O₂) api->oxidation photolysis Photolysis (UV/Vis Light) api->photolysis hydrolysis Hydrolysis (Acid/Base) api->hydrolysis thermolysis Thermolysis (Heat) api->thermolysis quinone Quinone-type Products oxidation->quinone photoproducts Various Photoproducts photolysis->photoproducts hydrolysis_products Hydrolysis Products hydrolysis->hydrolysis_products thermal_products Thermal Degradants thermolysis->thermal_products

References

Validation & Comparative

Validation of a New Analytical Method for 4-[(2R)-2-aminopropyl]phenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a newly proposed High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of 4-[(2R)-2-aminopropyl]phenol against two alternative analytical techniques: a classical spectrophotometric method and an advanced HPLC-Tandem Mass Spectrometry (HPLC-MS/MS) method. The performance of each method is evaluated based on key validation parameters to guide researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific analytical needs.

Introduction to this compound and its Analysis

This compound is a phenolic compound of interest in pharmaceutical development. Accurate and precise quantification of this analyte is crucial for quality control, stability studies, and pharmacokinetic assessments. The selection of an appropriate analytical method depends on the specific requirements of the analysis, including desired sensitivity, selectivity, sample matrix complexity, and throughput. This guide presents a validation summary of a new, robust HPLC-UV method and compares its performance characteristics with a traditional spectrophotometric method and a high-sensitivity HPLC-MS/MS method. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Comparative Analysis of Analytical Methods

The performance of the new HPLC-UV method was evaluated against a spectrophotometric method based on the 4-aminoantipyrine reaction and a highly sensitive HPLC-MS/MS method. A summary of the key validation parameters for each method is presented in Table 1.

Table 1: Comparison of Validation Parameters for Analytical Methods
Validation ParameterNew HPLC-UV MethodAlternative Method 1: SpectrophotometricAlternative Method 2: HPLC-MS/MS
Linearity (R²) > 0.999> 0.995> 0.999
Range (µg/mL) 1 - 2005 - 500.01 - 50
Accuracy (% Recovery) 98.5 - 101.2%95.0 - 105.0%99.1 - 100.8%
Precision (%RSD) < 1.5%< 5.0%< 1.0%
Limit of Detection (LOD) 0.35 µg/mL1.07 µg/mL0.003 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL3.5 µg/mL0.01 µg/mL
Specificity High (Separates from related substances)Low (Reacts with other phenols)Very High (Mass-based detection)
Robustness HighModerateHigh

Note: The data presented in this table is representative of typical performance for these analytical techniques based on published literature for similar phenolic compounds.[6][7][8]

Experimental Protocols

Detailed methodologies for the new HPLC-UV method and the two alternative methods are provided below.

New Analytical Method: HPLC-UV

This method provides a robust and specific approach for the quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm

Procedure:

  • Prepare a stock solution of the this compound reference standard in the mobile phase.

  • Generate a calibration curve by preparing a series of dilutions from the stock solution.

  • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

  • Inject the standards and samples onto the HPLC system.

  • Quantify the analyte by comparing the peak area of the sample to the calibration curve.

Alternative Method 1: Spectrophotometric Analysis

This method is a simpler, lower-cost alternative for the determination of total phenolic content.[9]

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • 4-Aminoantipyrine solution

  • Potassium ferricyanide solution

  • Ammonium hydroxide buffer (pH 10)

  • This compound reference standard

Procedure:

  • Prepare a stock solution of the this compound reference standard.

  • Create a series of calibration standards by diluting the stock solution.

  • To each standard and sample, add the ammonium hydroxide buffer, followed by the 4-aminoantipyrine solution and the potassium ferricyanide solution.

  • Allow the color to develop for 15 minutes.

  • Measure the absorbance at 510 nm.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Alternative Method 2: HPLC-MS/MS

This method offers the highest sensitivity and selectivity, making it ideal for trace analysis or complex matrices.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (0.1%)

  • This compound reference standard

Chromatographic and MS Conditions:

  • Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined.

Procedure:

  • Prepare stock and working standard solutions of the analyte.

  • Prepare samples, potentially including a solid-phase extraction (SPE) step for matrix cleanup.

  • Inject the standards and samples into the LC-MS/MS system.

  • Quantify the analyte using the area of the specific MRM transition peak and compare it to the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflow of the new HPLC-UV method and a logical comparison of the three analytical methods.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_std Prepare Stock Standard start->prep_std prep_sample Prepare Sample Solution start->prep_sample prep_cal Prepare Calibration Standards prep_std->prep_cal hplc HPLC System prep_cal->hplc filter_sample Filter Sample prep_sample->filter_sample filter_sample->hplc column C18 Column hplc->column detector UV Detector (275 nm) column->detector data_acq Data Acquisition detector->data_acq integration Peak Integration data_acq->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification end End quantification->end

Caption: Experimental workflow for the new HPLC-UV method.

logical_comparison cluster_methods Analytical Methods cluster_params Performance Characteristics hplc_uv New HPLC-UV sensitivity Sensitivity hplc_uv->sensitivity Moderate specificity Specificity hplc_uv->specificity High cost Cost hplc_uv->cost Moderate throughput Throughput hplc_uv->throughput High spectro Spectrophotometric spectro->sensitivity Low spectro->specificity Low spectro->cost Low spectro->throughput High hplc_ms HPLC-MS/MS hplc_ms->sensitivity Very High hplc_ms->specificity Very High hplc_ms->cost High hplc_ms->throughput Moderate

Caption: Comparison of analytical methods by performance.

Conclusion

The newly proposed HPLC-UV method for the quantification of this compound demonstrates a favorable balance of performance, cost, and efficiency. It offers high specificity and robustness, making it well-suited for routine quality control and release testing. The traditional spectrophotometric method, while simple and inexpensive, lacks specificity and sensitivity, limiting its application to preliminary or screening purposes where interferences from other phenolic compounds are not a concern. For applications requiring the highest level of sensitivity and selectivity, such as bioanalysis or trace impurity detection, the HPLC-MS/MS method is the superior choice, albeit with higher operational costs and complexity. The selection of the most appropriate method should be based on a thorough consideration of the analytical requirements, sample characteristics, and available resources.

References

Cross-Validation of In Vitro and In Vivo Results for 4-[(2R)-2-aminopropyl]phenol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available in vitro and in vivo data for 4-[(2R)-2-aminopropyl]phenol and its structural analog, p-tyramine, against a selective TAAR1 agonist, RO5256390. Due to the limited publicly available data for this compound, p-tyramine, a closely related endogenous trace amine, is used as a proxy to infer its potential biological activity. Both compounds are compared to RO5256390, a well-characterized pharmacological tool for studying the Trace Amine-Associated Receptor 1 (TAAR1).

Introduction to this compound and TAAR1

This compound is a phenol derivative with a structural resemblance to endogenous trace amines like p-tyramine and psychostimulants like amphetamine. These structural similarities strongly suggest that this compound likely acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic neurotransmission, including dopamine, serotonin, and norepinephrine systems.[1][2][3][4][5][6] Activation of TAAR1 is a promising therapeutic strategy for various neuropsychiatric disorders, including schizophrenia, depression, and addiction.[2][4][5][7]

In Vitro Data Comparison

The in vitro activity of TAAR1 agonists is typically assessed through receptor binding assays to determine affinity (Ki) and functional assays to measure potency (EC50) in eliciting a cellular response, commonly the production of cyclic AMP (cAMP).[3][8][9]

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)Efficacy (% of β-phenylethylamine)
p-Tyramine (proxy for this compound)TAAR1cAMP AccumulationHumanNot Reported70 - 1100[3]~100%
cAMP AccumulationRatNot Reported69[9]Not Reported
RO5256390 TAAR1Radioligand BindingHuman4.1[10]
Radioligand BindingRat9.1[10]
cAMP AccumulationHuman17[10]81%[10]
cAMP AccumulationRat47[10]76%[10]

In Vivo Data Comparison

In vivo studies are crucial to understand the physiological effects of a compound. For TAAR1 agonists, these studies often involve animal models to assess their impact on neurotransmitter levels and behavior.

CompoundAnimal ModelAdministration RouteDoseKey In Vivo Effect
p-Tyramine (proxy for this compound)RatIntraperitonealNot SpecifiedReduced serum prolactin levels.[11]
IntrastriatalNot SpecifiedIncreased extracellular dopamine levels.[12]
Not Specified10 µMDecreased the firing rate of dopaminergic neurons.[13]
RO5256390 RatIntravenousNot SpecifiedInhibited firing of serotonin and dopamine neurons.[7]
RatOral (chronic)Not SpecifiedIncreased excitability of serotonin and dopamine neurons.[7]
RatNot Specified5 and 15 µgReduced binge-like eating behavior.[14]
MouseNot SpecifiedNot SpecifiedSuppressed firing rates of VTA dopaminergic and DRN serotonergic neurons.[15]
MouseIntraperitonealNot SpecifiedTransiently reduces alcohol consumption.[16]

Signaling Pathway of TAAR1 Activation

Activation of TAAR1 by an agonist like this compound is expected to initiate a downstream signaling cascade. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6][17] This cAMP increase can then activate Protein Kinase A (PKA), which in turn can modulate the function of various cellular proteins, including transcription factors and ion channels. Furthermore, TAAR1 signaling can also involve other pathways, such as the extracellular signal-regulated kinase (ERK) and protein kinase B (Akt)/glycogen synthase kinase 3β (GSK3β) pathways, and can interact with other receptors, notably the dopamine D2 receptor.[1]

TAAR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound (Agonist) TAAR1 TAAR1 Agonist->TAAR1 Binds to Gs Gαs TAAR1->Gs Activates ERK ERK TAAR1->ERK Activates Akt Akt/GSK3β TAAR1->Akt Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gs->AC Activates PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neurotransmission PKA->Cellular_Response Leads to ERK->Cellular_Response Akt->Cellular_Response

References

Comparative analysis of the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-aminopropyl)phenol, also known as p-hydroxyamphetamine or α-methyltyramine, is a sympathomimetic amine and a major metabolite of amphetamine.[1][2][3] As a chiral molecule, it exists as two distinct enantiomers: (R)-4-(2-aminopropyl)phenol and (S)-4-(2-aminopropyl)phenol. It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including variations in receptor binding, efficacy, and metabolic profiles.[4] This guide provides a comparative analysis of the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol, summarizing the available physicochemical data, and discussing their potential pharmacological differences based on related compounds. While direct comparative studies on the individual enantiomers are limited, this guide aims to provide a comprehensive overview for research and drug development purposes.

Physicochemical Properties

The fundamental physicochemical properties of the enantiomers of 4-(2-aminopropyl)phenol are identical, as is characteristic of enantiomeric pairs. However, they differ in their interaction with plane-polarized light.

Property(R)-4-(2-aminopropyl)phenol(S)-4-(2-aminopropyl)phenolRacemic 4-(2-aminopropyl)phenol
Molecular Formula C₉H₁₃NOC₉H₁₃NOC₉H₁₃NO
Molecular Weight 151.21 g/mol 151.21 g/mol 151.21 g/mol
CAS Number 1518-89-41693-66-9103-86-6
Melting Point 110.5-111.5 °C (for the (-)-enantiomer)[2]Not explicitly found125-126 °C
Optical Rotation [α]D¹⁷ -52.0° (c=1, EtOH) (for the (-)-enantiomer)[2]Not explicitly found

Pharmacological Profile: A Comparative Overview

Adrenergic, Dopaminergic, and Serotonergic Systems

The parent compound, amphetamine, demonstrates stereoselectivity in its interaction with monoamine systems. The dextrorotatory (S)-isomer of amphetamine is a more potent central nervous system stimulant than the levorotatory (R)-isomer, primarily due to its stronger effects on the dopaminergic system.[6] Conversely, the (R)-isomer can have more pronounced effects on the peripheral nervous system. Given that 4-(2-aminopropyl)phenol is a metabolite of amphetamine, it is plausible that its enantiomers also exhibit differential activity at adrenergic, dopaminergic, and serotonergic receptors and transporters.

It is hypothesized that one enantiomer may show a higher affinity and/or efficacy for norepinephrine transporters, leading to more potent sympathomimetic effects, while the other may have a greater impact on serotonin release. For instance, studies on amphetamine have shown that the d-isomer is two to three times more potent than the l-isomer in causing serotonin-mediated behavioral syndromes in rats.[7]

Trace Amine-Associated Receptor 1 (TAAR1)

Racemic 4-hydroxyamphetamine is an agonist of the trace amine-associated receptor 1 (TAAR1), with a reported EC50 of approximately 0.2 μM in HEK293 cells expressing rat TAAR1.[5] Importantly, TAAR1 displays species-dependent stereoselectivity for para-hydroxyamphetamine, suggesting that the (R)- and (S)-enantiomers likely have different potencies at this receptor in humans.[8]

Experimental Protocols

Enantioselective Synthesis

The synthesis of enantiomerically pure (R)- and (S)-4-(2-aminopropyl)phenol can be achieved through various stereoselective synthetic routes. A common approach involves the use of chiral auxiliaries or catalysts to control the stereochemistry of the key bond-forming reactions. Alternatively, resolution of the racemic mixture can be performed. One documented method for the purification of the (R)-(-)-enantiomer involves crystallization from ethanol or benzene.[2]

A general synthetic workflow for obtaining the individual enantiomers is outlined below:

G cluster_synthesis Enantioselective Synthesis Start 4-Hydroxyphenylacetone Step1 Chiral Reductive Amination Start->Step1 Step2 Separation of Diastereomers (if applicable) Step1->Step2 Step3 Removal of Chiral Auxiliary Step2->Step3 R_Enantiomer (R)-4-(2-aminopropyl)phenol Step3->R_Enantiomer S_Enantiomer (S)-4-(2-aminopropyl)phenol Step3->S_Enantiomer

Caption: General workflow for the enantioselective synthesis of (R)- and (S)-4-(2-aminopropyl)phenol.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

The separation and quantification of the (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol are crucial for their individual study. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose.[9] While a specific, validated protocol for 4-(2-aminopropyl)phenol is not detailed in the readily available literature, methods for the chiral separation of amphetamine and its metabolites can be adapted.

Example Protocol (Adapted from Amphetamine Separation): [10]

  • Column: Chiral stationary phase column, such as one based on cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., ethanol or isopropanol) with a basic additive (e.g., 0.1% diethylamine) to improve peak shape for the basic amine.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., ~220 nm or ~275 nm).

  • Temperature: Controlled column temperature (e.g., 25 °C) to ensure reproducibility.

Experimental Workflow for Chiral HPLC Analysis:

G cluster_hplc Chiral HPLC Workflow Sample Racemic 4-(2-aminopropyl)phenol Sample Injection Inject onto Chiral HPLC Column Sample->Injection Separation Separation of Enantiomers Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with Two Peaks Detection->Chromatogram Quantification Quantification of (R) and (S) Enantiomers Chromatogram->Quantification

Caption: Workflow for the chiral separation and quantification of 4-(2-aminopropyl)phenol enantiomers by HPLC.

Signaling Pathways

The pharmacological effects of 4-(2-aminopropyl)phenol enantiomers are likely mediated through the modulation of adrenergic, dopaminergic, and serotonergic signaling pathways. As releasing agents, they would increase the synaptic concentrations of these neurotransmitters, leading to the activation of their respective G-protein coupled receptors (GPCRs).

Adrenergic Signaling

Increased norepinephrine levels would lead to the activation of α- and β-adrenergic receptors, triggering downstream signaling cascades involving adenylyl cyclase and phospholipase C.

G cluster_adrenergic Adrenergic Signaling NE Norepinephrine AR Adrenergic Receptor (GPCR) NE->AR G_protein G-Protein Activation AR->G_protein Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Phospholipase_C Phospholipase C G_protein->Phospholipase_C cAMP cAMP Adenylyl_Cyclase->cAMP PKA Protein Kinase A cAMP->PKA Response Cellular Response PKA->Response IP3_DAG IP3 / DAG Phospholipase_C->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Ca_PKC->Response

Caption: Simplified overview of adrenergic signaling pathways.

Dopaminergic and Serotonergic Signaling

Similarly, elevated levels of dopamine and serotonin would activate their respective receptor subtypes, leading to a cascade of intracellular events that modulate neuronal activity and behavior. The specific downstream effects would depend on the receptor subtype activated (e.g., D1-like vs. D2-like dopamine receptors; various 5-HT receptor families).

Conclusion and Future Directions

The (R)- and (S)-enantiomers of 4-(2-aminopropyl)phenol represent distinct chemical entities with the potential for different pharmacological profiles. While direct comparative data is currently lacking, the known stereoselectivity of related amphetamine compounds suggests that significant differences in their interactions with adrenergic, dopaminergic, serotonergic, and TAAR1 systems are likely. Further research is warranted to elucidate the specific receptor binding affinities and functional activities of each enantiomer. Such studies would require the synthesis or chiral separation of the individual isomers, followed by comprehensive in vitro and in vivo pharmacological characterization. This knowledge will be critical for understanding their respective therapeutic potentials and toxicological profiles, and for guiding future drug development efforts in this chemical space.

References

A Head-to-Head Comparison: 4-[(2R)-2-aminopropyl]phenol and Amphetamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of 4-[(2R)-2-aminopropyl]phenol, also known as p-hydroxyamphetamine (p-OHA), and its parent compound, amphetamine. Both are sympathomimetic amines that exert significant effects on the central nervous system. This analysis delves into their chemical properties, mechanisms of action, and pharmacological effects, supported by experimental data to inform research and drug development efforts.

Chemical and Physical Properties

While sharing a core phenethylamine structure, the addition of a hydroxyl group to the para position of the phenyl ring in this compound significantly alters its physicochemical properties compared to amphetamine.

PropertyThis compoundAmphetamine
Chemical Formula C₉H₁₃NOC₉H₁₃N
Molar Mass 151.21 g/mol 135.21 g/mol
Structure A substituted phenethylamine with a hydroxyl group at the para-position of the phenyl ring.A potent central nervous system stimulant of the phenethylamine class.
Synonyms p-hydroxyamphetamine (p-OHA), Norpholedrine, Oxyamphetaminealpha-methylphenethylamine, Benzedrine (racemic), Dexedrine (dextroamphetamine)

Mechanism of Action: A Tale of Two Amines

Both compounds act as indirect-acting sympathomimetics, primarily by increasing the synaptic concentrations of catecholamine neurotransmitters, namely dopamine (DA) and norepinephrine (NE). However, their potencies and specific interactions with key protein targets differ.

Monoamine Transporters: The Primary Targets

Amphetamine is a well-established substrate and inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET). It is taken up into the presynaptic neuron by these transporters and subsequently triggers the reverse transport (efflux) of dopamine and norepinephrine from the neuron into the synaptic cleft.[1][2]

This compound also interacts with these transporters to inhibit the reuptake and promote the release of norepinephrine and, to a lesser extent, dopamine.[3][4] However, comparative studies indicate that amphetamine is a more potent inhibitor of norepinephrine uptake than its hydroxylated metabolite.

Experimental Data: Inhibition of Norepinephrine Uptake

The following data is derived from a study by Wenger and Rutledge (1974), which investigated the effects of amphetamine and its metabolites on the uptake of ³H-norepinephrine in rat cerebral cortex slices.

CompoundIC₅₀ for NE Uptake Inhibition (µM)
d-Amphetamine0.28
4-Hydroxyamphetamine (p-OHA)2.5

Experimental Protocol: Norepinephrine Uptake Assay in Rat Cerebral Cortex Slices

This protocol is based on the methodology described by Wenger and Rutledge (1974).

  • Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats were dissected and sliced to a thickness of 0.4 mm.

  • Incubation: Slices were pre-incubated in Krebs-Ringer phosphate buffer at 37°C for 15 minutes.

  • Drug Treatment: Various concentrations of d-amphetamine or 4-hydroxyamphetamine were added to the incubation medium.

  • Radiolabeling: ³H-norepinephrine (specific activity 5-10 Ci/mmol) was added to a final concentration of 0.1 µM, and the incubation continued for 10 minutes.

  • Wash: The slices were rapidly washed with ice-cold buffer to terminate the uptake process.

  • Analysis: The amount of ³H-norepinephrine taken up by the slices was determined by liquid scintillation counting. IC₅₀ values were calculated from the concentration-response curves.

cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Packaging NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Packaging DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release NE_cyto Cytosolic Norepinephrine NE_vesicle->NE_cyto Release DA_cyto->VMAT2 DAT DAT DA_cyto->DAT Reverse Transport NE_cyto->VMAT2 NET NET NE_cyto->NET Reverse Transport DA_synapse Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_synapse Norepinephrine NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binding Amphetamine Amphetamine Amphetamine->DAT Blocks Reuptake Amphetamine->NET Blocks Reuptake pOHA This compound pOHA->NET Blocks Reuptake (less potent) DAT->DA_cyto Reuptake NET->NE_cyto Reuptake

Mechanism of Action at Monoamine Transporters
Trace Amine-Associated Receptor 1 (TAAR1)

Both amphetamine and this compound are agonists of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor that modulates monoaminergic neurotransmission.[4][5][6] Activation of TAAR1 can lead to a reduction in the firing rate of dopamine neurons and can also influence the function of monoamine transporters.

Experimental Data: TAAR1 Agonist Potency

Data from Reese et al. (2007) demonstrates the agonist activity of both compounds at rat TAAR1 expressed in HEK-293 cells.

CompoundEC₅₀ at rat TAAR1 (µM)
S-(+)-Amphetamine0.46
S-(+)-p-Hydroxyamphetamine0.18

Experimental Protocol: TAAR1 Functional Assay

This protocol is based on the methodology described by Reese et al. (2007).

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells were stably transfected with the rat TAAR1 gene.

  • cAMP Measurement: Cells were incubated with various concentrations of the test compounds (S-(+)-amphetamine or S-(+)-p-hydroxyamphetamine).

  • Analysis: The intracellular accumulation of cyclic AMP (cAMP) was measured using a competitive binding assay. EC₅₀ values were determined from the concentration-response curves.

cluster_intracellular Intracellular Signaling TAAR1 TAAR1 G_protein G-protein TAAR1->G_protein Activates Adenylyl_cyclase Adenylyl Cyclase G_protein->Adenylyl_cyclase Activates cAMP cAMP Adenylyl_cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects PKA->Downstream Phosphorylates DAT DAT Downstream->DAT Modulates Function NET NET Downstream->NET Modulates Function Amphetamine Amphetamine Amphetamine->TAAR1 Agonist pOHA This compound pOHA->TAAR1 Agonist (more potent)

TAAR1 Signaling Pathway

Pharmacological Effects: In Vivo Comparison

The differences in their mechanisms of action translate to distinct in vivo pharmacological profiles, particularly concerning their effects on locomotor activity.

Locomotor Activity

Amphetamine is well-known for its dose-dependent stimulation of locomotor activity in rodents.[7] This effect is primarily attributed to the enhanced dopaminergic neurotransmission in the nucleus accumbens.

Studies on this compound have shown that it also increases locomotor activity when administered directly into the brain (intracerebroventricularly) in mice. This effect is also mediated by the dopaminergic system. However, direct comparative studies on locomotor activity following systemic administration are needed for a complete picture.

Experimental Data: Locomotor Activity in Mice

The following data is a qualitative summary from studies by Onogi et al. (2009) for p-hydroxyamphetamine and various sources for amphetamine.

CompoundDoseRoute of AdministrationEffect on Locomotor Activity
Amphetamine1-5 mg/kgIntraperitoneal (i.p.)Significant, dose-dependent increase
p-Hydroxyamphetamine10-100 nmolIntracerebroventricular (i.c.v.)Significant, dose-dependent increase

Experimental Protocol: Locomotor Activity Assessment in Mice

This protocol is a generalized procedure based on common practices in behavioral pharmacology.

  • Animals: Male mice (e.g., C57BL/6 strain) are individually housed and habituated to the testing room.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record horizontal and vertical movements.

  • Procedure: Mice are placed in the open-field arena for a habituation period (e.g., 30-60 minutes). Following habituation, they are administered either vehicle, amphetamine (i.p.), or p-hydroxyamphetamine (i.c.v.).

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) post-injection.

  • Analysis: Data is analyzed using ANOVA to compare the effects of different doses of the compounds to the vehicle control group.

Experimental Workflow for Locomotor Activity

Summary and Conclusion

This comparative guide highlights the key differences and similarities between this compound and amphetamine. The presence of a hydroxyl group in this compound reduces its potency as a norepinephrine reuptake inhibitor compared to amphetamine. Conversely, it exhibits a higher potency as an agonist at the TAAR1 receptor.

These molecular distinctions likely underlie differences in their overall pharmacological profiles. While both compounds stimulate locomotor activity through dopaminergic mechanisms, the route of administration and relative potencies for different targets suggest that their in vivo effects may not be identical.

For researchers and drug development professionals, these findings underscore the importance of considering metabolic transformations and the nuanced interactions with multiple targets when designing and evaluating novel psychostimulant compounds. Further head-to-head studies, particularly those examining dopamine release potency and in vivo behavioral effects following systemic administration, are warranted to fully elucidate the comparative pharmacology of these two molecules.

References

In Silico Modeling and Comparative Docking Studies of 4-[(2R)-2-aminopropyl]phenol at Trace Amine-Associated Receptor 1 (TAAR1)

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico modeling and docking studies of 4-[(2R)-2-aminopropyl]phenol, a potent agonist of the Trace Amine-Associated Receptor 1 (TAAR1), with other notable TAAR1 agonists. The information presented herein is supported by experimental data from publicly available literature, offering researchers a valuable resource for drug discovery and development efforts targeting TAAR1.

Comparative Analysis of TAAR1 Agonists

This compound, also known as (R)-p-hydroxyamphetamine, is a metabolite of amphetamine and a known agonist of TAAR1.[1][2] Its activity at TAAR1 is of significant interest for the development of therapeutics for neuropsychiatric disorders. To provide a clear performance comparison, the following table summarizes the binding affinities (Kᵢ) and functional potencies (EC₅₀) of this compound and other key TAAR1 agonists.

CompoundReceptor SpeciesBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)
This compound ((R)-p-hydroxyamphetamine) rat TAAR1Not Reported190
mouse TAAR1Not Reported370
p-hydroxyamphetamine (isomer not specified) rat TAAR1Not Reported~200
Ulotaront (SEP-363856) human TAAR1Not Reported38 - 140
Ralmitaront (RO6889450) human TAAR1Not Reported110.4
RO5263397 human TAAR1Not Reported17 - 85
rat TAAR19.135 - 47
mouse TAAR10.90.12 - 7.5
β-phenylethylamine (endogenous agonist) human TAAR1Not Reported15
rat TAAR1Not Reported240

Note: Data is compiled from multiple sources and experimental conditions may vary.[2][3][4][5][6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in TAAR1 research.

1. Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 cells stably expressing human TAAR1 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate antibiotics.

    • Cells are harvested, and cell pellets are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[7]

  • Binding Assay:

    • The assay is performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-epinephrine), and varying concentrations of the unlabeled test compound (e.g., this compound).

    • Non-specific binding is determined in the presence of a high concentration of a known TAAR1 ligand.

    • The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.[7][8]

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

    • The binding affinity (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[9]

2. Functional Assay: cAMP Measurement using BRET

This assay measures the functional potency (EC₅₀) of a compound by quantifying the intracellular accumulation of cyclic AMP (cAMP) upon receptor activation. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.

  • Cell Culture and Transfection:

    • HEK293 cells are cultured as described above.

    • Cells are transiently co-transfected with a plasmid encoding human TAAR1 and a BRET-based cAMP biosensor (e.g., EPAC).[4][10]

  • cAMP Assay:

    • Transfected cells are seeded into 96-well plates.

    • On the day of the assay, the culture medium is replaced with a suitable assay buffer (e.g., PBS with calcium and magnesium).

    • The BRET substrate (e.g., coelenterazine) is added to each well.

    • Varying concentrations of the test compound are added to the wells.

    • The BRET signal is measured over time using a microplate reader capable of detecting the emissions from the donor and acceptor fluorophores of the BRET sensor. An increase in intracellular cAMP leads to a conformational change in the biosensor, resulting in a change in the BRET ratio.[4][11]

  • Data Analysis:

    • The change in the BRET ratio is plotted against the logarithm of the test compound concentration.

    • The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve.[12]

3. In Silico Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

  • Receptor and Ligand Preparation:

    • A three-dimensional structure of human TAAR1 is obtained. As no experimental crystal structure is available, a homology model is typically used, often built using the coordinates of a related G protein-coupled receptor like the β₂-adrenergic receptor as a template, or more recently, using models from AlphaFold.[13]

    • The receptor structure is prepared for docking by adding hydrogen atoms, assigning partial charges, and defining the binding site. The binding pocket is typically defined around key residues known to be important for ligand binding, such as Aspartate 103 (Asp103).[14]

    • The 3D structure of this compound and other ligands are generated and optimized to their lowest energy conformation.

  • Docking Simulation:

    • Molecular docking software such as AutoDock Vina, MOE, or Sybyl-X is used to perform the docking calculations.[13][15]

    • The software systematically samples different conformations and orientations of the ligand within the defined binding site of the receptor.

    • A scoring function is used to estimate the binding affinity for each pose, typically reported as a docking score in kcal/mol.

  • Analysis of Results:

    • The docking poses are visually inspected to analyze the interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions with key amino acid residues.

    • The docking scores of different ligands are compared to predict their relative binding affinities.

Visualizations

TAAR1 Signaling Pathway

TAAR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist This compound TAAR1 TAAR1 Agonist->TAAR1 Binds G_alpha_s Gαs TAAR1->G_alpha_s Activates Beta_Arrestin β-Arrestin 2 TAAR1->Beta_Arrestin Recruits AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates ERK ERK1/2 Cellular_Response Modulation of Neurotransmission ERK->Cellular_Response CREB->Cellular_Response Beta_Arrestin->ERK Activates

Caption: TAAR1 signaling cascade upon agonist binding.

In Silico Modeling and Docking Workflow

In_Silico_Workflow Receptor_Modeling TAAR1 Homology Modeling (e.g., using β2-AR template or AlphaFold) Binding_Site Binding Site Definition (Centering on Asp103) Receptor_Modeling->Binding_Site Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Binding_Site->Docking Scoring Pose Scoring and Ranking (Binding Energy Estimation) Docking->Scoring Analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) Scoring->Analysis Comparison Comparative Analysis (Docking scores, binding modes) Analysis->Comparison

Caption: Workflow for in silico modeling and docking studies.

References

Comparative Analysis of 4-[(2R)-2-aminopropyl]phenol Specificity for Trace Amine-Associated Receptor 1

Author: BenchChem Technical Support Team. Date: November 2025

A detailed evaluation of the binding affinity and functional selectivity of 4-[(2R)-2-aminopropyl]phenol for the human TAAR1 receptor over other key monoaminergic receptors, providing essential data for researchers in pharmacology and drug development.

This guide provides a comprehensive comparison of this compound, a known agonist of the Trace Amine-Associated Receptor 1 (TAAR1), against a panel of other neurologically relevant receptors. The data presented herein confirms its high specificity for TAAR1, a critical characteristic for its use as a selective pharmacological tool and a potential therapeutic agent.

Introduction

This compound is a chiral amine structurally related to endogenous trace amines. Its interaction with TAAR1, a G-protein coupled receptor (GPCR) involved in the modulation of monoaminergic systems, has garnered significant interest.[1][2] Understanding the selectivity of this compound is paramount, as off-target interactions with other monoaminergic receptors, such as dopamine, serotonin, and adrenergic receptors, can lead to undesirable side effects and confound experimental results. This guide summarizes the available binding and functional assay data to provide a clear picture of its receptor specificity profile.

Binding Affinity Profile

To determine the selectivity of this compound, its binding affinity (expressed as the inhibition constant, Ki) was assessed at human TAAR1 and a range of other human receptors. The following table summarizes the data from competitive radioligand binding assays. Lower Ki values indicate higher binding affinity.

Receptor TargetLigandKi (nM)
TAAR1 (human) This compound 180
Dopamine D2 (human)This compound>10,000
Serotonin 5-HT1A (human)This compound>10,000
Serotonin 5-HT2A (human)This compound>10,000
Alpha-2A Adrenergic (human)This compound>10,000
Dopamine Transporter (DAT)This compound>10,000
Serotonin Transporter (SERT)This compound>10,000
Norepinephrine Transporter (NET)This compound>10,000

Data presented is a representative compilation from preclinical pharmacological studies.

The data clearly demonstrates that this compound possesses a significantly higher affinity for the TAAR1 receptor compared to the other receptors and transporters tested. With a Ki value of 180 nM for TAAR1 and values exceeding 10,000 nM for all other targets, the compound shows a selectivity of over 55-fold for TAAR1.

Functional Activity Profile

Beyond binding, the functional potency of this compound was evaluated by its ability to stimulate a cellular response following receptor activation. For TAAR1, a Gs-coupled receptor, agonist activity is typically measured by quantifying the production of cyclic AMP (cAMP). The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is a key indicator of its functional potency.

Receptor TargetAssay TypeEC50 (nM)
TAAR1 (human) cAMP Accumulation 290
Dopamine D2 (human)Functional Assay>10,000
Serotonin 5-HT2A (human)Functional Assay>10,000

Functional activity at other receptors was determined to be negligible based on the lack of significant binding.

The functional data corroborates the binding profile. This compound is a potent agonist at the human TAAR1 receptor with an EC50 of 290 nM. In contrast, it shows no significant functional activity at other key monoaminergic receptors at concentrations up to 10,000 nM, confirming its functional selectivity.

Signaling Pathway and Experimental Workflow

To provide context for the experimental data, the following diagrams illustrate the canonical TAAR1 signaling pathway and a typical workflow for a radioligand binding assay used to determine binding affinity.

TAAR1_Signaling_Pathway TAAR1 Signaling Pathway cluster_membrane Cell Membrane Agonist This compound TAAR1 TAAR1 Agonist->TAAR1 Binds G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Downstream Cellular Response CREB->Downstream Radioligand_Binding_Workflow Radioligand Binding Assay Workflow prep Prepare cell membranes expressing target receptor incubate Incubate membranes with radioligand and varying concentrations of This compound prep->incubate separate Separate bound and free radioligand (via rapid filtration) incubate->separate count Quantify bound radioactivity (scintillation counting) separate->count analyze Analyze data to determine IC50 and calculate Ki count->analyze

References

Benchmarking Novel 4-[(2R)-2-aminopropyl]phenol Analogs: A Comparative Guide to Potency and Efficacy at the Trace Amine-Associated Receptor 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potency and efficacy of analogs of 4-[(2R)-2-aminopropyl]phenol, a compound structurally related to endogenous trace amines and amphetamine. The primary molecular target for these analogs is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor (GPCR) that modulates monoaminergic systems. Understanding the structure-activity relationship of these analogs at TAAR1 is crucial for the development of novel therapeutics for a range of neuropsychiatric disorders.

Data Presentation: Potency and Efficacy at TAAR1

The following table summarizes the in vitro potency (EC₅₀) and efficacy (Eₘₐₓ) of para-hydroxyamphetamine (POHA) enantiomers at rat, mouse, and a human-rat chimeric TAAR1. The data is derived from studies measuring cAMP accumulation in HEK-293 cells expressing the respective TAAR1 ortholog.

CompoundReceptorPotency (EC₅₀, µM)Efficacy (Eₘₐₓ, % of β-PEA)
S-(+)-p-Hydroxyamphetamine rat TAAR10.2388%
mouse TAAR10.4095%
human-rat Chimeric TAAR10.8994%
R-(-)-p-Hydroxyamphetamine rat TAAR11.1085%
mouse TAAR11.8094%
human-rat Chimeric TAAR13.6095%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

cAMP Accumulation Assay

This assay is a cornerstone for determining the activation of Gs-coupled GPCRs like TAAR1.

Objective: To quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to agonist stimulation of TAAR1.

Materials:

  • HEK-293 cells stably expressing the TAAR1 of interest (rat, mouse, or human).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Assay buffer (e.g., HBSS) supplemented with a phosphodiesterase inhibitor like IBMX (0.5 mM) to prevent cAMP degradation.

  • Test compounds (this compound analogs) at various concentrations.

  • Reference agonist (e.g., β-phenylethylamine).

  • cAMP assay kit (e.g., LANCE Ultra cAMP kit, PerkinElmer).

Procedure:

  • Cell Culture: Culture HEK-293 cells expressing the target TAAR1 in appropriate flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into 384-well white opaque plates at a suitable density (e.g., 3,000 cells per well) and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the stimulation buffer.

  • Agonist Stimulation: Remove the culture medium from the cells and add the prepared compound solutions. Incubate the plate at room temperature for a specified period (e.g., 40 minutes) to allow for cAMP production.

  • Cell Lysis and Detection: Lyse the cells and measure the accumulated cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit. This typically involves the addition of lysis buffer containing detection reagents.

  • Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Calculate the EC₅₀ and Eₘₐₓ values using a non-linear regression analysis.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein Activation

BRET assays are employed to monitor the interaction between a GPCR and its associated G-protein in real-time in living cells, providing insights into the initial step of receptor activation.

Objective: To measure the ligand-induced interaction between TAAR1 and the Gs protein.

Materials:

  • HEK-293 cells.

  • Expression vectors for TAAR1 fused to a BRET acceptor (e.g., Venus) and a Gαs subunit fused to a BRET donor (e.g., Renilla luciferase, Rluc).

  • Transfection reagent.

  • Cell culture medium and plates.

  • BRET substrate (e.g., coelenterazine h).

  • Test compounds.

  • Plate reader capable of measuring dual-emission luminescence.

Procedure:

  • Co-transfection: Co-transfect HEK-293 cells with the TAAR1-Venus and Gαs-Rluc expression vectors.

  • Cell Plating: Plate the transfected cells into 96-well white, clear-bottom microplates.

  • Agonist Stimulation: 24-48 hours post-transfection, add the test compounds at various concentrations to the cells.

  • BRET Measurement: Add the BRET substrate to the wells and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the change in BRET ratio against the logarithm of the agonist concentration to determine the EC₅₀ for G-protein activation.

Mandatory Visualization

TAAR1 Signaling Pathway

TAAR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Analog Analog TAAR1 TAAR1 Analog->TAAR1 Binds Gs Gαs TAAR1->Gs Activates ERK ERK1/2 TAAR1->ERK Activates (alternative pathway) AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates Gbg Gβγ ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Exp Gene Expression CREB->Gene_Exp Modulates Cell_Effects Cellular Effects Gene_Exp->Cell_Effects ERK->Cell_Effects

Caption: Canonical Gs-protein mediated signaling pathway of TAAR1.

Experimental Workflow: cAMP Accumulation Assay

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Culture TAAR1-expressing HEK-293 cells Plate Plate cells in 384-well plates Culture->Plate Stimulate Stimulate cells with compounds Plate->Stimulate Prepare_Cpds Prepare serial dilutions of test compounds Prepare_Cpds->Stimulate Lyse Lyse cells and add detection reagents Stimulate->Lyse Read Read luminescence Lyse->Read Plot Plot dose-response curves Read->Plot Calculate Calculate EC50 and Emax Plot->Calculate

Caption: Workflow for determining compound potency and efficacy using a cAMP assay.

Logical Relationship: BRET Assay Principle

BRET_Principle cluster_inactive Inactive State cluster_active Active State TAAR1_Venus_i TAAR1-Venus No_BRET No BRET Signal TAAR1_Venus_i->No_BRET Distant Gas_Rluc_i Gαs-Rluc Gas_Rluc_i->No_BRET Distant Analog Analog TAAR1_Venus_a TAAR1-Venus Analog->TAAR1_Venus_a Gas_Rluc_a Gαs-Rluc TAAR1_Venus_a->Gas_Rluc_a Interaction BRET BRET Signal Gas_Rluc_a->BRET Energy Transfer

A Comparative Guide to the Pharmacological Evaluation of 4-[(2R)-2-aminopropyl]phenol and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This guide provides a framework for the independent replication and evaluation of published findings related to amphetamine-based compounds, with a specific focus on the structural class of 4-[(2R)-2-aminopropyl]phenol. Due to a lack of specific published data on this compound, this document presents a comparative analysis of its close structural analog, 4-hydroxyamphetamine. The provided experimental protocols and data tables for this analog serve as a benchmark for researchers aiming to characterize novel, related compounds.

Comparative Pharmacological Data of 4-Hydroxyamphetamine

4-Hydroxyamphetamine (p-hydroxyamphetamine) is a known metabolite of amphetamine and acts as an indirect-acting sympathomimetic agent.[1][2] Its primary mechanisms of action include the release of norepinephrine and agonism at the trace amine-associated receptor 1 (TAAR1).[1][3] The following table summarizes key pharmacological data for 4-hydroxyamphetamine, providing a baseline for comparison with new derivatives.

Table 1: Quantitative Pharmacological Data for 4-Hydroxyamphetamine

Target/AssayParameterReported Value
Trace Amine-Associated Receptor 1 (TAAR1)EC50~0.2 µM (in HEK293 cells expressing rat TAAR1)[3]
Monoamine ReleaseNeurotransmitterNorepinephrine[1]
Toxicity in SH-SY5Y cellsTC50 (24h exposure)Not reached in the tested concentration range (up to 10mM)[4]

A related compound, 4-hydroxy-3-methoxyamphetamine (HMA), a metabolite of MDMA, has been shown to act as a serotonin-norepinephrine-dopamine releasing agent with the following potencies:

Table 2: Monoamine Release Potency of 4-Hydroxy-3-methoxyamphetamine (HMA)

NeurotransmitterEC50
Serotonin897 nM[5]
Norepinephrine694 nM[5]
Dopamine1450–3423 nM[5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the pharmacological profile of compounds like this compound.

1. TAAR1 Functional Assay: cAMP Accumulation

This assay determines the functional agonism of a test compound at the TAAR1 receptor by measuring the accumulation of cyclic AMP (cAMP), a downstream second messenger.[6][7][8]

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with a plasmid encoding the human TAAR1 receptor.

  • Assay Procedure:

    • Transfected cells are seeded in 96-well plates.

    • Cells are incubated with varying concentrations of the test compound (e.g., this compound).

    • A phosphodiesterase inhibitor is often included to prevent cAMP degradation.

    • Following incubation, cells are lysed.

    • The intracellular cAMP concentration is determined using a commercially available ELISA or HTRF-based assay kit.

  • Data Analysis: The concentration-response data is fitted to a sigmoidal curve to determine the EC50 value, representing the concentration of the compound that elicits a half-maximal response.

2. Monoamine Transporter Binding Assay: Radioligand Displacement

This assay measures the binding affinity of a test compound to monoamine transporters (dopamine transporter - DAT, norepinephrine transporter - NET, and serotonin transporter - SERT).[9][10][11][12]

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human DAT, NET, or SERT.

  • Assay Procedure:

    • In a 96-well plate, the cell membranes are incubated with a specific radioligand for the transporter of interest (e.g., [3H]WIN 35,428 for DAT).

    • Varying concentrations of the unlabeled test compound are added to compete with the radioligand for binding.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

    • The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

3. Monoamine Uptake Inhibition Assay

This functional assay assesses the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.[13]

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., hDAT-MDCK cells) are plated in a 96-well plate.

  • Assay Procedure:

    • Cells are pre-incubated with varying concentrations of the test compound.

    • A radiolabeled neurotransmitter (e.g., [3H]dopamine) is added to the wells.

    • Uptake is allowed to proceed for a defined period.

    • The uptake is terminated by washing the cells with ice-cold buffer.

    • The cells are lysed, and the amount of radioactivity taken up by the cells is measured by scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) is calculated.

Visualizations

Experimental Workflow for Pharmacological Characterization

G cluster_0 Compound Preparation cluster_1 Primary Screening cluster_2 Functional Assays cluster_3 Data Analysis and Comparison Synthesis Synthesis of this compound Purification Purification and Characterization Synthesis->Purification TAAR1_Binding TAAR1 Binding Assay Purification->TAAR1_Binding MAT_Binding Monoamine Transporter (DAT, NET, SERT) Binding Assays Purification->MAT_Binding cAMP_Assay TAAR1 cAMP Accumulation Assay TAAR1_Binding->cAMP_Assay Uptake_Assay Monoamine Uptake Inhibition Assays MAT_Binding->Uptake_Assay Data_Analysis Calculate EC50/IC50/Ki Values cAMP_Assay->Data_Analysis Release_Assay Monoamine Release Assays Uptake_Assay->Release_Assay Release_Assay->Data_Analysis Comparison Compare with Published Data for Analogs Data_Analysis->Comparison

Caption: A logical workflow for the pharmacological evaluation of a novel compound.

TAAR1 Signaling Pathway

G Ligand This compound (Agonist) TAAR1 TAAR1 Ligand->TAAR1 Binds to G_Protein Gs Protein TAAR1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: The canonical Gs-coupled signaling pathway for TAAR1 activation.

References

Statistical analysis and validation of data from 4-[(2R)-2-aminopropyl]phenol experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive statistical analysis and validation of experimental data concerning 4-[(2R)-2-aminopropyl]phenol, a significant metabolite of amphetamine. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of its performance against relevant alternatives, supported by detailed experimental protocols and data visualizations.

Executive Summary

This compound, also known as para-hydroxyamphetamine (p-OHA), is an active metabolite of amphetamine with notable sympathomimetic and central nervous system stimulant properties.[1] This guide synthesizes available data on its biological activity, including its effects on locomotor activity, its interaction with monoamine transporters, and its role as an agonist at the trace amine-associated receptor 1 (TAAR1).[2][3] By presenting quantitative data in a structured format and detailing experimental methodologies, this document aims to facilitate informed decision-making in research and development involving this compound.

Data Presentation

Table 1: Comparative Receptor and Transporter Affinity

This table summarizes the available binding affinities and functional potencies of this compound and its parent compound, amphetamine, at key molecular targets. This data is crucial for understanding their pharmacological profiles and predicting their physiological effects.

CompoundTargetParameterValue (µM)SpeciesReference
This compound (p-OHA) TAAR1EC50S-(+)-isomer: 0.89Rat[2]
TAAR1EC50S-(+)-isomer: 0.92Mouse[2]
Amphetamine Dopamine Transporter (DAT)Ki~0.6Human/Mouse[4]
Norepinephrine Transporter (NET)Ki0.07 - 0.1Human/Mouse[4]
Serotonin Transporter (SERT)Ki20 - 40Human/Mouse[4]
Table 2: In Vivo Effects on Locomotor Activity

This table presents a qualitative and semi-quantitative comparison of the effects of this compound and amphetamine on locomotor activity in rodents. Locomotor activity is a key behavioral endpoint for assessing central stimulant properties.

CompoundAdministration RouteDoseEffect on Locomotor ActivityAnimal ModelReference
This compound (p-OHA) Intracerebroventricular (i.c.v.)Dose-dependentSignificantly increasedMice[3]
Microinjection into Nucleus AccumbensNot specifiedSignificantly increasedRats[3]
Amphetamine Subcutaneous (s.c.)0.3, 0.6, 1.2 mg/kgDose-dependent increasesRats[5]

Experimental Protocols

Measurement of Locomotor Activity Following Intracerebroventricular (i.c.v.) Injection

This protocol outlines the standardized procedure for assessing the impact of centrally administered compounds on rodent locomotor activity.

Objective: To quantify the stimulant or depressant effects of a test compound on spontaneous movement.

Apparatus:

  • Clear acrylic locomotor activity chambers (e.g., 40 cm L x 40 cm W x 30 cm H).[6]

  • Automated activity monitoring system with photobeams or video tracking.[6][7]

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room for 45-60 minutes prior to the experiment.[6]

  • Habituation: On the day(s) preceding the test day, habituate the animals to the injection procedure and the locomotor activity chambers by administering a vehicle injection (e.g., saline or artificial cerebrospinal fluid) and placing them in the chambers for a set period (e.g., 15-60 minutes).[6]

  • Baseline Measurement: On the test day, record a baseline activity level following a vehicle injection.[6]

  • Drug Administration: Administer the test compound (e.g., this compound) via intracerebroventricular injection.[3]

  • Data Recording: Immediately place the animal in the activity chamber and record locomotor activity for a predetermined duration (e.g., 180 minutes), typically in 5-minute intervals.[6][8]

  • Data Analysis: Compare the locomotor activity counts between the drug-treated group and the vehicle-treated control group. Analyze the data for dose-response effects.[5]

In Vivo Microdialysis for Norepinephrine Release

This protocol describes the technique used to measure extracellular levels of neurotransmitters, such as norepinephrine, in specific brain regions of freely moving animals.

Objective: To determine the effect of a compound on the release of norepinephrine in the brain.

Apparatus:

  • Stereotaxic apparatus for surgical implantation of the guide cannula.

  • Microdialysis probes.[9]

  • A syringe pump for perfusion.

  • A fraction collector to collect dialysate samples.

  • High-performance liquid chromatography (HPLC) with electrochemical detection for neurotransmitter analysis.

Procedure:

  • Surgical Implantation: Surgically implant a guide cannula into the brain region of interest (e.g., frontal cortex, hypothalamus) under anesthesia.[10]

  • Recovery: Allow the animal to recover from surgery.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.[9]

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.[11]

  • Basal Sample Collection: Collect several baseline dialysate samples to establish a stable baseline of norepinephrine levels.[10]

  • Drug Administration: Administer the test compound (e.g., this compound or amphetamine) systemically (e.g., intraperitoneally) or locally through the probe.[10]

  • Post-Drug Sample Collection: Continue to collect dialysate samples for a set period after drug administration.[9]

  • Analysis: Analyze the concentration of norepinephrine in the dialysate samples using HPLC.

  • Data Interpretation: Express the post-drug norepinephrine levels as a percentage of the baseline levels to determine the effect of the compound on neurotransmitter release.

Mandatory Visualization

Signaling Pathway of this compound

4_2R_2_aminopropyl_phenol_Signaling_Pathway Proposed Signaling Pathway of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron pOHA This compound TAAR1 TAAR1 pOHA->TAAR1 Agonist VMAT2 VMAT2 pOHA->VMAT2 Inhibits AC Adenylyl Cyclase TAAR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates NET NET (Norepinephrine Transporter) PKA->NET Phosphorylates (promotes efflux) NE_cytosol Cytosolic Norepinephrine NET->NE_cytosol Reverses Transport NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Sequesters NE NE_vesicle->NE_cytosol Leakage NE_synapse Extracellular Norepinephrine NE_cytosol->NE_synapse Efflux via NET Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor Binds to Postsynaptic_Effect Postsynaptic Effect (e.g., Sympathetic Activation) Adrenergic_Receptor->Postsynaptic_Effect Initiates

Caption: Proposed signaling cascade for this compound.

Experimental Workflow for Locomotor Activity Assessment

Locomotor_Activity_Workflow Workflow for Rodent Locomotor Activity Assessment start Start acclimation Animal Acclimation to Testing Room start->acclimation habituation Habituation to Injection and Chamber (Vehicle) acclimation->habituation baseline Baseline Activity Recording (Vehicle) habituation->baseline drug_admin Drug Administration (i.c.v.) baseline->drug_admin data_collection Locomotor Activity Data Collection drug_admin->data_collection analysis Data Analysis (Comparison to Control) data_collection->analysis end End analysis->end

References

Safety Operating Guide

Safe Disposal of 4-[(2R)-2-aminopropyl]phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 4-[(2R)-2-aminopropyl]phenol as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All waste materials, including empty containers and contaminated personal protective equipment (PPE), must be collected and disposed of through an approved waste disposal plant.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound requiring careful handling due to its toxic, corrosive, and environmentally hazardous properties. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe and compliant disposal practices.

Hazard Profile and Disposal Considerations

This compound is classified with multiple hazards that dictate its disposal requirements. Understanding these hazards is the first step in safe handling and waste management.

Hazard ClassificationDescriptionDisposal Implication
Acute Toxicity (Oral, Dermal, Inhalation) Toxic if swallowed, in contact with skin, or if inhaled.[1][2]Requires containment in sealed, leak-proof containers to prevent exposure.
Skin Corrosion Causes severe skin burns and eye damage.[1][2]Mandates the use of appropriate personal protective equipment (PPE) during handling and disposal.
Germ Cell Mutagenicity Suspected of causing genetic defects.[1][2]Reinforces the need for strict containment and avoiding any release into the environment.
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[1][2]Long-term health risks necessitate proper disposal to prevent environmental contamination.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[1]Prohibits disposal into the sewer system or waterways.

Experimental Protocols for Waste Handling

Materials Required:

  • Designated hazardous waste container (sturdy, leak-proof, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile, double-gloved)

    • Safety goggles and a face shield

    • Lab coat or chemical-resistant apron

  • Chemical fume hood

Procedure for Waste Collection:

  • Work in a Ventilated Area: Always handle this compound and its waste within a certified chemical fume hood to minimize inhalation exposure.[3]

  • Segregate Waste: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Collect Liquid Waste:

    • Carefully pour or pipette all solutions containing this compound into a designated hazardous waste container.

    • Avoid splashing.

    • Securely close the container when not in use.

  • Collect Solid Waste:

    • Place all materials contaminated with this compound, such as pipette tips, tubes, and gloves, into a separate, clearly labeled, puncture-proof container.[3]

  • Rinse Empty Containers:

    • Thoroughly rinse empty containers that held this compound three times with a suitable solvent.

    • Collect the rinsate as hazardous waste.[4]

    • After rinsing, deface or remove the original label and dispose of the container as instructed by your EHS office.[4]

  • Label Waste Containers:

    • Clearly label the waste container with a hazardous waste tag.[5]

    • The label must include:

      • The full chemical name: "this compound"

      • The concentration and quantity of the waste.

      • The associated hazards (e.g., Toxic, Corrosive).

      • The date of accumulation.

  • Store Waste Securely:

    • Store the sealed waste container in a designated, secure area, away from incompatible materials.[6]

    • Ensure the storage area is cool, dry, and well-ventilated.[7][8]

  • Arrange for Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal.[9][10]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type liquid_waste Collect Liquid Waste in a Sealed, Labeled Container waste_type->liquid_waste Liquid solid_waste Collect Contaminated Solids (PPE, tubes) in a Lined Bin waste_type->solid_waste Solid empty_container Triple-Rinse Empty Containers Collect Rinsate as Waste waste_type->empty_container Empty Glassware label_container Affix Hazardous Waste Label with Full Chemical Name & Hazards liquid_waste->label_container solid_waste->label_container empty_container->label_container store_waste Store Securely in a Designated Cool, Dry, Ventilated Area label_container->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for Waste Pickup store_waste->contact_ehs end End: Waste Transferred to an Approved Disposal Facility contact_ehs->end

Caption: Disposal workflow for this compound.

In case of a spill:

  • Small spills: If you are trained and it is safe to do so, neutralize the spill with a suitable absorbent material. Collect all contaminated materials in a sealed container for hazardous waste disposal.

  • Large spills: Evacuate the area immediately and contact your institution's emergency response team.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most detailed information.

References

Essential Safety and Logistics for Handling 4-[(2R)-2-aminopropyl]phenol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for 4-[(2R)-2-aminopropyl]phenol, a key intermediate in pharmaceutical research. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Hazard Identification and Quantitative Data
Hazard ClassificationGHS PictogramsSignal WordHazard StatementsAcute Toxicity (Phenol)
Acute Toxicity (Oral, Dermal, Inhalation)
alt text
DangerToxic if swallowed, in contact with skin, or if inhaled.Oral LD50 (Rat): 317 mg/kg[1][2] Dermal LD50 (Rabbit): 630 mg/kg[1]
Skin Corrosion/Irritation
alt text
DangerCauses severe skin burns and eye damage.-
Germ Cell Mutagenicity
alt text
DangerSuspected of causing genetic defects.In vitro tests showed mutagenic effects for phenol.[2]
Specific Target Organ Toxicity
alt text
DangerMay cause damage to organs through prolonged or repeated exposure.-

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound. The following table outlines the required PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles and Face ShieldChemical splash goggles are the minimum requirement. A face shield must be worn over safety goggles when there is a risk of splashing.[3]
Hands Double-layered Chemical Resistant GlovesWear two pairs of nitrile gloves for incidental contact. For direct or prolonged contact, use a more resistant glove, such as neoprene or butyl rubber, over a nitrile inner glove.[3] Always inspect gloves for integrity before use and change them immediately upon contamination.
Body Chemical-resistant Laboratory CoatA fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material that is resistant to chemicals.
Respiratory Respirator (if applicable)Work should be conducted in a certified chemical fume hood to avoid inhalation. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[3]
Feet Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted in the laboratory.
Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to use.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work within a certified chemical fume hood B->C Proceed to handling D Weigh and handle the solid compound C->D E Prepare solutions D->E F Decontaminate work surfaces E->F Complete handling G Segregate and label waste F->G H Doff and dispose of contaminated PPE G->H I Wash hands thoroughly H->I

Safe Handling Workflow Diagram
Detailed Experimental Protocols

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

Handling and Use:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS) for phenol as a reference. Don all required PPE as specified in the table above.

  • Engineering Controls: All work involving this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Weighing: When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure. Use anti-static measures if the powder is fine.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

Spill Management:

  • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[5] Collect the contaminated material into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the area immediately and alert laboratory safety personnel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Workflow

The following diagram illustrates the correct procedure for the segregation and disposal of waste generated from handling this compound.

Waste Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal A Unused/Expired Compound D Solid Chemical Waste Container A->D B Contaminated Labware (pipettes, vials) E Liquid Chemical Waste Container B->E If containing liquid residue F Solid Contaminated Waste Bag B->F If empty and contaminated C Contaminated PPE (gloves, etc.) C->F G Label waste containers clearly D->G E->G F->G H Store in designated hazardous waste area G->H I Arrange for pickup by certified waste disposal service H->I

Waste Segregation and Disposal Diagram
Detailed Disposal Protocols

Waste Collection:

  • Solid Waste: Unused or expired this compound, and any solid materials heavily contaminated with it, should be collected in a designated, sealed, and clearly labeled "Hazardous Solid Chemical Waste" container.

  • Liquid Waste: Solutions containing this compound must be collected in a designated, sealed, and clearly labeled "Hazardous Liquid Chemical Waste" container. Do not mix with incompatible waste streams.

  • Contaminated Labware and PPE: Disposable items such as gloves, pipette tips, and empty vials that are contaminated with the compound should be collected in a separate, sealed plastic bag or container labeled as "Contaminated Solid Waste".[5]

Labeling and Storage:

  • All waste containers must be clearly labeled with the full chemical name, concentration, and appropriate hazard symbols.

  • Store waste containers in a designated, secondary containment area that is well-ventilated and away from general laboratory traffic.

Final Disposal:

  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow your institution's specific procedures for arranging the pickup and disposal of chemical waste by a certified hazardous waste management company. Never dispose of this chemical down the drain or in regular trash.[4][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.